Polatuzumab vedotin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C22H17Cl3N6O3 |
|---|---|
Peso molecular |
519.8 g/mol |
Nombre IUPAC |
1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-2,3-bis[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]guanidine |
InChI |
InChI=1S/C22H17Cl3N6O3/c23-16-1-4-19(32)13(7-16)10-26-29-22(30-27-11-14-8-17(24)2-5-20(14)33)31-28-12-15-9-18(25)3-6-21(15)34/h1-12,32-34H,(H2,29,30,31)/b26-10-,27-11+,28-12+ |
Clave InChI |
ZNYMTTHEJHXHNS-FGORHZQOSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Genesis and Trajectory of Polatuzumab Vedotin: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polatuzumab vedotin (Polivy®) represents a significant advancement in the treatment of B-cell malignancies, particularly diffuse large B-cell lymphoma (DLBCL). As a first-in-class antibody-drug conjugate (ADC) targeting CD79b, it exemplifies the successful application of targeted cytotoxic therapy. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of this compound. It includes a detailed overview of the preclinical and clinical studies, with quantitative data presented in structured tables for comparative analysis. Furthermore, this document outlines the key experimental protocols employed in its development and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.
Introduction: The Rationale for Targeting CD79b in B-Cell Malignancies
The B-cell receptor (BCR) signaling pathway is crucial for the development, proliferation, and survival of both normal and malignant B-cells.[1][2] A key component of the BCR is the CD79 heterodimer, composed of CD79a and CD79b subunits.[1][3] CD79b is a transmembrane protein with an extracellular domain, making it an attractive target for antibody-based therapies.[4][5] Its expression is largely restricted to B-cells and is maintained in the majority of B-cell non-Hodgkin lymphomas (NHLs), including DLBCL.[5][6][7] This B-cell lineage-specific expression profile minimizes the potential for off-target toxicity to non-hematopoietic tissues. The binding of an antibody to CD79b can trigger the internalization of the BCR complex, a critical feature for the effective delivery of a cytotoxic payload by an ADC.[4][8][9]
This compound was engineered to exploit these characteristics. It consists of three main components:
-
A humanized monoclonal antibody (mAb) that specifically targets the extracellular domain of human CD79b.[10]
-
Monomethyl auristatin E (MMAE) , a potent antimitotic agent that inhibits tubulin polymerization.[11][12][][14] MMAE is too toxic for systemic administration as a standalone agent but is highly effective when delivered directly to cancer cells.[11][]
-
A protease-cleavable linker (maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl or mc-vc-PABC) that stably connects MMAE to the antibody in circulation but is designed to be cleaved by lysosomal proteases, such as cathepsin B, upon internalization into the target cell.[4][8][14]
The average drug-to-antibody ratio (DAR) for this compound is approximately 3.5 molecules of MMAE per antibody molecule.[4][10]
Mechanism of Action: From Receptor Binding to Apoptosis
The therapeutic effect of this compound is a multi-step process that ensures the targeted delivery of the cytotoxic payload to malignant B-cells.
-
Binding and Internalization: this compound circulates in the bloodstream and binds with high affinity to CD79b on the surface of B-lymphocytes.[4][8] This binding event induces the internalization of the ADC-CD79b complex into the cell via endocytosis.[3][4][8]
-
Lysosomal Trafficking and Payload Release: The internalized endosome containing the ADC-CD79b complex traffics to the lysosome.[8] Inside the acidic environment of the lysosome, proteases cleave the valine-citrulline linker, releasing the active MMAE into the cytoplasm.[3][8][]
-
Microtubule Disruption and Cell Cycle Arrest: Once in the cytoplasm, MMAE binds to tubulin, a key component of microtubules.[11][] This disrupts microtubule polymerization, leading to a collapse of the microtubule network.[8][11]
-
Induction of Apoptosis: The disruption of the mitotic spindle prevents the cell from progressing through the G2/M phase of the cell cycle, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[3][4]
-
Bystander Effect: There is evidence to suggest that MMAE, once released, can diffuse out of the apoptotic target cell and kill neighboring, potentially antigen-negative, tumor cells.[8] This "bystander effect" can contribute to the overall anti-tumor activity of the ADC.
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
The CD79b Signaling Pathway
CD79b, as part of the BCR complex, plays a central role in initiating signal transduction cascades that are vital for B-cell function.[1][15][16] Upon antigen binding to the BCR, Src-family kinases phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of CD79a and CD79b.[1][15] This phosphorylation event recruits and activates spleen tyrosine kinase (Syk), which in turn initiates several downstream signaling pathways, including:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: Promotes cell survival, proliferation, and growth.[15]
-
Mitogen-activated protein kinase (MAPK) pathway: Regulates cell proliferation, differentiation, and survival.[15]
-
Nuclear factor-kappa B (NF-κB) pathway: Crucial for the expression of genes involved in inflammation, immunity, and cell survival.[15]
In certain B-cell malignancies, such as the activated B-cell-like (ABC) subtype of DLBCL, mutations in CD79b can lead to constitutive, antigen-independent activation of these signaling pathways, promoting tumor cell survival and proliferation.[15]
The following diagram illustrates a simplified overview of the CD79b signaling cascade.
Caption: Simplified CD79b signaling pathway.
Clinical Development and Efficacy
The clinical development of this compound has primarily focused on patients with relapsed or refractory (R/R) DLBCL and, more recently, as a frontline treatment. The pivotal studies include the Phase Ib/II GO29365 trial and the Phase III POLARIX trial.
GO29365 Study in Relapsed or Refractory DLBCL
This Phase Ib/II study evaluated the safety and efficacy of this compound in combination with bendamustine and rituximab (Pola-BR) compared to bendamustine and rituximab (BR) alone in patients with R/R DLBCL who were not candidates for hematopoietic stem cell transplantation.[17][18][19]
Table 1: Efficacy Results from the GO29365 Study (Phase II part) [18]
| Endpoint | This compound + BR (n=40) | BR alone (n=40) | Hazard Ratio (HR) / p-value |
| Complete Response (CR) Rate | 40% | 18% | p = 0.026 |
| Median Duration of Response (DoR) | 10.3 months | 4.1 months | HR = 0.44; p = 0.032 |
| Median Progression-Free Survival (PFS) | 7.6 months | 2.0 months | HR = 0.34; p < 0.0001 |
| Median Overall Survival (OS) | 12.4 months | 4.7 months | HR = 0.42 |
POLARIX Study in First-Line DLBCL
The POLARIX study was a Phase III trial that investigated the efficacy and safety of replacing vincristine with this compound in the standard R-CHOP regimen (rituximab, cyclophosphamide, doxorubicin, and prednisone), creating the Pola-R-CHP regimen, for patients with previously untreated DLBCL.[20][21][22]
Table 2: Efficacy Results from the POLARIX Study [22]
| Endpoint | This compound + R-CHP (n=440) | R-CHOP (n=439) | Hazard Ratio (HR) / p-value |
| Progression-Free Survival (PFS) | Statistically significant improvement | - | HR = 0.73 (95% CI: 0.57, 0.95); p = 0.0177 |
| Modified Event-Free Survival (EFS) | Statistically significant improvement | - | HR = 0.75 (95% CI: 0.58, 0.96); p = 0.0244 |
| Overall Survival (OS) | No significant difference | - | HR = 0.94 (95% CI: 0.67, 1.33) |
Safety and Tolerability
The safety profile of this compound has been extensively evaluated in clinical trials. The most common adverse reactions are generally manageable.
Table 3: Common Adverse Reactions (≥20%) with this compound + R-CHP in the POLARIX study [22]
| Adverse Reaction | Percentage of Patients |
| Peripheral Neuropathy | 53% |
| Nausea | >20% |
| Fatigue | >20% |
| Diarrhea | >20% |
| Constipation | >20% |
| Alopecia | >20% |
| Mucositis | >20% |
Table 4: Grade 3-4 Laboratory Abnormalities (≥10%) with this compound + R-CHP in the POLARIX study [22]
| Laboratory Abnormality | Percentage of Patients |
| Lymphopenia | ≥10% |
| Neutropenia | ≥10% |
| Hyperuricemia | ≥10% |
| Anemia | ≥10% |
Table 5: Select Grade ≥3 Adverse Reactions in the GO29365 Study [23]
| Adverse Reaction | This compound + BR (n=45) | BR alone (n=39) |
| Neutropenia | 42% | 36% |
| Thrombocytopenia | 40% | 26% |
| Anemia | 24% | 18% |
| Pneumonia | 16% | 2.6% |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in clinical studies. Following intravenous administration, the concentration of the antibody-conjugated MMAE (acMMAE) and unconjugated (free) MMAE can be measured in the plasma.
Table 6: Pharmacokinetic Parameters of this compound (1.8 mg/kg) [3][24]
| Parameter | Antibody-conjugated MMAE (acMMAE) | Unconjugated MMAE |
| Mean Cmax (Cycle 1) | ~803 ng/mL | ~6.82 ng/mL |
| Terminal Half-life | ~12 days | ~4 days |
| Clearance | ~0.9 L/day | - |
| Accumulation with repeated dosing | Yes (2 to 4-fold) | No |
Population pharmacokinetic analyses have shown no clinically meaningful impact of factors such as weight, sex, ethnicity, or mild to moderate renal or hepatic impairment on the exposure of this compound.[25][26]
Experimental Protocols
The development and characterization of an ADC like this compound involve a series of specialized in vitro and in vivo assays. Below are generalized protocols for key experiments.
Physicochemical Characterization
Objective: To determine the purity, integrity, and drug-to-antibody ratio (DAR) of the ADC.
Methodology: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: The ADC is buffer-exchanged into a mobile phase A (e.g., a high salt buffer).
-
Chromatography: The sample is injected onto an HIC column. A gradient is run from high salt (mobile phase A) to low salt (mobile phase B) to elute the different drug-loaded species.
-
Detection: The eluate is monitored by UV absorbance at 280 nm.
-
Data Analysis: The peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4) are integrated, and the weighted average DAR is calculated.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: The ADC may be deglycosylated and/or reduced to separate heavy and light chains.
-
LC Separation: The sample is separated using reversed-phase HPLC.
-
MS Analysis: The eluate is introduced into a mass spectrometer to determine the precise mass of the different species.
-
Data Analysis: The mass data is used to confirm the identity of the antibody and the conjugated payload, and to calculate the DAR.[27]
In Vitro Biological Assays
Objective: To assess the binding, internalization, and cytotoxic activity of the ADC.
Methodology: Cell Binding Assay (Flow Cytometry)
-
Cell Culture: CD79b-positive and CD79b-negative cell lines are cultured.
-
Incubation: Cells are incubated with serial dilutions of this compound or a control antibody for a specified time on ice.
-
Staining: Cells are washed and then stained with a fluorescently labeled secondary antibody that detects the ADC.
-
Analysis: The geometric mean fluorescence intensity (MFI) is measured by flow cytometry. The MFI is plotted against the ADC concentration to determine the binding affinity (EC50).
Methodology: Internalization Assay
-
Labeling: The ADC is labeled with a pH-sensitive dye or a toxin that is only active upon internalization.
-
Incubation: CD79b-positive cells are incubated with the labeled ADC at 37°C.
-
Analysis: The rate and extent of internalization are measured over time using flow cytometry or fluorescence microscopy.
Methodology: Cytotoxicity Assay (Cell Viability)
-
Cell Plating: Target cells are seeded in 96-well plates.
-
Treatment: Cells are treated with serial dilutions of this compound, free MMAE, or control antibody for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated.[28]
In Vivo Preclinical Efficacy Studies
Objective: To evaluate the anti-tumor activity of the ADC in an animal model.
Methodology: Xenograft Tumor Model
-
Tumor Implantation: Human B-cell lymphoma cell lines are implanted subcutaneously or orthotopically into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into treatment groups and receive intravenous injections of this compound, a control ADC, or vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is terminated when tumors reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
The following diagram provides a general overview of the experimental workflow for ADC evaluation.
Caption: General experimental workflow for ADC evaluation.
Mechanisms of Resistance
As with any targeted therapy, resistance to this compound can develop. The primary mechanisms of resistance that have been identified include:
-
Downregulation of CD79b expression: Reduced levels of the target antigen on the cell surface can limit the binding and internalization of the ADC.[29]
-
Resistance to MMAE: Alterations in cellular pathways that lead to reduced sensitivity to the cytotoxic payload can also confer resistance.[29] This can include the upregulation of drug efflux pumps like MDR1.[30][31]
-
Alterations in apoptotic pathways: Changes in the expression of pro- and anti-apoptotic proteins, such as decreased Bim expression, can lead to resistance.[30][31]
Conclusion
This compound is a testament to the power of rational drug design and targeted therapy in oncology. By specifically targeting CD79b, a protein integral to the biology of B-cell malignancies, and delivering a highly potent cytotoxic agent, it has significantly improved outcomes for patients with DLBCL. The comprehensive preclinical and clinical evaluation of this compound has provided a deep understanding of its mechanism of action, efficacy, and safety profile. This technical guide has summarized the key aspects of its discovery and development, offering valuable insights for researchers and clinicians working to advance the field of cancer therapeutics. The ongoing research into mechanisms of resistance and the exploration of new combination therapies will continue to refine the use of this important ADC and pave the way for the development of next-generation targeted cancer treatments.
References
- 1. Mechanism of CD79A and CD79B support for IgM+ B cell fitness through BCR surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound: Anti-CD79b ADC for DLBCL Treatment | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
- 5. Heterogeneous Surface CD79b Expression in Aggressive B-Cell Lymphomas Assessed by Flow Cytometry on Lymph Node Biopsies | MDPI [mdpi.com]
- 6. Usefulness of CD79b expression in the diagnosis of B-cell chronic lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chimeric antigen receptor T cells to target CD79b in B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polivy.global [polivy.global]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. adcreview.com [adcreview.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 14. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 15. cusabio.com [cusabio.com]
- 16. What are CD79B modulators and how do they work? [synapse.patsnap.com]
- 17. ashpublications.org [ashpublications.org]
- 18. FDA approval granted to this compound in combination with bendamustine and rituximab for R/R DLBCL [lymphomahub.com]
- 19. GO29365 - Victorian Cancer Trials Link [trials.cancervic.org.au]
- 20. Learn About The Benefits And Risks of POLIVY® (this compound-piiq) plus R-CHP [polivy.com]
- 21. targetedonc.com [targetedonc.com]
- 22. FDA approves this compound-piiq for previously untreated diffuse large B-cell lymphoma, not otherwise specified, and high-grade B-cell lymphoma | FDA [fda.gov]
- 23. POLIVY® (this compound-piiq) Safety Profile | R/R DLBCL Treatment [polivy-hcp.com]
- 24. Pharmacokinetics of this compound in combination with R/G-CHP in patients with B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Population pharmacokinetics and exposure-response analyses of this compound in patients with previously untreated DLBCL from the POLARIX study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. blog.crownbio.com [blog.crownbio.com]
- 28. benchchem.com [benchchem.com]
- 29. Frontiers | Targeted and cellular therapies in lymphoma: Mechanisms of escape and innovative strategies [frontiersin.org]
- 30. tandfonline.com [tandfonline.com]
- 31. Efficacy of retreatment with this compound in combination with rituximab in this compound-resistant DLBCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Composition of Polatuzumab Vedotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polatuzumab vedotin (marketed as Polivy®) is an antibody-drug conjugate (ADC) that has emerged as a significant therapeutic agent in the treatment of certain B-cell malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1][2][3] This technical guide provides a detailed examination of the chemical structure and composition of this compound, its mechanism of action, and the experimental methodologies employed for its characterization.
Chemical Structure and Composition
This compound is a complex biomolecule comprising three key components: a humanized monoclonal antibody, a potent cytotoxic agent, and a linker that connects them.[4][5] This targeted approach allows for the selective delivery of the cytotoxic payload to cancer cells expressing the specific antigen, thereby minimizing systemic toxicity.[2][6]
The Antibody: Polatuzumab
The antibody component, polatuzumab, is a humanized immunoglobulin G1 (IgG1) monoclonal antibody.[4][7] It is produced by mammalian Chinese hamster ovary (CHO) cells and specifically targets human CD79b, a protein component of the B-cell receptor complex.[1][8] CD79b is expressed on the surface of mature B-cells and is present in the majority of B-cell non-Hodgkin lymphomas.[5][9]
The Cytotoxic Agent: Monomethyl Auristatin E (MMAE)
The cytotoxic payload is monomethyl auristatin E (MMAE), a synthetic analogue of the natural antineoplastic agent dolastatin 10.[7][] MMAE is a potent microtubule-disrupting agent that inhibits cell division by blocking tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[4][11] Due to its high toxicity, MMAE is not suitable for systemic administration as a standalone drug.[][12]
The Linker: MC-vc-PABC
A protease-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-vc-PAB), covalently attaches MMAE to the polatuzumab antibody.[4][7] This linker is designed to be stable in the bloodstream, preventing premature release of the cytotoxic payload.[7] Upon internalization of the ADC into the target B-cell, the linker is cleaved by lysosomal proteases, releasing active MMAE within the cell.[4][5] The conjugation of the linker-drug to the antibody occurs at cysteine residues.[7]
Quantitative Composition and Properties
The precise composition and physicochemical properties of this compound are critical for its therapeutic efficacy and safety.
| Property | Value | Source(s) |
| Molecular Weight | Approximately 150 kDa | [1] |
| Drug-to-Antibody Ratio (DAR) | Average of 3.5 molecules of MMAE per antibody | [1][9] |
| Antibody Component | Humanized IgG1 anti-CD79b | [4][7] |
| Cytotoxic Agent | Monomethyl Auristatin E (MMAE) | [4][] |
| Linker | MC-vc-PABC (protease-cleavable) | [4][7] |
| Cellular Origin of Antibody | Chinese Hamster Ovary (CHO) cells | [1] |
Mechanism of Action
The therapeutic effect of this compound is achieved through a multi-step process that ensures targeted cell killing.
Figure 1: Mechanism of action of this compound.
Chemical Structure Visualization
The following diagram illustrates the schematic structure of this compound, highlighting the linkage of the MMAE payload to the monoclonal antibody via the cleavable linker.
Figure 2: Schematic of this compound's structure.
Experimental Protocols for Characterization
The characterization of antibody-drug conjugates like this compound involves a series of analytical techniques to ensure quality, consistency, and safety. Below are detailed methodologies for key experiments.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences the efficacy and toxicity of an ADC.[13] Mass spectrometry is a primary method for its determination.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: The ADC sample is typically reduced to separate the light and heavy chains of the antibody. This is often achieved by incubation with a reducing agent like dithiothreitol (DTT). Deglycosylation may also be performed to simplify the mass spectrum.
-
Chromatographic Separation: The reduced and/or deglycosylated sample is injected into a liquid chromatography system, often a reverse-phase high-performance liquid chromatography (RP-HPLC) system. The different drug-loaded chains are separated based on their hydrophobicity.
-
Mass Spectrometry Analysis: The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The mass of each eluting species (unconjugated, and conjugated with one or more drug-linker molecules) is determined.
-
Data Analysis: The mass spectra are deconvoluted to obtain the masses of the different species. The relative abundance of each species is determined from the peak areas in the chromatogram or the ion intensities in the mass spectrum. The average DAR is then calculated as a weighted average of the different drug-loaded species.[14][15]
Purity and Heterogeneity Analysis
Size exclusion chromatography (SEC) is commonly used to assess the purity of the ADC and to detect the presence of aggregates.
Methodology: Size Exclusion Chromatography (SEC-HPLC)
-
System Setup: An HPLC system equipped with a size exclusion column and a UV detector is used. The mobile phase is a non-denaturing buffer to maintain the native structure of the ADC.
-
Sample Analysis: The ADC sample is injected into the SEC column. Molecules are separated based on their hydrodynamic radius. Larger molecules, such as aggregates, elute first, followed by the monomeric ADC, and then any smaller fragments.
-
Data Acquisition and Analysis: The UV absorbance (typically at 280 nm) is monitored over time. The percentage of monomer, aggregate, and fragment is calculated from the respective peak areas in the chromatogram.
In Vitro Cytotoxicity Assay
To determine the potency of the ADC, its ability to kill target cancer cells is assessed in vitro.
Methodology: Cell Viability Assay
-
Cell Culture: CD79b-positive cancer cell lines (e.g., DLBCL cell lines) and CD79b-negative control cell lines are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of this compound, unconjugated antibody, and free MMAE for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo). These assays measure metabolic activity, which correlates with the number of viable cells.
-
Data Analysis: The results are used to generate dose-response curves, and the half-maximal inhibitory concentration (IC50) is calculated for each compound. This provides a quantitative measure of the ADC's potency and specificity.
Conclusion
This compound represents a sophisticated example of an antibody-drug conjugate, where a deep understanding of its chemical structure, composition, and mechanism of action is paramount for its successful clinical application. The integration of a highly specific monoclonal antibody with a potent cytotoxic agent via a stable, cleavable linker exemplifies the precision of modern targeted cancer therapies. The rigorous analytical methodologies employed in its characterization ensure the quality and consistency of this complex therapeutic agent, ultimately benefiting patients with B-cell malignancies.
References
- 1. adcreview.com [adcreview.com]
- 2. natboard.edu.in [natboard.edu.in]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound: an investigational anti-CD79b antibody drug conjugate for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a this compound-Piiq (POLIVY®) Antibody–Drug Conjugate in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound: Anti-CD79b ADC for DLBCL Treatment | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 13. hpst.cz [hpst.cz]
- 14. agilent.com [agilent.com]
- 15. rapidnovor.com [rapidnovor.com]
The Lynchpin of B-Cell Malignancy: A Technical Guide to the Polatuzumab Vedotin Target, CD79b
For Immediate Release
This technical guide provides a comprehensive overview of the function and expression of CD79b, the target antigen for the antibody-drug conjugate (ADC) polatuzumab vedotin. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of CD79b, its role in B-cell signaling, its expression patterns in health and disease, and the methodologies used to study this critical therapeutic target.
Introduction: The B-Cell Receptor and the Pivotal Role of CD79b
The B-cell receptor (BCR) is a cornerstone of the adaptive immune system, responsible for recognizing antigens and initiating a cascade of signals that govern B-cell survival, proliferation, and differentiation. The BCR is a complex composed of a membrane-bound immunoglobulin (Ig) molecule, which provides antigen specificity, and a heterodimeric signaling component consisting of CD79a (Igα) and CD79b (Igβ)[1][2]. CD79b, a transmembrane protein, is indispensable for the surface expression and function of the BCR[3]. Its expression is tightly restricted to the B-cell lineage, from the pro-B cell stage through to mature B-cells, but it is absent on plasma cells[2]. This B-cell-specific expression profile, coupled with its critical function, makes CD79b an attractive target for therapeutic intervention in B-cell malignancies.
Molecular Function of CD79b: A Gatekeeper of B-Cell Activation
CD79b, in concert with CD79a, forms the signaling engine of the BCR. The cytoplasmic tail of CD79b contains an immunoreceptor tyrosine-based activation motif (ITAM) that is essential for signal transduction[4]. Upon antigen binding to the surface Ig, Src-family kinases phosphorylate the tyrosine residues within the ITAMs of both CD79a and CD79b[4][5]. This phosphorylation event creates docking sites for spleen tyrosine kinase (Syk), which, upon recruitment and activation, initiates a cascade of downstream signaling pathways[4][5].
These key signaling pathways include:
-
Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is crucial for promoting B-cell survival, growth, and proliferation[4].
-
Nuclear Factor-κB (NF-κB) pathway: Activation of NF-κB is critical for B-cell activation, differentiation, and survival[4]. Constitutive activation of this pathway is a hallmark of certain B-cell lymphomas, such as the Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL)[6].
-
Mitogen-activated protein kinase (MAPK) pathway: This pathway plays a role in regulating B-cell proliferation and differentiation[4].
Mutations in the CD79B gene are frequently observed in B-cell malignancies, particularly in the ABC subtype of DLBCL[4]. These mutations often occur within the ITAM domain and can lead to constitutive, antigen-independent BCR signaling, providing a survival and proliferative advantage to the cancer cells[4].
Signaling Pathway Diagram
CD79b-Mediated B-Cell Receptor Signaling.
Expression of CD79b in Normal and Malignant Tissues
CD79b expression is highly restricted to B-lymphocytes, making it an ideal target for B-cell directed therapies.
Expression in Normal Tissues
In normal tissues, CD79b protein expression is selectively found in lymphoid cells[7]. It is expressed on the surface of B-cells throughout their development, from early pro-B cells to mature B-cells[2]. This expression is lost as B-cells differentiate into plasma cells[2].
Expression in B-Cell Malignancies
CD79b is widely expressed across various B-cell non-Hodgkin lymphomas (NHL), including DLBCL, follicular lymphoma (FL), and mantle cell lymphoma (MCL)[8]. However, the level of surface expression can be heterogeneous among different lymphoma subtypes and even within the same patient[6][9].
| Malignancy | CD79b Expression Level | Reference |
| Normal B-Lymphocytes | High | [4] |
| Chronic Lymphocytic Leukemia (CLL) | Weak or Negative | [4][10] |
| Mantle Cell Lymphoma (MCL) | Moderate to Strong | [4][10] |
| Prolymphocytic Leukemia (PLL) | Moderate | [4][10] |
| Splenic Lymphoma with Villous Lymphocytes (SLVL) | Moderate | [4][10] |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Heterogeneous (often lower than normal B-cells) | [6][9] |
| Primary Mediastinal B-cell Lymphoma (PMBCL) | Significantly Lower Surface Expression | [5][9] |
Table 1: Quantitative CD79b Expression in B-Cell Subsets. Data compiled from flow cytometry analyses. Expression levels are relative to normal B-lymphocytes.
This compound: A CD79b-Targeted Antibody-Drug Conjugate
This compound is an ADC that specifically targets CD79b[11]. It consists of a humanized anti-CD79b monoclonal antibody covalently linked to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE)[11][12].
Mechanism of Action
The mechanism of action of this compound involves a multi-step process:
-
Binding: The antibody component of this compound binds with high affinity to CD79b on the surface of malignant B-cells[8][11].
-
Internalization: Upon binding, the this compound-CD79b complex is rapidly internalized by the cell[13].
-
Linker Cleavage: Inside the cell, the linker connecting the antibody to MMAE is cleaved by lysosomal proteases, releasing the cytotoxic payload[11].
-
Microtubule Disruption: The released MMAE binds to tubulin, inhibiting microtubule polymerization. This disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death) of the dividing cancer cell[11].
Mechanism of Action Workflow
This compound Mechanism of Action.
Quantitative Data
| Parameter | Value | Cell Line/Condition | Reference |
| This compound Binding Affinity (KD) | 1.83 nM | Human CD79b | [8] |
| MMAE IC50 | 3.27 ± 0.42 nM | SKBR3 (Breast Cancer) | [14][15] |
| MMAE IC50 | 4.24 ± 0.37 nM | HEK293 (Kidney) | [14][15] |
| MMAE IC50 | 0.46 ng/mL (0.64 nM) | U-2932 (DLBCL) | [14] |
| MMAE IC50 | 0.87 ng/mL (1.21 nM) | Toledo (DLBCL) | [14] |
Table 2: this compound and MMAE Potency. KD represents the dissociation constant, a measure of binding affinity. IC50 is the half-maximal inhibitory concentration, indicating the potency of a substance in inhibiting a specific biological or biochemical function.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CD79b expression and the efficacy of this compound.
Flow Cytometry for CD79b Surface Expression
This protocol outlines the steps for quantifying CD79b expression on the surface of B-cells using flow cytometry.
Materials:
-
Single-cell suspension from peripheral blood, bone marrow, or lymph node biopsy.
-
Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA).
-
Fluorochrome-conjugated anti-CD79b antibody (e.g., clone CB3-1).
-
Fluorochrome-conjugated antibodies for B-cell identification (e.g., anti-CD19, anti-CD20).
-
Fc receptor blocking solution.
-
Viability dye (e.g., 7-AAD or DAPI).
-
Flow cytometer.
Procedure:
-
Prepare a single-cell suspension from the sample and wash with PBS.
-
Resuspend cells in PBS with 1% BSA.
-
Block Fc receptors by incubating cells with an Fc blocking solution for 10-15 minutes at room temperature.
-
Add the fluorochrome-conjugated anti-CD79b and other B-cell marker antibodies at pre-titrated concentrations.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with PBS with 1% BSA.
-
Resuspend the cells in PBS and add a viability dye just before analysis.
-
Acquire data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
-
Gate on the live, single B-cell population (e.g., CD19+) to analyze the expression of CD79b.
Immunohistochemistry (IHC) for CD79b in Tissue Sections
This protocol describes the detection of CD79b protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm).
-
Xylene and graded ethanol series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0).
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity.
-
Blocking buffer (e.g., normal goat serum).
-
Primary antibody against CD79b.
-
HRP-conjugated secondary antibody.
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system.
-
Hematoxylin counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a pressure cooker or water bath.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with a wash buffer (e.g., TBST).
-
Block non-specific antibody binding with a blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-CD79b antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes.
-
Wash with wash buffer.
-
Develop the signal with the DAB substrate-chromogen solution until the desired stain intensity is reached.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of this compound or free MMAE on lymphoma cell lines.
Materials:
-
Lymphoma cell line of interest.
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
This compound or MMAE.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the lymphoma cells into a 96-well plate at a predetermined optimal density and allow them to adhere or stabilize for 24 hours.
-
Prepare serial dilutions of this compound or MMAE in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the drug. Include a vehicle control (medium with the same concentration of DMSO or buffer as the drug).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Conclusion
CD79b stands out as a highly specific and functionally important target in B-cell malignancies. Its restricted expression and critical role in BCR signaling provide a strong rationale for its therapeutic targeting. This compound exemplifies the success of this strategy, offering a potent and targeted treatment option for patients with certain B-cell lymphomas. A thorough understanding of CD79b's biology, expression patterns, and the methods to assess them is paramount for the continued development and optimization of CD79b-directed therapies. This technical guide provides a foundational resource for researchers and clinicians working to advance the treatment of B-cell cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of CD79A and CD79B support for IgM+ B cell fitness through BCR surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of CD79b, CD5 and CD19 in mature B-cell lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterogeneous Surface CD79b Expression in Aggressive B-Cell Lymphomas Assessed by Flow Cytometry on Lymph Node Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heterogeneous Surface CD79b Expression in Aggressive B-Cell Lymphomas Assessed by Flow Cytometry on Lymph Node Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneous intracellular expression of B-cell receptor components in B-cell chronic lymphocytic leukaemia (B-CLL) cells and effects of CD79b gene transfer on surface immunoglobulin levels in a B-CLL-derived cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation and use of an anti‐cynomolgus monkey CD79b surrogate antibody–drug conjugate to enable clinical development of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. benchchem.com [benchchem.com]
- 15. Monomethyl auristatin E Exhibits Potent Cytotoxic Activity against Human Cancer Cell Lines SKBR3 and HEK293 | Novelty in Biomedicine [journals.sbmu.ac.ir]
Preclinical Pharmacology of Polatuzumab Vedotin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical pharmacology of polatuzumab vedotin, an antibody-drug conjugate (ADC) that has demonstrated significant therapeutic potential in B-cell malignancies. This document details its mechanism of action, summarizes key preclinical data from in vitro and in vivo studies, and outlines the experimental methodologies employed in its evaluation.
Introduction to this compound
This compound is a first-in-class ADC targeting CD79b, a component of the B-cell receptor (BCR) signaling complex.[1][2] It is composed of a humanized monoclonal antibody against CD79b, covalently linked to the potent microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[3][4] The average drug-to-antibody ratio (DAR) is approximately 3.5.[1][5] This targeted delivery system is designed to selectively deliver the cytotoxic payload to malignant B-cells, thereby minimizing systemic toxicity.[6]
Mechanism of Action
The mechanism of action of this compound involves a multi-step process that leverages the specific expression of CD79b on B-cells:
-
Binding: The monoclonal antibody component of this compound selectively binds to CD79b on the surface of B-cells.[5]
-
Internalization: Upon binding, the this compound-CD79b complex is internalized into the cell.[5][7]
-
Payload Release: Inside the cell, the cleavable linker is degraded by lysosomal proteases, releasing the cytotoxic MMAE payload into the cytoplasm.[7][8]
-
Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[9]
-
Cell Cycle Arrest and Apoptosis: This disruption of microtubules leads to G2/M phase cell cycle arrest and ultimately induces apoptosis in the malignant B-cell.[5][9]
Some evidence also suggests that MMAE, once released, can diffuse into neighboring tumor cells, creating a "bystander effect" that contributes to the overall anti-tumor activity.[7][10]
Visualizing the Mechanism of Action
Caption: A diagram illustrating the sequential steps of this compound's mechanism of action.
CD79b Signaling Pathway
CD79b is an essential component of the B-cell receptor (BCR) complex and plays a critical role in B-cell activation, proliferation, and survival.[11] Upon antigen binding to the BCR, CD79b and its associated protein CD79a initiate a downstream signaling cascade. Mutations in CD79B are common in some types of diffuse large B-cell lymphoma (DLBCL), leading to constitutive activation of the BCR signaling pathway and promoting tumor cell survival.[11][12] This pathway involves the activation of key kinases such as Syk and BTK, which in turn activate downstream pathways including NF-κB and PI3K-AKT, promoting cell proliferation and survival.[13][14]
Visualizing the CD79b Signaling Pathway
Caption: A simplified diagram of the CD79b-mediated B-cell receptor signaling cascade.
In Vitro Preclinical Data
This compound has demonstrated potent cytotoxic activity across a range of B-cell lymphoma cell lines in vitro.[9] This activity is observed irrespective of the cell-of-origin subtype or the presence of CD79B mutations.[9]
Table 1: In Vitro Cytotoxicity of this compound in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | IC50 (ng/mL) |
| SU-DHL-4 | DLBCL (GCB) | Data not specified |
| STR-428 | DLBCL | Data not specified |
| Raji | Burkitt Lymphoma | Data not specified |
| Raji4RH | Rituximab-resistant Burkitt Lymphoma | Data not specified |
| Karpas1106P | Primary Mediastinal B-cell Lymphoma (PMBL) | Data not specified |
| MedB-1 | PMBL | Data not specified |
| DB | DLBCL | Data not specified |
| #5-1 | This compound-resistant DLBCL | Data not specified |
Note: Specific IC50 values were not consistently reported in the reviewed literature. The provided cell lines are those mentioned in preclinical studies.[15][16][17]
Experimental Protocols: In Vitro Cytotoxicity Assays
Cell Lines and Culture:
-
Human DLBCL cell lines (e.g., SU-DHL-4, STR-428, DB), Burkitt lymphoma lines (Raji, Raji4RH), and PMBL lines (Karpas1106P, MedB-1) were used.[15][16][17]
-
Cells were cultured in RPMI medium supplemented with 10-20% fetal bovine serum.[17]
Treatment:
-
Cells were incubated with varying concentrations of this compound, unconjugated anti-CD79b antibody, free MMAE, or an isotype control antibody for a specified duration (e.g., 24 or 72 hours).[17][18]
Assessment of Cell Viability/Death:
-
Cell viability was assessed using standard methods such as assays that measure the percentage of proliferating cells compared to a control (e.g., DMSO-treated cells).[18]
-
Cell death was evaluated by flow cytometry after staining with annexin V and 7-AAD.[17]
In Vivo Preclinical Data
In vivo studies using mouse xenograft models of non-Hodgkin's lymphoma have demonstrated the anti-tumor efficacy of this compound. These studies show that this compound can lead to tumor regression and prolonged survival.[9][19]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Cell Line | Treatment | Key Findings |
| Scid Mice | DB (human DLBCL) | This compound (2 mg/kg) | Significant tumor regression in 6 out of 6 mice.[15] |
| NSG Mice | Raji/Raji4RH (BL), Karpas1106P/MedB-1 (PMBL) | This compound (5 mg/kg) | Significantly enhanced overall survival.[17] |
| DBA/2 Mice | L1210-hCD79b (murine lymphoma) | This compound (2-5 mg/kg) | Antitumor effect observed.[15] |
| Patient-Derived Xenograft (PDX) Models | DLBCL | This compound (2 mg/kg) | Comparable effect to R-CHOP in sensitive models (50% of models tested).[19] |
Experimental Protocols: In Vivo Efficacy Studies
Animal Models:
-
Immunodeficient mouse strains such as SCID, NOG, and NSG mice were used to allow for the engraftment of human lymphoma cell lines.[15][17] Syngeneic models like DBA/2 mice with engineered cells expressing human CD79b were also utilized.[15]
Tumor Implantation:
Treatment Regimen:
-
Once tumors reached a specified size, mice were treated with a single intravenous injection of this compound, an isotype control antibody, the unconjugated antibody, or free MMAE at specified doses (e.g., 2-5 mg/kg).[15][17]
Efficacy Assessment:
-
Tumor volume was measured regularly.
-
Overall survival was monitored.
-
Apoptosis in tumor tissue was assessed by TUNEL assay.[15]
-
Infiltration of immune cells (macrophages, NK cells) into the tumor microenvironment was analyzed by immunohistochemistry.[15]
Visualizing a Xenograft Study Workflow
Caption: A flowchart depicting the typical experimental workflow for in vivo xenograft studies.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animals have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Table 3: Pharmacokinetic Parameters in Rats
| Analyte | Cmax (mean ± SD) | AUCinf (mean ± SD) | Terminal Half-life |
| Antibody-conjugated MMAE | 803 (± 233) ng/mL | 1860 (± 966) day·ng/mL | ~12 days (at Cycle 6 in humans) |
| Unconjugated MMAE | 6.82 (± 4.73) ng/mL | 52.3 (± 18.0) day·ng/mL | ~4 days (after first dose in humans) |
Data is based on a 1.8 mg/kg dose and some parameters are from human clinical data as preclinical specifics were limited in the search results.[9]
Distribution, Metabolism, and Excretion:
-
Studies in Sprague Dawley rats showed that this compound distributes to highly perfused organs where it is catabolized.[3][20]
-
The antibody component is expected to be catabolized into peptides and amino acids.[9]
-
The MMAE payload is metabolized by CYP3A4/5.[9]
-
Elimination is primarily through the biliary-fecal route (>90%), with a smaller fraction excreted renally (<10%).[20]
Experimental Protocols: Pharmacokinetic Studies in Rats
Animal Model:
Radiolabeling:
-
Different components of the ADC were radiolabeled to track their fate: 125I and 111In for the antibody and 3H for the MMAE payload.[20]
Administration and Sampling:
-
A single intravenous administration of the radiolabeled compound was given.[20]
-
Blood, tissues, and excreta were collected over a period of 7-14 days post-dose.[20]
Analysis:
-
Radioactivity in the collected samples was measured to determine the concentration of the ADC and its components over time.[20]
-
Metabolites and catabolites were characterized.[3]
Mechanisms of Resistance
Preclinical studies have begun to elucidate potential mechanisms of resistance to this compound. These include:
-
Overexpression of MDR1: Increased expression of the multidrug resistance protein 1 (MDR1) can lead to efflux of MMAE from the cancer cell.[16][21]
-
Alterations in Apoptotic Pathways: Decreased expression of pro-apoptotic proteins like Bim has been observed in resistant cell lines.[16][21]
-
Changes in CD79b Glycosylation: The glycosylation status of CD79B can impact the binding of this compound to its target, thereby affecting its efficacy.[22][23]
Conclusion
The preclinical data for this compound provide a strong rationale for its clinical development and use. Its targeted mechanism of action, potent in vitro and in vivo activity, and characterized pharmacokinetic profile underscore its potential as a valuable therapeutic agent for B-cell malignancies. Further research into mechanisms of resistance and the interplay with the tumor microenvironment will continue to refine its optimal use in the clinic.
References
- 1. adcreview.com [adcreview.com]
- 2. natboard.edu.in [natboard.edu.in]
- 3. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a this compound-Piiq (POLIVY®) Antibody–Drug Conjugate in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. This compound: Anti-CD79b ADC for DLBCL Treatment | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
- 6. This compound: an investigational anti-CD79b antibody drug conjugate for the treatment of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. polivy.global [polivy.global]
- 8. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
- 11. cusabio.com [cusabio.com]
- 12. Oncogenic Mutations of MYD88 and CD79B in Diffuse Large B-Cell Lymphoma and Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. B-Cell Receptor Signaling and Beyond: The Role of Igα (CD79a)/Igβ (CD79b) in Normal and Malignant B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct patterns of B-cell receptor signaling in non-Hodgkin lymphomas identified by single-cell profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. tandfonline.com [tandfonline.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. wuxibiology.com [wuxibiology.com]
- 20. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a this compound-Piiq (POLIVY®) Antibody-Drug Conjugate in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy of retreatment with this compound in combination with rituximab in this compound-resistant DLBCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
Polatuzumab Vedotin: A Technical Guide to its Molecular and Structural Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the molecular weight and structural components of polatuzumab vedotin, an antibody-drug conjugate (ADC) at the forefront of targeted cancer therapy. The information is presented to facilitate a comprehensive understanding for researchers, scientists, and professionals involved in drug development.
Core Structural and Molecular Data
This compound is a complex biomolecule meticulously engineered to deliver a potent cytotoxic agent directly to cancer cells. Its structure comprises three key components: a humanized monoclonal antibody, a cleavable linker, and a microtubule-disrupting drug. The quantitative data for these components are summarized below.
| Component | Description | Molecular Weight (Approximate) | Key Characteristics |
| Polatuzumab (Antibody) | Humanized Immunoglobulin G1 (IgG1) monoclonal antibody | ~145 kDa | Targets CD79b, a protein expressed on the surface of B-cells.[1][2] |
| Linker | Maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-vc-PAB) | Variable | A protease-cleavable linker designed to be stable in the bloodstream and release the payload inside the target cell.[1] |
| Vedotin (Drug) | Monomethyl auristatin E (MMAE) | ~718 Da[3] | A potent antimitotic agent that inhibits tubulin polymerization.[4][5] |
| This compound (Complete ADC) | Fully assembled antibody-drug conjugate | ~150 kDa[1] | Comprises the polatuzumab antibody, linker, and MMAE payload. |
| Drug-to-Antibody Ratio (DAR) | Average number of MMAE molecules per antibody | Average of 3.5[1] | This ratio is a critical quality attribute that influences the ADC's efficacy and safety.[6] |
Structural Elucidation and Characterization: Experimental Methodologies
The characterization of this compound involves a suite of analytical techniques to ensure its structural integrity, purity, and drug-to-antibody ratio (DAR). Below are detailed methodologies for key experiments.
Determination of Molecular Weight and Purity by Size-Exclusion Chromatography (SEC)
Objective: To assess the molecular weight, aggregation, and fragmentation of the intact antibody-drug conjugate.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: A size-exclusion column suitable for monoclonal antibody analysis (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A phosphate-buffered saline (PBS) solution, pH 7.4, is typically used to maintain the native protein structure.
-
Sample Preparation: this compound is diluted to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: Isocratic elution at a flow rate of 0.5-1.0 mL/min.
-
Temperature: Ambient or controlled at 25°C.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The retention time of the main peak corresponding to the intact ADC is compared to molecular weight standards. The presence of peaks at earlier retention times indicates aggregation, while later-eluting peaks suggest fragmentation.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the distribution and average number of MMAE molecules conjugated to the antibody.
Methodology:
-
System: An HPLC or UHPLC system with a UV detector.
-
Column: A hydrophobic interaction column (e.g., TSKgel Butyl-NPR).[7]
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, with a small percentage of an organic modifier like isopropanol (e.g., 20%).[8]
-
-
Sample Preparation: The ADC sample is diluted in Mobile Phase A to the desired concentration.
-
Chromatographic Conditions:
-
Gradient: A linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a specified time (e.g., 20-30 minutes).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8). The area of each peak is integrated, and the weighted average DAR is calculated.
Intact Mass Analysis by Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the intact ADC and its different drug-loaded species.
Methodology:
-
System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an LC system (LC-MS).
-
Chromatography (Optional but recommended for desalting): A reversed-phase or size-exclusion column can be used for online desalting prior to MS analysis.
-
Ionization: Electrospray ionization (ESI) is typically used for large molecules like ADCs.
-
Sample Preparation: The sample is diluted in a volatile buffer compatible with MS, such as ammonium acetate or ammonium bicarbonate.
-
Mass Spectrometry Conditions:
-
Mass Range: Set to acquire data over a wide m/z range to capture the multiply charged ions of the large ADC molecule.
-
Deconvolution: The resulting mass spectrum, which shows a distribution of multiply charged ions, is deconvoluted using appropriate software to obtain the zero-charge mass of the intact ADC species.
-
-
Data Analysis: The deconvoluted mass spectrum will show peaks corresponding to the unconjugated antibody and the antibody conjugated with different numbers of drug-linker moieties, allowing for confirmation of the DAR distribution.
Mechanism of Action and Signaling Pathway
The therapeutic efficacy of this compound is derived from its targeted delivery of MMAE to CD79b-expressing B-cells. The subsequent intracellular events are depicted in the following diagrams.
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
CD79b-Mediated B-Cell Receptor (BCR) Signaling Pathway
Upon binding of this compound to CD79b, a component of the B-cell receptor (BCR), a signaling cascade is initiated. This pathway is crucial for B-cell survival and proliferation, and its modulation can contribute to the therapeutic effect.
Caption: Simplified CD79b-mediated BCR signaling cascade.
Experimental Workflow for DAR Determination
The following diagram illustrates a typical workflow for determining the drug-to-antibody ratio of this compound.
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy | NRI-MCDB Microscopy Facility | UC Santa Barbara [microscopy.nri.ucsb.edu]
- 4. B-cell receptor - Wikipedia [en.wikipedia.org]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. aacrjournals.org [aacrjournals.org]
An In-Depth Technical Guide to the Linker Technology in Polatuzumab Vedotin (Polivy®)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polatuzumab vedotin (Polivy®) is an antibody-drug conjugate (ADC) that has demonstrated significant efficacy in the treatment of certain B-cell malignancies. A critical component of its design and therapeutic success is the linker technology that connects the CD79b-targeting monoclonal antibody to the potent cytotoxic agent, monomethyl auristatin E (MMAE). This technical guide provides a detailed examination of this linker, its design, mechanism of action, and the experimental protocols used for its characterization.
Core Components of this compound
This compound is a complex molecule comprising three key components:
-
The Antibody: A humanized IgG1 monoclonal antibody that specifically targets CD79b, a protein expressed on the surface of B-cells.[1]
-
The Payload: Monomethyl auristatin E (MMAE), a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3]
-
The Linker: A protease-cleavable linker, maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (mc-vc-PABC), designed for stability in circulation and efficient cleavage within the target cancer cell.[3]
The Linker: A Masterpiece of Bioconjugation Chemistry
The linker in this compound is a sophisticated chemical entity engineered to ensure that the highly toxic MMAE is delivered specifically to cancer cells, minimizing off-target toxicity.
Structure and Components:
The mc-vc-PABC linker is a multi-component system:
-
Maleimidocaproyl (mc): This component serves as the attachment point to the antibody. It reacts with the sulfhydryl groups of cysteine residues on the monoclonal antibody that have been exposed through the reduction of interchain disulfide bonds.[3]
-
Valine-Citrulline (vc): This dipeptide sequence is the lynchpin of the linker's targeted release mechanism. It is specifically designed to be recognized and cleaved by lysosomal proteases, particularly cathepsin B, which are highly active within the lysosomal compartment of cells.[2][4] The valine-citrulline linker is notably stable in human plasma, preventing premature release of the cytotoxic payload in the bloodstream.[1]
-
p-Aminobenzoyloxycarbonyl (PABC): This is a self-immolative spacer. Once the vc dipeptide is cleaved by cathepsins, the PABC moiety spontaneously decomposes, releasing the unmodified MMAE payload into the cytoplasm of the target cell.[3]
Mechanism of Action: A Step-by-Step Breakdown
The linker's functionality is integral to the mechanism of action of this compound:
-
Binding and Internalization: The antibody component of this compound binds to the CD79b receptor on the surface of a malignant B-cell. This binding event triggers the internalization of the entire ADC into the cell via endocytosis.[2][4]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosomes, which are acidic organelles rich in degradative enzymes.
-
Linker Cleavage: Within the lysosome, the high concentration of proteases, such as cathepsin B, recognizes and cleaves the valine-citrulline dipeptide linker.[2][4]
-
Payload Release: The cleavage of the vc linker initiates the self-immolation of the PABC spacer, leading to the release of free, fully active MMAE into the cytosol.[3]
-
Cytotoxic Effect: The released MMAE binds to tubulin, disrupting the microtubule network within the cancer cell. This interference with microtubule dynamics leads to G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death).[2][3]
Quantitative Data
A key parameter in the design and manufacturing of this compound is the drug-to-antibody ratio (DAR), which represents the average number of MMAE molecules conjugated to each antibody.
| Parameter | Value | Analytical Method(s) |
| Average Drug-to-Antibody Ratio (DAR) | ~3.5 | Hydrophobic Interaction Chromatography (HIC-HPLC), Mass Spectrometry (MS) |
Experimental Protocols
Detailed characterization of the linker and the overall ADC is crucial for ensuring its quality, stability, and efficacy. The following are representative protocols for key analytical methods.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic MMAE payload to the antibody increases its overall hydrophobicity. ADCs with different numbers of conjugated MMAE molecules (DAR 0, 2, 4, 6, 8) can be separated and quantified.
Methodology:
-
Column: A hydrophobic interaction chromatography column, such as one with a butyl or phenyl stationary phase.
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0, with 25% isopropanol.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different ADC species.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The area of each peak corresponding to a specific DAR species is integrated. The average DAR is calculated using a weighted average of the peak areas.
Linker Cleavage Assay by Cathepsin B
Principle: This assay evaluates the susceptibility of the vc linker to enzymatic cleavage by its target protease, cathepsin B, and allows for the quantification of released MMAE.
Methodology:
-
Reaction Buffer: Prepare a buffer suitable for cathepsin B activity (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).
-
Incubation: Incubate this compound at a defined concentration (e.g., 10 µg/mL) with recombinant human cathepsin B at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution, such as an equal volume of 2% formic acid.
-
Quantification of Released MMAE: Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of free MMAE released at each time point. An internal standard (e.g., deuterated MMAE) should be used for accurate quantification.
Plasma Stability Assay
Principle: This assay assesses the stability of the linker in plasma to ensure that the payload is not prematurely released into circulation, which could lead to systemic toxicity.
Methodology:
-
Incubation: Incubate this compound at a specific concentration in human plasma at 37°C.
-
Time Points: Collect samples at multiple time points over a period of several days (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, precipitate the plasma proteins using an organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the supernatant for the presence of released MMAE using a sensitive LC-MS/MS method. The amount of intact ADC remaining can also be quantified using methods like ELISA or HIC-HPLC.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: This assay measures the cytotoxic effect of this compound on cancer cell lines expressing the CD79b target. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed CD79b-positive lymphoma cells (e.g., SU-DHL-4, TMD8) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, unconjugated antibody, and free MMAE as controls.
-
Incubation: Incubate the cells for a period of 72-96 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the dose-response curves to determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for DAR Determination
Caption: Workflow for determining the drug-to-antibody ratio (DAR).
Conclusion
The linker technology employed in this compound is a prime example of rational drug design in the field of antibody-drug conjugates. The maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl linker provides a stable connection between the antibody and the cytotoxic payload in circulation, while enabling specific and efficient release of the drug within the target cancer cells. This targeted delivery mechanism is fundamental to the therapeutic window of this compound, maximizing its anti-tumor activity while minimizing systemic toxicity. A thorough understanding and rigorous analytical characterization of this linker are paramount for the successful development and clinical application of this important therapeutic agent.
References
- 1. This compound: Current Role and Future Applications in the Treatment of Patients with Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The molecular rationale for the combination of this compound plus rituximab in diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of Polatuzumab Vedotin on Lymphoma Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polatuzumab vedotin is an antibody-drug conjugate (ADC) that has demonstrated significant clinical efficacy in the treatment of B-cell lymphomas, particularly diffuse large B-cell lymphoma (DLBCL). This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound on various lymphoma cell lines. It includes a summary of quantitative cytotoxicity data, detailed experimental protocols for key assays, and visualizations of the drug's mechanism of action and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development and study of novel cancer therapeutics.
Introduction
This compound is a targeted therapeutic agent composed of a humanized monoclonal antibody directed against CD79b, a component of the B-cell receptor (BCR) complex, conjugated to the potent microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[1][2] CD79b is an ideal target as it is expressed on the surface of most mature B-cell lymphomas.[2] The ADC design allows for the selective delivery of the cytotoxic payload to malignant B-cells, thereby minimizing systemic toxicity.[2] Upon binding to CD79b, this compound is internalized, and the MMAE payload is released, leading to cell cycle arrest and apoptosis.[1][3]
Mechanism of Action
The cytotoxic effect of this compound is a multi-step process that begins with the specific binding of the antibody component to the CD79b protein on the surface of lymphoma cells. This interaction triggers the internalization of the ADC-CD79b complex.
Once internalized, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the MMAE payload into the cytoplasm.[4] Free MMAE then binds to tubulin, a key component of microtubules, inhibiting its polymerization.[5] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis, or programmed cell death.[1][6]
Quantitative In Vitro Cytotoxicity Data
The in vitro cytotoxic activity of this compound has been evaluated across a panel of diffuse large B-cell lymphoma (DLBCL) cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, vary among different cell lines. This variability can be attributed to factors such as the level of CD79b expression and the cellular subtype (e.g., Activated B-Cell like (ABC) vs. Germinal Center B-Cell like (GCB)).
| Cell Line | Subtype | This compound IC50 (ng/mL) | Reference |
| TMD8 | ABC | 0.3 | [1] |
| HBL1 | ABC | 1.2 | [1] |
| U2932 | ABC | 0.8 | [1] |
| OCI-Ly3 | GCB | 10.5 | [1] |
| SU-DHL-4 | GCB | 15.8 | [1] |
| SU-DHL-6 | GCB | 25.1 | [1] |
| DOHH2 | GCB | 30.0 | [1] |
| OCI-Ly19 | GCB | >100 | [1] |
| VAL | GCB | >100 | [1] |
Note: IC50 values were determined after 72 hours of treatment.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Lymphoma cell lines
-
Complete cell culture medium
-
This compound
-
96-well microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection of apoptosis in lymphoma cells treated with this compound using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Lymphoma cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat lymphoma cells with this compound at the desired concentration for 48 hours.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in lymphoma cells treated with this compound using propidium iodide staining and flow cytometry.
Materials:
-
Lymphoma cell lines
-
This compound
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat lymphoma cells with this compound for 24 hours.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Signaling Pathways
The binding of this compound to CD79b can trigger intracellular signaling cascades. Furthermore, the released MMAE payload induces pathways leading to apoptosis.
Studies have shown that treatment with an MMAE-containing ADC can lead to the downregulation of the Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation. The primary mechanism of MMAE-induced cell death is through the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).
Conclusion
This compound demonstrates potent and selective in vitro cytotoxicity against a range of lymphoma cell lines. Its efficacy is dependent on CD79b expression and the cellular context of the lymphoma subtype. The detailed protocols and mechanistic insights provided in this guide offer a valuable resource for researchers working to further understand the activity of this important therapeutic agent and to develop next-generation ADCs for the treatment of hematological malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. Molecular Determinants of Sensitivity to this compound in Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-Of-Origin Subtype Predicts Response to this compound in Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuning Responses to this compound in B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Phase Clinical Trial Analysis of Polatuzumab Vedotin: A Technical Guide
An In-depth Review for Researchers and Drug Development Professionals
Polatuzumab vedotin, an antibody-drug conjugate (ADC) targeting CD79b, has emerged as a significant therapeutic advancement in the treatment of B-cell malignancies, particularly diffuse large B-cell lymphoma (DLBCL). This technical guide synthesizes early-phase clinical trial data, providing a comprehensive overview of its efficacy, safety, and mechanism of action for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound consists of a humanized monoclonal antibody directed against CD79b, a component of the B-cell receptor, linked to the potent microtubule-disrupting agent monomethyl auristatin E (MMAE).[1][2][3] Upon binding to CD79b on the surface of B-cells, the ADC is internalized.[2][3] Within the lysosome, the linker is cleaved, releasing MMAE into the cytoplasm.[1][3] MMAE then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]
Key Early-Phase Clinical Trials: Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal early-phase clinical trials of this compound.
Table 1: Efficacy in Relapsed/Refractory (R/R) Diffuse Large B-Cell Lymphoma (DLBCL)
| Study | Treatment Arm | N | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| GO29365 (Phase Ib/II) [4][5][6][7][8] | Pola + BR | 40 | 62.5% | 40%[7] | 9.2 months[6] | 12.4 months[6] |
| BR alone | 40 | 25.0% | 17.5%[4] | 3.7 months[6] | 4.7 months[6] | |
| ROMULUS (Phase II) [9][10] | Pola + R | 39 | 54% | 21% | 5.6 months | 20.1 months |
| Pina + R | 42 | 60% | 26% | 5.4 months | 16.5 months | |
| Japanese Phase II [11] | Pola + BR | 35 | 42.9% | 34.3% | 5.2 months | Not Reached |
BR: Bendamustine, Rituximab; Pola: this compound; Pina: Pinatuzumab vedotin; R: Rituximab
Table 2: Efficacy in Relapsed/Refractory (R/R) Follicular Lymphoma (FL)
| Study | Treatment Arm | N | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| ROMULUS (Phase II) [9][12] | Pola + R | 20 | 70% | 45% |
| Pina + R | 21 | 62% | 5% |
Pola: this compound; Pina: Pinatuzumab vedotin; R: Rituximab
Table 3: Common Adverse Events (Grade ≥3) in R/R DLBCL
| Adverse Event | GO29365 (Pola + BR)[13] | ROMULUS (Pola + R)[9] |
| Neutropenia | 42% | 23% |
| Thrombocytopenia | 40% | - |
| Anemia | 24% | 8% |
| Infections | - | - |
| Peripheral Neuropathy | 2.3% | - |
| Diarrhea | - | 8% |
| Febrile Neutropenia | 11% | - |
Experimental Protocols
GO29365 Study (Phase Ib/II)
-
Objective: To evaluate the safety, tolerability, and anti-tumor activity of this compound in combination with bendamustine and rituximab (BR) or obinutuzumab in patients with R/R follicular lymphoma or DLBCL.[7]
-
Patient Population: Adult patients with R/R DLBCL who were not candidates for hematopoietic stem cell transplant.[4][6] Patients must have received at least one prior therapy.[7]
-
Treatment Regimen:
-
This compound: 1.8 mg/kg intravenously (IV) on Day 2 of Cycle 1 and Day 1 of subsequent cycles.[14]
-
Bendamustine: 90 mg/m² IV on Days 2 and 3 of Cycle 1 and Days 1 and 2 of subsequent cycles.[15]
-
Rituximab: 375 mg/m² IV on Day 1 of each 21-day cycle.[15]
-
Treatment was administered for six 21-day cycles.[7]
-
-
Primary Endpoint: Complete response (CR) rate at the end of treatment as assessed by an independent review committee (IRC) using modified Lugano criteria.[7][15]
-
Response Assessment: Tumor response was evaluated by PET-CT scans at baseline, after cycles 3 and 6, and then every 3-6 months.[16]
ROMULUS Study (Phase II)
-
Objective: To compare the safety and anti-tumor response of rituximab plus this compound (R-pola) versus rituximab plus pinatuzumab vedotin (R-pina) in patients with R/R DLBCL and follicular lymphoma.[9]
-
Patient Population: Patients with R/R DLBCL or follicular lymphoma.[9]
-
Treatment Regimen:
-
Primary Objectives: Safety and tolerability, and anti-tumor response.[9]
-
Response Assessment: Tumor assessments were performed every 3 months.[16]
Conclusion
Early-phase clinical trials have consistently demonstrated the significant anti-tumor activity of this compound, both as a single agent and in combination with other therapies, in patients with relapsed or refractory B-cell malignancies. The data from studies such as GO29365 and ROMULUS have established its efficacy in heavily pre-treated patient populations, leading to its approval for the treatment of R/R DLBCL. The manageable safety profile, with myelosuppression and peripheral neuropathy being the most common toxicities, allows for its integration into various treatment regimens. Ongoing research continues to explore its potential in earlier lines of therapy and in combination with novel agents, further solidifying the role of this targeted ADC in the evolving landscape of lymphoma treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound: Anti-CD79b ADC for DLBCL Treatment | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
- 3. polivy.global [polivy.global]
- 4. ashpublications.org [ashpublications.org]
- 5. targetedonc.com [targetedonc.com]
- 6. This compound plus bendamustine and rituximab in relapsed/refractory DLBCL: survival update and new extension cohort data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. onclive.com [onclive.com]
- 9. This compound or pinatuzumab vedotin plus rituximab in patients with relapsed or refractory non-Hodgkin lymphoma: final results from a phase 2 randomised study (ROMULUS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polatuzumab or pinatuzumab vedotin plus rituximab for R/R NHL: Results from the ROMULUS phase II trial [lymphomahub.com]
- 11. A phase 2 study of this compound + bendamustine + rituximab in relapsed/refractory diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GO29365 POLIVY® (this compound-piiq) Trial Results [polivy-hcp.com]
- 14. This compound for naive DLBCL: Results from a phase 1b-2 trial [lymphomahub.com]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
Methodological & Application
Application Notes and Protocols: Establishing Polatuzumab Vedotin Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polatuzumab vedotin is an antibody-drug conjugate (ADC) that has shown significant efficacy in the treatment of B-cell malignancies. It targets CD79b, a component of the B-cell receptor, delivering the potent anti-mitotic agent monomethyl auristatin E (MMAE).[1][2][3] However, as with many targeted therapies, the development of resistance can limit its long-term effectiveness.[4][5] Understanding the mechanisms of resistance is crucial for the development of next-generation ADCs and strategies to overcome treatment failure.[4][5]
These application notes provide detailed protocols for establishing this compound resistant cell line models in vitro. Such models are invaluable tools for investigating the molecular basis of resistance and for the preclinical evaluation of novel therapeutic strategies.[6][7] The protocols outlined below describe the generation of resistant cell lines through continuous drug exposure and the subsequent characterization of these models using various cellular and molecular biology techniques.
Establishing this compound Resistant Cell Lines
The generation of drug-resistant cell lines is typically achieved by culturing cancer cells in the presence of gradually increasing concentrations of the therapeutic agent over a prolonged period.[6][8][9][10] This process selects for cells that have acquired mechanisms to survive and proliferate despite the presence of the drug. Two common strategies for developing ADC-resistant cell lines are continuous and intermittent (pulsed) exposure.[5][11] This protocol will focus on the continuous exposure method.
Materials
-
Parental CD79b-positive B-cell lymphoma cell line (e.g., SU-DHL-4, STR-428)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (clinical grade or research grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells, if applicable)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well, 24-well, and 6-well cell culture plates
-
Cell culture flasks (T-25, T-75)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Experimental Protocol
Step 1: Determine the IC50 of the Parental Cell Line
Before initiating the resistance induction, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line. This value will guide the starting concentration for the selection process.
-
Seed the parental cells in a 96-well plate at a predetermined optimal density.
-
Prepare a serial dilution of this compound in complete culture medium. It is recommended to include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Add the diluted this compound to the cells and incubate for a period that allows for the assessment of cytotoxicity (e.g., 72-96 hours).
-
Assess cell viability using a suitable assay, such as the WST-1 assay (see Section 2.1 for a detailed protocol).
-
Calculate the IC50 value using non-linear regression analysis of the dose-response curve.
Step 2: Continuous Exposure to this compound
-
Initiate the culture of the parental cell line with a starting concentration of this compound equivalent to the IC10-IC20, as determined from the dose-response curve.[6]
-
Culture the cells in the continuous presence of the drug. Monitor the cells for signs of cell death.
-
Replace the medium with fresh, drug-containing medium every 2-3 days.
-
When the cells resume proliferation and reach approximately 80% confluency, passage them at a lower density into a new flask with the same concentration of this compound.
-
Once the cells have adapted and are growing consistently at the current drug concentration, incrementally increase the concentration of this compound (typically a 1.5 to 2-fold increase).[6]
-
Repeat this process of gradual dose escalation over several months. It is advisable to cryopreserve cell stocks at each successful concentration step.[8]
-
The process is complete when the cells can proliferate in a significantly higher concentration of this compound compared to the parental line (e.g., 10-fold or higher IC50).
Workflow for a Paclitaxel-Resistant Breast Cancer Cell Line (Adapted for this compound):
-
Initial Dose: Start with the IC20 of this compound.
-
Culture and Passage: Culture cells until they reach 80% confluency, then passage them.
-
Stepwise Increase: Gradually increase the drug concentration in the media.
-
Stabilize: Culture the cells for 8-10 passages at the final target concentration.
-
Isolate Clones: Isolate monoclonal resistant cell lines.
-
Assess Resistance: Calculate the Resistance Index (RI) by comparing the IC50 of the resistant line to the parental line.[9]
Diagram: Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for establishing and characterizing this compound resistant cell lines.
Characterization of Resistant Cell Lines
Once a resistant cell line has been established, it is crucial to characterize its phenotype and investigate the underlying mechanisms of resistance.
Cell Viability Assay (WST-1)
This assay is used to confirm the degree of resistance by comparing the IC50 values of the parental and resistant cell lines.
Materials:
-
Parental and resistant cells
-
96-well plates
-
This compound
-
WST-1 reagent
-
Microplate reader
Protocol:
-
Seed both parental and resistant cells in separate 96-well plates at their optimal seeding densities in 100 µL of complete medium.
-
After 24 hours, add 100 µL of medium containing serial dilutions of this compound to the respective wells.
-
Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours.[5][12]
-
Shake the plates for 1 minute on a shaker.
-
Measure the absorbance at 450 nm using a microplate reader, with a reference wavelength of 630 nm.[5]
-
Calculate the cell viability as a percentage of the untreated control and plot the dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This assay helps to determine if the resistant cells have a defect in the apoptotic pathway.
Materials:
-
Parental and resistant cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Treat both parental and resistant cells with this compound at concentrations around their respective IC50 values for 24-48 hours. Include untreated controls.
-
Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Immunoblotting for Resistance Markers
Immunoblotting can be used to detect changes in the expression of proteins associated with drug resistance, such as the drug efflux pump MDR1 and the pro-apoptotic protein Bim.
Materials:
-
Parental and resistant cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MDR1, anti-Bim, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Lyse parental and resistant cells and determine the protein concentration of the lysates.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-MDR1 or anti-Bim) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
Flow Cytometry for CD79b Surface Expression
This assay is used to determine if resistance is associated with a loss of the target antigen, CD79b, from the cell surface.
Materials:
-
Parental and resistant cells
-
PE-conjugated anti-human CD79b antibody
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Protocol:
-
Harvest 5 x 10^5 to 1 x 10^6 parental and resistant cells per sample.[14]
-
Wash the cells once with cold flow cytometry staining buffer.
-
Resuspend the cells in 100 µL of staining buffer.
-
Add the PE-conjugated anti-human CD79b antibody at the manufacturer's recommended concentration.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 500 µL of staining buffer for analysis.
-
Analyze the samples using a flow cytometer, measuring the mean fluorescence intensity (MFI) of CD79b expression.
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for clear comparison between the parental and resistant cell lines.
Table 1: IC50 Values for this compound
| Cell Line | IC50 (ng/mL) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| Resistant | [Insert Value] | [Calculate as IC50_Resistant / IC50_Parental] |
Table 2: Apoptosis in Response to this compound
| Cell Line | Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Parental | Untreated | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | |
| Resistant | Untreated | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] |
Table 3: Relative Protein Expression Levels
| Cell Line | MDR1 Expression (fold change vs. Parental) | Bim Expression (fold change vs. Parental) |
| Parental | 1.0 | 1.0 |
| Resistant | [Insert Value] | [Insert Value] |
Table 4: CD79b Surface Expression
| Cell Line | Mean Fluorescence Intensity (MFI) | % Change vs. Parental |
| Parental | [Insert Value] | 0% |
| Resistant | [Insert Value] | [Calculate % Change] |
Potential Mechanisms of Resistance and Signaling Pathways
The development of resistance to this compound can involve various molecular mechanisms. The characterization experiments described above can help to elucidate which of these pathways may be altered in the established resistant cell line models.
Diagram: this compound Mechanism of Action
Caption: Mechanism of action of this compound.
Diagram: Potential Mechanisms of Resistance
Caption: Key mechanisms of resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound: Anti-CD79b ADC for DLBCL Treatment | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. 3hbiomedical.com [3hbiomedical.com]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Bim mediates mitochondria-regulated particulate matter-induced apoptosis in alveolar epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. kumc.edu [kumc.edu]
- 14. Heterogeneous Surface CD79b Expression in Aggressive B-Cell Lymphomas Assessed by Flow Cytometry on Lymph Node Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Polatuzumab Vedotin Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polatuzumab vedotin is an antibody-drug conjugate (ADC) that has demonstrated significant therapeutic efficacy in B-cell malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1][2][3] It is composed of a humanized monoclonal antibody targeting CD79b, a component of the B-cell receptor, linked to the potent microtubule-disrupting agent monomethyl auristatin E (MMAE).[4][5] This targeted delivery approach enhances the therapeutic window of the cytotoxic payload. Preclinical evaluation of this compound in xenograft mouse models is a critical step in understanding its in vivo efficacy, pharmacokinetics, and pharmacodynamics. These models, utilizing either established DLBCL cell lines or patient-derived xenografts (PDX), are invaluable for assessing anti-tumor activity and guiding clinical development.[1][2][6]
This document provides detailed application notes and protocols for the administration of this compound in xenograft mouse models, intended to assist researchers in designing and executing robust preclinical studies.
Mechanism of Action Signaling Pathway
This compound exerts its cytotoxic effect through a targeted mechanism. The monoclonal antibody component of the ADC binds specifically to the CD79b protein on the surface of B-cells.[5] Upon binding, the this compound-CD79b complex is internalized by the cell. Inside the cell, the linker connecting the antibody and the MMAE payload is cleaved by lysosomal proteases, releasing MMAE into the cytoplasm.[4] Free MMAE then binds to tubulin, disrupting the microtubule network, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[4][5]
Quantitative Data Summary
The following tables summarize quantitative data from representative preclinical studies of this compound in various xenograft models.
Table 1: Efficacy of this compound in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Xenograft Model | This compound Dose & Schedule | Outcome Measure | Result |
| DB | SCID mice | 2 mg/kg, single IV injection on day 1 | Tumor Regression | Regression of tumors in 6 out of 6 mice on day 22.[7][8] |
| DB | SCID mice | 2 mg/kg, single IV injection on day 1 | Immune Cell Infiltration | Significantly higher infiltration of macrophages and NK cells compared to control on day 4.[8] |
| #5-1 (Pola-resistant) | SCID mice | 2 mg/kg, single IV injection on day 1 | Tumor Regression | No tumor regression observed on day 22.[7][8] |
| L1210-hCD79b | Syngeneic DBA/2 mice | 4 mg/kg, single IV injection on day 1 | Antitumor Effect | Decreased antitumor effect with depletion of macrophages and NK cells.[7] |
Table 2: Efficacy of this compound in Combination Therapy in CDX Models
| Cell Line | Xenograft Model | Treatment | Outcome Measure | Result |
| WSU-DLCL2 | huNOG mice | This compound (2 mg/kg, IV, Day 1) + Mosunetuzumab (1 mg/kg, IV, Days 1, 8, 15) | Tumor Volume | Significantly improved anti-tumor effects compared to single-drug treatments. |
| SU-DHL-6 | T-cell-injected NOD/SCID mice | This compound (2 mg/kg, IV, Day 1) + Mosunetuzumab (1 mg/kg, IV, Days 1, 8, 15) | Tumor Volume | Significantly improved anti-tumor effects compared to single-drug treatments. |
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous DLBCL Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using a DLBCL cell line such as SU-DHL-6.
Materials:
-
SU-DHL-6 human DLBCL cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix (or similar)
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture SU-DHL-6 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation:
-
Harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth at least twice a week.
-
Measure the tumor length (L) and width (W) with calipers.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2.
-
Mice are typically ready for treatment when tumors reach a volume of 150-200 mm³.
-
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation of this compound for intravenous administration in mice. Note that this compound is a cytotoxic drug and should be handled with appropriate safety precautions.[9]
Materials:
-
This compound for injection (lyophilized powder)
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (sterile saline)
-
Sterile syringes and needles
Procedure:
-
Reconstitution:
-
Bring the this compound vial to room temperature.
-
Following the manufacturer's instructions for clinical use as a guide, reconstitute the lyophilized powder with Sterile Water for Injection to a final concentration of 20 mg/mL.[10] For a 30 mg vial, inject 1.8 mL of sterile water; for a 140 mg vial, inject 7.2 mL.[10]
-
Gently swirl the vial to dissolve the powder. Do not shake.[10]
-
-
Dilution for Injection:
-
Calculate the required volume of the reconstituted this compound solution based on the desired dose (e.g., 2 mg/kg) and the body weight of the mouse.
-
Withdraw the calculated volume from the vial.
-
Dilute the this compound solution with sterile 0.9% Sodium Chloride Injection to a suitable volume for intravenous injection in a mouse (typically 100-200 µL).
-
-
Administration:
-
Administer the diluted this compound solution to the mice via intravenous (IV) injection, typically through the tail vein.
-
For control groups, administer a vehicle control (e.g., sterile saline) or an isotype control antibody.
-
Protocol 3: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol provides a general workflow for establishing a DLBCL PDX model.
Materials:
-
Fresh DLBCL tumor tissue from a patient biopsy
-
RPMI-1640 medium
-
Sterile PBS
-
6-8 week old female highly immunodeficient mice (e.g., NSG)
-
Surgical tools for tissue processing
-
Matrigel® (optional)
Procedure:
-
Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue under sterile conditions.
-
Mechanically dissociate the tissue into small fragments or a single-cell suspension in RPMI-1640 medium.
-
-
Implantation:
-
Anesthetize the NSG mice.
-
Implant the tumor fragments or cell suspension subcutaneously into the flank of the mice. Co-injection with Matrigel® can improve engraftment rates.
-
-
Monitoring and Passaging:
-
Monitor the mice for tumor growth as described in Protocol 1.
-
Once the primary tumor reaches a sufficient size (e.g., >1000 mm³), euthanize the mouse and harvest the tumor.
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion and subsequent therapeutic studies.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating this compound in a xenograft mouse model.
References
- 1. This compound: Current Role and Future Applications in the Treatment of Patients with Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Spotlight on this compound: new standards for diffuse large B-cell lymphoma? | Haematologica [haematologica.org]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a this compound-Piiq (POLIVY®) Antibody–Drug Conjugate in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Paper: Infiltration of Innate Immune Cells into Tumors By this compound Treatment Contributes to Its Antitumor Effect in Xenograft and Syngeneic Mouse Models [ash.confex.com]
- 8. library.ehaweb.org [library.ehaweb.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. POLIVY® (this compound-piiq) Preparation & Storage [polivy-hcp.com]
Application Notes and Protocols for CD79b Expression Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD79b (also known as Ig-beta or B29) is a transmembrane protein that forms a heterodimer with CD79a to create the signal-transducing component of the B-cell receptor (BCR) complex.[1][2][3] This complex is essential for the development, survival, activation, and differentiation of B lymphocytes.[3][4] Upon antigen binding to the membrane-bound immunoglobulin (mIg) portion of the BCR, the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of CD79a and CD79b become phosphorylated by Src-family kinases.[2][5][6] This event initiates a cascade of downstream signaling pathways crucial for B-cell function.[5][7]
Given its B-cell-specific expression and critical role in BCR signaling, CD79b has emerged as a significant biomarker and therapeutic target in various B-cell malignancies, including non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[3][7][8] Flow cytometry is a powerful and precise method for quantifying the surface and intracellular expression of CD79b, providing valuable information for disease diagnosis, classification, monitoring minimal residual disease (MRD), and guiding therapeutic strategies.[9][10]
CD79b Signaling Pathway
The B-cell receptor (BCR) signaling pathway is initiated upon the binding of a specific antigen to the mIg subunits.[1][4] This binding leads to BCR aggregation and the phosphorylation of ITAMs in the associated CD79a/CD79b heterodimer by Src family kinases like LYN, BLK, and FYN.[4][6] The phosphorylated ITAMs then recruit and activate Spleen tyrosine kinase (Syk).[6][11]
Activated Syk, along with other kinases like Bruton's tyrosine kinase (BTK), propagates the signal by phosphorylating a host of downstream adaptor proteins and enzymes, including BLNK, CD19, PI3K, and PLCγ2.[4][6] This leads to the activation of multiple signaling cascades, such as the PI3K-AKT pathway and the MAPK pathway, which collectively regulate transcription factors like NF-κB and AP-1.[5] These transcription factors orchestrate changes in gene expression that ultimately control B-cell proliferation, differentiation into antibody-secreting plasma cells, and survival.[1][5]
Caption: B-Cell Receptor (BCR) Signaling Pathway initiated by antigen binding.
Quantitative Data on CD79b Expression
Flow cytometric analysis allows for the precise quantification of CD79b expression, which varies between normal B cells and different B-cell lymphoproliferative disorders. This quantitative data is crucial for differential diagnosis.
Table 1: CD79b Expression in Normal vs. Leukemic B-Cells
| Cell Type | CD79b Expression Level | CD19 Expression Level | CD5 Expression Level |
|---|---|---|---|
| Normal B-Lymphocytes | Normal/Bright | Bright | Negative/Dim |
| Chronic Lymphocytic Leukemia (CLL) | Weak or Negative | Dimmer than normal | Moderate to Bright |
| Mantle Cell (Mc) Lymphoma | Moderate (Stronger than CLL) | Dimmer than normal | Moderate to Bright |
| Prolymphocytic Leukemia (PLL) | Moderate | Normal/Bright | Weak or Negative |
| Splenic Lymphoma with Villous Lymphocytes (SLVL) | Moderate | Dimmer than normal | Weak or Negative |
Data summarized from references[8][12].
Table 2: Surface CD79b Expression in Aggressive B-Cell Lymphomas vs. Benign Controls
| Population | Median % of CD79b+ Cells (IQR) | Median CD79b RMFI* (IQR) |
|---|---|---|
| Benign Reactive Hyperplasia (BRH) | 94.7% (90-98) | 10.35 (9.1-17.2) |
| Large B-Cell Lymphoma (LBCL) | 72% (3-97) | 5.05 (1.85-18.5) |
RMFI: Relative Mean Fluorescence Intensity; IQR: Interquartile Range. Data from a study on lymph node biopsies.[13]
Experimental Protocol: Flow Cytometry
This protocol provides a generalized procedure for the analysis of CD79b on human B lymphocytes from peripheral blood. Optimization may be required for other sample types like bone marrow or tissue biopsies.
1. Materials and Reagents
-
Antibodies:
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS).
-
Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide).
-
Red Blood Cell (RBC) Lysis Buffer (e.g., BD FACS™ Lysing Solution).[14]
-
Viability Dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability stain).
-
(For intracellular staining) Fixation/Permeabilization Kit.
-
-
Equipment:
-
Flow Cytometer (e.g., BD FACSLyric™, FACSCanto™ II).[14]
-
Vortex mixer.
-
Centrifuge.
-
Micropipettes.
-
2. Specimen Preparation
-
Collect peripheral blood in an appropriate anticoagulant tube (e.g., EDTA).
-
For whole blood staining, proceed to the staining procedure. For isolating peripheral blood mononuclear cells (PBMCs), use density gradient centrifugation (e.g., with Ficoll-Paque™).
-
Adjust cell concentration to 1 x 10⁷ cells/mL in cold Staining Buffer.
3. Staining Procedure (Surface)
-
Pipette 100 µL of the cell suspension (1 x 10⁶ cells) into a flow cytometry tube.
-
Add the predetermined optimal concentration of fluorochrome-conjugated anti-CD79b and other surface antibodies (e.g., anti-CD19, anti-CD5).
-
Vortex gently and incubate for 20-30 minutes at 2-8°C in the dark.
-
Wash the cells by adding 2 mL of cold Staining Buffer and centrifuging at 300-400 x g for 5 minutes. Discard the supernatant.
-
(If using whole blood) After incubation, add 2 mL of RBC Lysis Buffer, incubate for 10 minutes at room temperature, and centrifuge.[14]
-
If using a viability dye that is not compatible with fixation, add it now according to the manufacturer's instructions.
-
Resuspend the cell pellet in 300-500 µL of Staining Buffer for immediate acquisition or in a suitable fixative (e.g., 1% PFA) if acquisition will be delayed.
4. Data Acquisition and Analysis Workflow
Caption: Workflow from sample preparation to CD79b analysis via a sequential gating strategy.
Gating Strategy: A sequential gating strategy is essential to isolate the specific B-cell population of interest and ensure accurate analysis.[16][17][18]
-
Lymphocyte Gate: Create a primary gate on the lymphocyte population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties, excluding debris and other cell types like monocytes and granulocytes.[16]
-
Singlet Gate: Exclude cell doublets or aggregates by plotting FSC-Area (FSC-A) versus FSC-Height (FSC-H). Single cells should form a diagonal line.
-
Viability Gate: Exclude dead cells, which can non-specifically bind antibodies, by gating on the population that is negative for the viability dye.[17]
-
B-Cell Gate: From the live, single-cell lymphocyte population, gate on B-cells by identifying cells that are positive for the pan-B-cell marker CD19.
-
CD79b Analysis: Analyze the expression of CD79b on the gated CD19+ population. This can be visualized as a histogram to assess fluorescence intensity or on a bivariate dot plot (e.g., CD79b vs. CD5) to distinguish subpopulations, such as separating CLL cells from normal B-cells.[19]
Applications in Research and Drug Development
-
Disease Classification: The expression level of CD79b, in combination with other markers like CD5 and CD19, helps differentiate between various B-cell neoplasms.[8][12] For example, the characteristic weak-to-negative CD79b expression is a key feature of CLL.[15]
-
Minimal Residual Disease (MRD) Detection: In CLL, the aberrant CD79b-negative phenotype can serve as a "tumor-specific" marker to track low levels of residual leukemic cells after therapy, offering a highly sensitive method for monitoring treatment response.[15][20]
-
Therapeutic Target: CD79b is a prime target for novel therapeutics. Antibody-drug conjugates (ADCs) that target CD79b have shown promise in treating B-cell malignancies.[13] Flow cytometry is critical in these contexts to confirm target expression on malignant cells and determine patient eligibility for such therapies.
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. Mechanism of CD79A and CD79B support for IgM+ B cell fitness through BCR surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CD79B agonists and how do they work? [synapse.patsnap.com]
- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 5. cusabio.com [cusabio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. What are CD79B modulators and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Heterogeneous Surface CD79b Expression in Aggressive B-Cell Lymphomas Assessed by Flow Cytometry on Lymph Node Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterogeneous Surface CD79b Expression in Aggressive B-Cell Lymphomas Assessed by Flow Cytometry on Lymph Node Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative analysis of CD79b, CD5 and CD19 in mature B-cell lymphoproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemistry Staining for CD79b in Lymphoma Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD79b, also known as Igβ or B29, is a transmembrane protein that forms a heterodimer with CD79a to create the B-cell receptor (BCR) signaling component.[1][2] This complex is essential for the development, activation, proliferation, and survival of B-cells.[1][3] Upon antigen binding to the surface immunoglobulin, the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of CD79a and CD79b become phosphorylated, initiating a downstream signaling cascade.[1][4] This cascade involves key kinases such as Syk and BTK, and activates pathways including the phosphoinositide 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways.[4][5]
In the context of B-cell malignancies, aberrant BCR signaling, often involving CD79b, can drive tumor cell proliferation and survival.[1][4] Mutations in the CD79B gene are frequently observed in certain types of lymphomas, particularly the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL).[4] These mutations can lead to chronic activation of the BCR pathway, promoting lymphomagenesis.[4] Given its critical role and cell-surface expression on most B-cell lymphomas, CD79b has emerged as a significant diagnostic marker and a promising therapeutic target.[6][7] Antibody-drug conjugates (ADCs) targeting CD79b have shown efficacy in treating B-cell non-Hodgkin lymphomas.[8]
Immunohistochemistry (IHC) is a valuable technique for assessing CD79b protein expression in lymphoma tissues, aiding in diagnosis, classification, and potentially predicting response to targeted therapies.
CD79b Signaling Pathway
The CD79b signaling pathway is integral to B-cell function and its dysregulation is a hallmark of many B-cell lymphomas. The following diagram illustrates the key components and interactions within this pathway.
References
- 1. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 2. documents.cap.org [documents.cap.org]
- 3. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Heterogeneous Surface CD79b Expression in Aggressive B-Cell Lymphomas Assessed by Flow Cytometry on Lymph Node Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 7. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Generation of a Polatuzumab Vedotin Dose-Response Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polatuzumab vedotin is an antibody-drug conjugate (ADC) that has demonstrated significant clinical activity in B-cell malignancies. It is composed of a humanized monoclonal antibody directed against CD79b, a component of the B-cell receptor, linked to the potent microtubule-disrupting agent monomethyl auristatin E (MMAE).[1][2][3] The targeted delivery of MMAE to CD79b-expressing cells allows for selective cytotoxicity, making it a promising therapeutic strategy.[3]
These application notes provide a detailed protocol for generating an in vitro dose-response curve for this compound to determine its cytotoxic activity against lymphoma cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this curve, indicating the drug concentration required to inhibit 50% of cell viability.
Mechanism of Action
This compound exerts its cytotoxic effect through a multi-step process. Upon administration, the antibody component of the ADC binds to the CD79b receptor on the surface of B-cells.[2][3] This binding triggers the internalization of the ADC-receptor complex into the cell via endocytosis.[2] Once inside the cell, the complex is trafficked to the lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the MMAE payload into the cytoplasm.[2] Free MMAE then binds to tubulin, a critical component of microtubules, disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][3]
Data Presentation
The following table summarizes the in vitro cytotoxicity of this compound against a panel of human B-cell lymphoma cell lines. The IC50 values were determined after 72 hours of continuous drug exposure.
| Cell Line | Histology | Subtype | IC50 (ng/mL) |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | GCB | 18 |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | GCB | 25 |
| WSU-DLCL2 | Diffuse Large B-cell Lymphoma | GCB | 30 |
| OCI-Ly18 | Diffuse Large B-cell Lymphoma | GCB | >1000 |
| SU-DHL-8 | Diffuse Large B-cell Lymphoma | GCB | >1000 |
| OCI-Ly10 | Diffuse Large B-cell Lymphoma | ABC | 15 |
| HBL-1 | Diffuse Large B-cell Lymphoma | ABC | 20 |
| TMD8 | Diffuse Large B-cell Lymphoma | ABC | 22 |
| BJAB | Burkitt Lymphoma | - | 10 |
| Ramos | Burkitt Lymphoma | - | 12 |
GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like. Data compiled from publicly available literature.
Experimental Protocols
Cell Culture
-
Culture lymphoma cell lines (e.g., SU-DHL-4, SU-DHL-6, OCI-Ly10) in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and maintain cell viability above 90% before initiating the assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for a 96-well plate format.
Materials:
-
CD79b-positive lymphoma cell lines
-
This compound (lyophilized powder)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Determine the optimal cell seeding density for each cell line to ensure logarithmic growth throughout the 72-hour incubation period. A typical starting point for suspension cells is 5,000 to 10,000 cells per well.
-
Seed the cells in a 96-well plate in a volume of 100 µL of complete medium per well. Include wells for "cells only" (untreated control) and "medium only" (blank).
-
-
Drug Preparation and Dilution:
-
Reconstitute lyophilized this compound in sterile water or PBS to create a stock solution.
-
Perform a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve. A common concentration range to test is from 0.1 ng/mL to 1000 ng/mL.
-
-
Cell Treatment:
-
Add 100 µL of the diluted this compound solutions to the appropriate wells, resulting in a final volume of 200 µL per well.
-
Add 100 µL of complete medium to the "cells only" control wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Centrifuge the plate to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the cell pellet.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the untreated control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vitro cytotoxicity assay.
References
Application Notes and Protocols for Studying Polatuzumab Vedotin Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polatuzumab vedotin is an antibody-drug conjugate (ADC) that targets CD79b, a component of the B-cell receptor (BCR) signaling complex, and is approved for the treatment of certain types of B-cell malignancies, including diffuse large B-cell lymphoma (DLBCL).[1] It consists of a humanized anti-CD79b monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[2][3] Preclinical evaluation of this compound in relevant animal models is crucial for understanding its mechanism of action, identifying potential combination therapies, and exploring mechanisms of resistance. These application notes provide an overview of suitable animal models and detailed protocols for assessing the in vivo efficacy of polatuzuzmab vedotin.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effect through a targeted delivery system. The monoclonal antibody component specifically binds to CD79b on the surface of B-cells.[3] Upon binding, the this compound-CD79b complex is internalized, and the MMAE payload is released into the cytoplasm following proteolytic cleavage of the linker.[2][3] MMAE then disrupts the microtubule network, leading to cell cycle arrest and apoptosis of the malignant B-cell.[2][3]
CD79b, in conjunction with CD79a, is a critical signaling component of the B-cell receptor (BCR).[4][5][6] Upon antigen binding to the BCR, CD79a and CD79b initiate a signaling cascade that involves the activation of downstream pathways such as the PI3K-AKT and MAPK pathways, which are crucial for B-cell proliferation and survival.[4][7] Interestingly, the binding of this compound to CD79b can also induce AKT and ERK signaling.[8]
Below are diagrams illustrating the CD79b signaling pathway and the mechanism of action of this compound.
References
- 1. Advances in this compound-PIIQ Therapy: A Review of Treatment Efficacy in Diffuse Large B Cell Lymphoma and High-Grade B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. polivy.global [polivy.global]
- 4. cusabio.com [cusabio.com]
- 5. Mechanism of CD79A and CD79B support for IgM+ B cell fitness through BCR surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. B-Cell Receptor Signaling and Beyond: The Role of Igα (CD79a)/Igβ (CD79b) in Normal and Malignant B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Polatuzumab Vedotin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polatuzumab vedotin is an antibody-drug conjugate (ADC) that has shown significant efficacy in the treatment of certain B-cell malignancies.[1][2] Its mechanism of action involves the specific targeting of CD79b, a component of the B-cell receptor complex, followed by internalization and intracellular release of the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[1][3][4] MMAE induces cell cycle arrest at the G2/M phase and ultimately triggers apoptosis, the programmed cell death pathway that is crucial for eliminating malignant cells.[2][4]
The accurate assessment of apoptosis is paramount in the preclinical and clinical development of this compound and other apoptosis-inducing cancer therapeutics. It allows for the characterization of the drug's mechanism of action, the determination of its cytotoxic potential, and the identification of potential biomarkers of response. This document provides detailed protocols for three widely accepted methods for quantifying apoptosis following treatment with this compound: Annexin V staining for detecting early apoptotic events, the TUNEL assay for identifying DNA fragmentation characteristic of late-stage apoptosis, and a Caspase-Glo® 3/7 assay for measuring the activity of key executioner caspases.
Mechanism of Action: this compound-Induced Apoptosis
The induction of apoptosis by this compound is a multi-step process initiated by the binding of the ADC to the CD79b receptor on the surface of B-cells.[3][4]
Downstream of microtubule disruption, MMAE is known to activate signaling cascades that culminate in apoptosis. One such pathway involves the inhibition of the pro-survival Akt/mTOR signaling pathway.[3] This inhibition can lead to the activation of pro-apoptotic proteins and the execution of the apoptotic program.
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data from the described apoptosis assays. These tables are intended to provide a clear and structured format for presenting experimental results.
Table 1: Percentage of Apoptotic Cells by Annexin V-FITC/PI Staining
| Treatment Group | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Untreated Control | 95.2 ± 2.1% | 2.5 ± 0.8% | 2.3 ± 0.5% |
| This compound (1 nM) | 75.6 ± 4.5% | 15.3 ± 2.2% | 9.1 ± 1.8% |
| This compound (10 nM) | 42.1 ± 5.8% | 38.7 ± 4.1% | 19.2 ± 3.5% |
| This compound (100 nM) | 15.3 ± 3.2% | 55.4 ± 6.3% | 29.3 ± 4.7% |
Table 2: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment Group | Percentage of TUNEL-Positive Cells |
| Untreated Control | 1.8 ± 0.4% |
| This compound (1 nM) | 12.5 ± 1.9% |
| This compound (10 nM) | 35.8 ± 3.7% |
| This compound (100 nM) | 68.2 ± 5.1% |
| Positive Control (DNase I) | 98.5 ± 0.9% |
Table 3: Caspase-3/7 Activity Measurement
| Treatment Group | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Untreated Control | 15,340 ± 1,250 | 1.0 |
| This compound (1 nM) | 48,970 ± 3,800 | 3.2 |
| This compound (10 nM) | 125,600 ± 9,750 | 8.2 |
| This compound (100 nM) | 289,500 ± 21,300 | 18.9 |
Experimental Protocols
The following are detailed protocols for assessing this compound-induced apoptosis in lymphoma cell lines.
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol describes the detection of phosphatidylserine externalization, an early hallmark of apoptosis, using Annexin V conjugated to a fluorescent dye, and the differentiation of necrotic cells using the nuclear stain propidium iodide.
Materials:
-
CD79b-positive lymphoma cell line (e.g., SU-DHL-4, TMD8)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed lymphoma cells in suspension at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and an untreated vehicle control.
-
Incubate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Staining:
-
Harvest cells by transferring the cell suspension to a 1.5 mL microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition and Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only controls for setting compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
References
- 1. researchgate.net [researchgate.net]
- 2. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Polatuzumab Vedotin Conjugation and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polatuzumab vedotin is an antibody-drug conjugate (ADC) that has demonstrated significant therapeutic efficacy in the treatment of certain B-cell malignancies. It is composed of a humanized IgG1 monoclonal antibody targeting CD79b, a component of the B-cell receptor, conjugated to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE). The antibody and MMAE are linked via a protease-cleavable maleimidocaproyl-valine-citrulline-p-aminobenzyloxycarbonyl (mc-vc-PAB) linker.[1][2][3][4] This targeted delivery of a cytotoxic payload to malignant B-cells enhances the therapeutic window by minimizing systemic toxicity.[5][6][7]
These application notes provide a detailed protocol for the conjugation of this compound and the subsequent characterization of the resulting ADC. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the development and analysis of similar cysteine-linked ADCs.
Mechanism of Action
This compound exerts its cytotoxic effect through a multi-step process. Upon intravenous administration, the polatuzumab antibody component specifically binds to the CD79b receptor on the surface of B-cells.[1][8] This binding triggers the internalization of the ADC into the cell.[8][9] Once inside the lysosome of the B-cell, lysosomal proteases cleave the valine-citrulline linker, releasing the active MMAE payload.[1][2][9] The released MMAE then binds to tubulin, disrupting the microtubule network within the cell. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death, of the malignant B-cell.[1][8][9]
Caption: Signaling pathway of this compound.
Experimental Protocols
This compound Conjugation
This protocol describes the generation of this compound through a cysteine-linked conjugation methodology. The process involves the partial reduction of the interchain disulfide bonds of the polatuzumab antibody to create reactive thiol groups, followed by conjugation with the maleimide-activated vc-MMAE linker-payload.
Materials:
-
Polatuzumab antibody (anti-CD79b IgG1)
-
mc-vc-PAB-MMAE (maleimide-activated)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
EDTA
-
Propylene Glycol
-
Sephadex G-25 desalting column or equivalent size-exclusion chromatography (SEC) system
-
Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5
Workflow:
Caption: Experimental workflow for conjugation.
Procedure:
-
Antibody Preparation:
-
Prepare the polatuzumab antibody at a concentration of 5-10 mg/mL in Reaction Buffer.
-
-
Partial Reduction of Antibody:
-
Prepare a fresh stock solution of TCEP in Reaction Buffer.
-
Add TCEP to the antibody solution at a molar ratio of 2.5:1 (TCEP:antibody).
-
Incubate the reaction at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Immediately proceed to the conjugation step.
-
-
Conjugation with vc-MMAE:
-
Prepare a stock solution of mc-vc-PAB-MMAE in an organic solvent such as DMSO.
-
Add the mc-vc-PAB-MMAE solution to the reduced antibody solution. A molar excess of the drug-linker (typically 5-10 fold over the antibody) is recommended.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation. Protect the reaction from light.
-
-
Purification of the ADC:
-
Purify the crude ADC mixture using a pre-equilibrated Sephadex G-25 desalting column or an SEC system to remove unconjugated drug-linker and other small molecules.
-
The purified this compound should be buffer-exchanged into a suitable formulation buffer (e.g., PBS) for storage at 2-8°C.
-
Characterization of this compound
Comprehensive characterization is crucial to ensure the quality, consistency, and efficacy of the synthesized ADC. The following are key analytical methods for the characterization of this compound.
HIC separates molecules based on their hydrophobicity. As the number of hydrophobic MMAE molecules conjugated to the antibody increases, the retention time on the HIC column also increases. This allows for the separation and quantification of different drug-loaded species.
Protocol:
-
Column: TSKgel Butyl-NPR (or equivalent)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0 containing 25% Isopropanol
-
Gradient: Linear gradient from 0% to 100% B over 12 minutes
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 280 nm
-
Calculation: The average DAR is calculated from the weighted average of the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.).[10]
SEC separates molecules based on their size. This method is used to quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) in the ADC preparation.
Protocol:
-
Column: Agilent AdvanceBio SEC 300Å (or equivalent)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Analysis: The percentage of monomer, aggregate, and fragment is determined by integrating the respective peak areas.
RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions. This method can be used to assess the purity of the ADC and to quantify the amount of unconjugated (free) drug.[11][12]
Protocol:
-
Column: C4 or C8 reversed-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B is used to elute the ADC and any impurities.
-
Detection: UV at 280 nm and 252 nm (for detection of MMAE)
-
Analysis: Purity is determined by the percentage of the main ADC peak area relative to the total peak area.
The biological activity of this compound is assessed by measuring its cytotoxic effect on a CD79b-expressing B-cell lymphoma cell line.
Protocol:
-
Cell Line: CD79b-positive B-cell lymphoma cell line (e.g., SU-DHL-4, WSU-DLCL2)[13]
-
Method:
-
Seed the cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound and a negative control (e.g., unconjugated antibody or an irrelevant ADC).
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable method, such as a CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the ADC concentration.
Data Presentation
The quantitative data from the characterization experiments should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Summary of this compound Characterization
| Parameter | Method | Specification | Result |
| Average DAR | HIC | 3.0 - 4.0 | 3.5 |
| Monomer Purity | SEC | ≥ 95% | 98% |
| Aggregation | SEC | ≤ 5% | 1.5% |
| Fragmentation | SEC | ≤ 1% | 0.5% |
| Purity | RP-HPLC | ≥ 95% | 97% |
| Free Drug (MMAE) | RP-HPLC | ≤ 1% | < 0.5% |
| Potency (IC50) | Cell-based Assay | Report Value | 0.5 nM (on WSU-DLCL2) |
Conclusion
The protocols detailed in these application notes provide a comprehensive framework for the successful conjugation and characterization of this compound. Adherence to these methodologies will enable researchers to produce and rigorously evaluate this and other cysteine-linked ADCs, ensuring the generation of high-quality conjugates for further preclinical and clinical investigation. The systematic characterization of critical quality attributes such as DAR, purity, aggregation, and potency is paramount for the development of safe and effective antibody-drug conjugates.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. herbmedpharmacol.com [herbmedpharmacol.com]
- 4. Vc-MMAE - Creative Biolabs [creative-biolabs.com]
- 5. marinbio.com [marinbio.com]
- 6. ADC Development Services Targeting CD79B - Creative Biolabs [creative-biolabs.com]
- 7. ashpublications.org [ashpublications.org]
- 8. lcms.cz [lcms.cz]
- 9. Thermo Fisher Scientific - knowledge hub:automated method optimization for drug-to-antibody ratio determination using hydrophobic interaction chromatography [mapac.thermofisher.com]
- 10. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a this compound-Piiq (POLIVY®) Antibody–Drug Conjugate in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability assessment of this compound and Brentuximab vedotin using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Broadening the Therapeutic Window of ADCs Using Site-Specific Bioconjugation Showcased by an MMAE-Containing Peptide Linker in a CD79b-Targeting ADC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patient-Derived Xenograft (PDX) Models in Polatuzumab Vedotin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polatuzumab vedotin is an antibody-drug conjugate (ADC) that has demonstrated significant clinical activity in the treatment of diffuse large B-cell lymphoma (DLBCL).[1][2] As with many targeted therapies, robust preclinical models are essential to further elucidate its mechanisms of action, identify potential biomarkers of response and resistance, and explore novel combination strategies. Patient-derived xenograft (PDX) models, which are established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a powerful preclinical tool in oncology.[3] These models preserve the histological and genetic characteristics of the original tumor, offering a more predictive in vivo platform compared to traditional cell line-derived xenografts.[3] These application notes provide a detailed protocol for the establishment and utilization of PDX models to evaluate the preclinical efficacy of this compound.
Mechanism of Action of this compound
This compound is a targeted therapy consisting of three main components: a humanized monoclonal antibody directed against CD79b, a microtubule-disrupting agent called monomethyl auristatin E (MMAE), and a cleavable linker.[4][5] CD79b is a component of the B-cell receptor and is expressed on the surface of mature B-cells, including malignant B-cells in most types of non-Hodgkin lymphoma.[4][5]
The mechanism of action involves the following steps:
-
Binding: The antibody component of this compound binds specifically to CD79b on the surface of B-cells.[5][6]
-
Internalization: Upon binding, the entire ADC-CD79b complex is internalized into the cell.[6]
-
Cleavage and Payload Release: Inside the cell, lysosomal proteases cleave the linker, releasing the potent cytotoxic agent, MMAE.[6]
-
Microtubule Disruption: MMAE binds to tubulin, a key component of microtubules, and inhibits its polymerization. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[5][6]
-
Apoptosis: Ultimately, the disruption of cellular processes due to microtubule inhibition induces programmed cell death, or apoptosis, in the malignant B-cell.[5][6]
Some studies suggest that binding of this compound to CD79b can also induce AKT and ERK signaling pathways.[7]
Application of PDX Models for this compound Studies
PDX models of B-cell lymphomas, particularly DLBCL, are invaluable for preclinical studies of this compound. These models recapitulate the heterogeneity of the disease, including the presence of different molecular subtypes such as activated B-cell-like (ABC) and germinal center B-cell-like (GCB) DLBCL.[8] This is particularly relevant as the efficacy of this compound may vary between these subtypes.[9]
Key applications include:
-
Efficacy Testing: Evaluating the anti-tumor activity of this compound as a single agent or in combination with other therapies in a setting that closely mimics the human disease.
-
Biomarker Discovery: Identifying potential genetic or molecular markers that correlate with sensitivity or resistance to this compound.
-
Mechanism of Resistance Studies: Investigating the molecular changes that occur in tumors that become resistant to this compound treatment.
-
Personalized Medicine Approaches: Testing the efficacy of this compound on a patient's specific tumor before initiating clinical treatment.
Data Presentation
Quantitative data from preclinical PDX studies with this compound should be summarized in a clear and structured format to allow for easy comparison of treatment effects.
Table 1: Example of Tumor Growth Inhibition Data for this compound in DLBCL PDX Models
| PDX Model ID | DLBCL Subtype | Treatment Group | Number of Mice (n) | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| DLBCL-001 | ABC | Vehicle | 8 | 152 | 1850 | - | - |
| DLBCL-001 | ABC | This compound (2 mg/kg) | 8 | 148 | 350 | 81.1 | <0.001 |
| DLBCL-002 | GCB | Vehicle | 8 | 160 | 1920 | - | - |
| DLBCL-002 | GCB | This compound (2 mg/kg) | 8 | 155 | 1150 | 40.1 | <0.05 |
| DLBCL-003 | ABC | Vehicle | 8 | 145 | 1790 | - | - |
| DLBCL-003 | ABC | This compound (2 mg/kg) | 8 | 150 | 250 | 86.0 | <0.001 |
| DLBCL-004 | GCB | Vehicle | 8 | 158 | 2010 | - | - |
| DLBCL-004 | GCB | This compound (2 mg/kg) | 8 | 162 | 1890 | 6.0 | >0.05 |
Note: This table presents hypothetical data for illustrative purposes, based on the finding that approximately 50% of DLBCL PDX models were sensitive to this compound treatment at a 2 mg/kg dose.[10]
Experimental Protocols
The following are detailed protocols for establishing and utilizing PDX models for this compound studies.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Objective: To establish PDX models from fresh patient tumor tissue.
Materials:
-
Fresh tumor tissue from a patient with B-cell lymphoma.
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice).
-
Sterile transport medium (e.g., DMEM with antibiotics).
-
Surgical instruments.
-
Matrigel (optional).
Procedure:
-
Patient Consent and Tissue Acquisition:
-
Obtain informed consent from the patient for the use of their tumor tissue for research.
-
Collect fresh tumor tissue during a biopsy or surgical resection.
-
Place the tissue in a sterile collection tube with transport medium on ice and transport it to the laboratory immediately.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold phosphate-buffered saline (PBS).
-
Mechanically mince the tumor into small fragments (2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mice.
-
Make a small incision in the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
Implant one to two tumor fragments into the subcutaneous space. The fragments can be mixed with Matrigel to improve engraftment rates.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring:
-
Monitor the mice at least twice weekly for tumor growth.
-
Measure the tumor volume using calipers with the formula: Volume = (Length x Width²) / 2 .
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is considered to have a "passage 0" (P0) tumor.
-
Protocol 2: PDX Model Expansion and Cohort Generation
Objective: To expand the PDX model and generate a cohort of tumor-bearing mice for efficacy studies.
Procedure:
-
Passaging:
-
Euthanize the P0 tumor-bearing mouse when the tumor reaches the desired size.
-
Aseptically resect the tumor.
-
Process the tumor as described in Protocol 1, step 2.
-
Implant the tumor fragments into a new cohort of mice (P1 generation).
-
Repeat this process for subsequent passages (P2, P3, etc.). It is recommended to use early passage tumors (P2-P5) for drug efficacy studies to maintain the fidelity of the original tumor.
-
-
Cohort Generation:
-
Once a stable PDX line is established, expand the model to generate a sufficient number of tumor-bearing mice for the planned efficacy study.
-
When the tumors in the expansion cohort reach a volume of 100-200 mm³, randomize the mice into different treatment groups (e.g., vehicle control, this compound).
-
Protocol 3: this compound Efficacy Study in PDX Models
Objective: To evaluate the anti-tumor activity of this compound in established PDX models.
Materials:
-
Cohort of tumor-bearing PDX mice.
-
This compound.
-
Vehicle control (e.g., sterile saline).
-
Dosing syringes and needles.
-
Calipers for tumor measurement.
Procedure:
-
Dosing and Administration:
-
Based on preclinical studies, a dose of 2 mg/kg of this compound has shown efficacy in some DLBCL PDX models.[10] The clinical dose is 1.8 mg/kg.[4][6][11] A recommended starting dose for preclinical studies is 2 mg/kg.
-
Administer this compound or vehicle control to the mice via intravenous (IV) injection.
-
The dosing schedule can be a single dose or multiple doses over a period of time, depending on the study design. A common schedule is once every 21 days, mirroring the clinical setting.[6]
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume in each mouse two to three times per week using calipers.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 2000 mm³).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to determine the significance of the treatment effect.
-
If survival is an endpoint, monitor the mice for signs of morbidity and euthanize them when necessary. Plot Kaplan-Meier survival curves.
-
Visualizations
Experimental Workflow for this compound PDX Study
Caption: Experimental workflow for a this compound study using PDX models.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
References
- 1. Advances in this compound-PIIQ Therapy: A Review of Treatment Efficacy in Diffuse Large B Cell Lymphoma and High-Grade B Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spotlight on this compound: new standards for diffuse large B-cell lymphoma? | Haematologica [haematologica.org]
- 3. POLIVY® (this compound-piiq) Dosing Schedule [polivy-hcp.com]
- 4. POLIVY® (this compound-piiq) Dosing Schedule | R/R DLBCL Treatment [polivy-hcp.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-CD22 and anti-CD79B antibody drug conjugates are active in different molecular diffuse large B-cell lymphoma subtypes - MDC Repository [edoc.mdc-berlin.de]
- 9. DLBCL Benefit From this compound Containing Regimens Based on Cell-of-Origin Subtype - The ASCO Post [ascopost.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Polatuzumab Vedotin Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to polatuzumab vedotin.
Frequently Asked Questions (FAQs)
Q1: We are observing decreased efficacy of this compound in our long-term lymphoma cell line cultures. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to this compound is multifactorial. The primary reported mechanisms include:
-
Target Antigen (CD79b) Modifications: This can involve the downregulation of CD79b surface expression, or alterations in the glycosylation patterns of CD79b that mask the antibody's binding site.[1][2][3] Specifically, increased α2,6-sialylation of N-linked glycans on CD79b can impede polatuzumab binding.[2][4]
-
Increased Drug Efflux: Upregulation of the multidrug resistance gene MDR1 (also known as ABCB1) leads to increased expression of P-glycoprotein (P-gp), an efflux pump that actively removes the cytotoxic payload, monomethyl auristatin E (MMAE), from the cell.[5][6]
-
Payload Inactivation/Alteration: Resistance can arise from mechanisms that affect the cytotoxic payload, MMAE. This includes mutations in β-tubulin, the molecular target of MMAE, which can prevent the drug from binding and disrupting microtubule function.[7][8]
-
Dysregulation of Apoptotic Pathways: Alterations in the expression of apoptosis-regulating proteins, such as the Bcl-2 family, can confer resistance. For instance, decreased expression of the pro-apoptotic protein Bim or upregulation of anti-apoptotic proteins like Mcl-1 has been observed in resistant cells.[5][6][9]
Q2: How can we experimentally determine if our resistant cell line has altered CD79b expression or accessibility?
A2: To investigate alterations in CD79b, we recommend the following experimental approaches:
-
Flow Cytometry: This is the most direct method to quantify the surface expression of CD79b. A decrease in the mean fluorescence intensity (MFI) of CD79b staining in your resistant cell line compared to the parental, sensitive line would indicate target downregulation.
-
Immunoblotting (Western Blot): This technique can be used to assess the total cellular protein levels of CD79b. This can help distinguish between reduced overall protein expression and impaired trafficking to the cell surface.
-
Lectin Staining: To investigate changes in glycosylation, you can use specific lectins in flow cytometry. For example, Sambucus nigra agglutinin (SNA) binds to α2,6-linked sialic acids. An increase in SNA binding in resistant cells could suggest masking of the this compound epitope.[2]
-
PNGase F Treatment: To confirm the role of N-linked glycosylation, you can treat cell lysates with Peptide-N-Glycosidase F (PNGase F) before immunoblotting. This will remove N-linked glycans and may reveal differences in the core CD79b protein levels.[10]
Q3: Our cells are showing cross-resistance to other MMAE-containing antibody-drug conjugates (ADCs). What is the likely mechanism?
A3: Cross-resistance to other MMAE-based ADCs strongly suggests a mechanism that is independent of the antibody component. The two most probable causes are:
-
Increased MDR1 Expression: Overexpression of the P-glycoprotein efflux pump will lead to the removal of MMAE from the cell, regardless of the antibody used for delivery.[1][11]
-
Tubulin Mutations: Mutations in the gene encoding β-tubulin can alter the binding site of MMAE, rendering it ineffective.[7][12]
To differentiate between these, you can perform a quantitative PCR (qPCR) or immunoblot to assess MDR1 mRNA and P-gp protein levels, respectively. Alternatively, you can test the sensitivity of your cells to MMAE in the presence of an MDR1 inhibitor, such as verapamil.[5]
Troubleshooting Guides
Problem: Reduced binding of this compound to cells, but total CD79b protein levels appear unchanged by Western blot.
| Potential Cause | Recommended Action |
| Altered Glycosylation: Increased sialylation may be masking the epitope. | 1. Perform flow cytometry with Sambucus nigra agglutinin (SNA) to assess α2,6-sialylation levels.[2] 2. Treat cells with a sialidase (neuraminidase) prior to this compound staining to see if binding is restored. |
| Impaired Trafficking: CD79b may be retained intracellularly. | 1. Perform immunofluorescence microscopy to visualize the subcellular localization of CD79b. 2. Use a cell surface protein labeling kit to specifically quantify surface-expressed CD79b. |
| Conformational Change: A mutation in CD79b could alter the epitope structure without affecting total protein levels. | 1. Sequence the CD79B gene in your resistant and parental cell lines to identify potential mutations. |
Problem: Cells are resistant to this compound, but show no change in CD79b expression and are still sensitive to free MMAE.
| Potential Cause | Recommended Action |
| Defective ADC Internalization: The this compound-CD79b complex may not be efficiently internalized. | 1. Use a fluorescently labeled this compound to track its internalization via confocal microscopy or live-cell imaging. |
| Impaired Lysosomal Trafficking/Processing: The ADC may be internalized but not trafficked to the lysosome, or the linker may not be cleaved to release MMAE. | 1. Use lysosomal markers (e.g., LysoTracker) in co-localization studies with fluorescently labeled this compound. 2. Measure the intracellular concentration of free MMAE using mass spectrometry. |
Quantitative Data Summary
The following table summarizes key quantitative data from studies on this compound resistance.
| Cell Line | Resistance Mechanism | Fold Change in IC50 | Fold Change in Gene/Protein Expression | Reference |
| SU-DHL-4-Pola-R | Increased MDR1 expression | 2.3 | 1.8-fold increase in MDR1 mRNA | [5] |
| SU-DHL-4-Pola-R (after 7-day Pola treatment) | Increased MDR1 expression | 16.8 | 3.6-fold increase in MDR1 mRNA | [5] |
| Sialylation-incompetent DLBCL lines | Reduced α2,6-sialylation | Up to 20-fold reduction | N/A | [2] |
| STR-428-Pola-R | Decreased Bim expression | Not specified | Decreased Bim protein levels | [6][9] |
Experimental Protocols
Protocol 1: Assessment of MDR1 Expression by Quantitative PCR (qPCR)
-
RNA Extraction: Isolate total RNA from both parental (sensitive) and this compound-resistant cell lines using a standard RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix. Use primers specific for the human ABCB1 (MDR1) gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
ABCB1 Forward Primer: 5'-GGC TGG GCA TGG AAG ACA-3'
-
ABCB1 Reverse Primer: 5'-GCT GAG AAC CAG GCT GAG GTA-3'
-
-
Data Analysis: Calculate the relative expression of ABCB1 in the resistant cells compared to the parental cells using the ΔΔCt method.
Protocol 2: Flow Cytometry Analysis of CD79b Surface Expression and Sialylation
-
Cell Preparation: Harvest 1 x 10^6 cells per sample (parental and resistant lines). Wash once with FACS buffer (PBS containing 2% FBS).
-
Staining:
-
For CD79b: Resuspend cells in 100 µL of FACS buffer containing a fluorescently conjugated anti-CD79b antibody (e.g., FITC-conjugated). Incubate for 30 minutes at 4°C in the dark.
-
For Sialylation: Resuspend cells in 100 µL of FACS buffer containing biotinylated Sambucus nigra agglutinin (SNA). Incubate for 30 minutes at 4°C. Wash, then resuspend in buffer containing a fluorescently conjugated streptavidin (e.g., PE-conjugated streptavidin). Incubate for 20 minutes at 4°C in the dark.
-
-
Washing: Wash the cells twice with FACS buffer.
-
Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.
-
Analysis: Gate on the live cell population and compare the mean fluorescence intensity (MFI) of CD79b and SNA staining between the parental and resistant cell lines.
Visualizations
References
- 1. Frontiers | Targeted and cellular therapies in lymphoma: Mechanisms of escape and innovative strategies [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Tuning Responses to this compound in B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ashpublications.org [ashpublications.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Resistance to Microtubule-Stabilizing Drugs Involves Two Events β-Tubulin Mutation in One Allele Followed by Loss of the Second Allele - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Basis of Drug Resistance of the Mutants of αβ-Tubulin Dimer via Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of retreatment with this compound in combination with rituximab in this compound-resistant DLBCL models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 11. Inhibition of MDR1 overcomes resistance to brentuximab vedotin in Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Roles of β-Tubulin Mutations and Isotype Expression in Acquired Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Polatuzumab Vedotin in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of polatuzumab vedotin in preclinical models.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments.
Issue 1: Unexpectedly High Cytotoxicity in Antigen-Negative Cell Lines In Vitro
Question: We are observing significant cytotoxicity in our CD79b-negative control cell line when treated with this compound. What are the potential causes and how can we troubleshoot this?
Answer:
Unexpected cytotoxicity in antigen-negative cells is a key indicator of off-target effects, primarily driven by the monomethyl auristatin E (MMAE) payload of this compound. Here are the likely causes and troubleshooting steps:
Potential Causes:
-
Bystander Effect: The most common cause is the "bystander effect." this compound that is non-specifically taken up by a small number of cells can release its membrane-permeable MMAE payload, which then diffuses into and kills neighboring antigen-negative cells.
-
Linker Instability: Premature cleavage of the valine-citrulline linker in the cell culture medium can release free MMAE, leading to antigen-independent cytotoxicity.
-
Non-specific Endocytosis: Antigen-independent uptake of the intact antibody-drug conjugate (ADC) can occur through processes like pinocytosis, especially at high ADC concentrations.
Troubleshooting and Optimization:
-
Confirm Target Expression: First, rigorously confirm the absence of CD79b expression in your negative control cell line using a validated flow cytometry protocol.
-
Titrate this compound: Perform a dose-response curve to determine if the cytotoxicity is concentration-dependent. High concentrations are more likely to cause off-target effects.
-
Assess Linker Stability: To test for free MMAE in your culture medium, you can perform a conditioned media transfer experiment.
-
Incubate this compound in your complete cell culture medium for a duration matching your experiment.
-
Collect this conditioned medium and use it to treat your antigen-negative cells.
-
Significant cytotoxicity in this group would suggest linker instability and the presence of free MMAE.
-
-
Co-culture Bystander Assay: To specifically investigate the bystander effect, a co-culture experiment is recommended.
-
Co-culture a small population of CD79b-positive cells with a larger population of fluorescently labeled (e.g., GFP-expressing) CD79b-negative cells.
-
Treat the co-culture with this compound.
-
Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or high-content imaging. A decrease in the viability of these cells will confirm bystander killing.
-
Issue 2: High Background or Non-Specific Binding in Flow Cytometry
Question: We are trying to quantify CD79b expression on our cells treated with this compound, but we are getting high background staining. How can we resolve this?
Answer:
High background in flow cytometry can obscure true positive signals and lead to misinterpretation of results. Here are common causes and solutions:
Potential Causes:
-
Fc Receptor Binding: The Fc portion of the this compound antibody can bind non-specifically to Fc receptors on various cell types, particularly myeloid cells.
-
Hydrophobic Interactions: At high concentrations, ADCs can aggregate and bind non-specifically to the cell surface.
-
Dead Cells: Dead cells are notorious for non-specifically binding antibodies, leading to high background fluorescence.
-
Insufficient Blocking or Washing: Inadequate blocking of non-specific binding sites or insufficient washing can result in high background.
Troubleshooting and Optimization:
-
Fc Receptor Blocking: Always include an Fc receptor blocking step in your staining protocol. This can be achieved by pre-incubating your cells with an Fc blocking reagent or with serum from the same species as your secondary antibody if you are using one.
-
Antibody Titration: Determine the optimal concentration of this compound for staining. Using too high a concentration is a common cause of non-specific binding.
-
Viability Dye: Incorporate a viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability dye) into your staining panel to allow for the exclusion of dead cells during analysis.
-
Optimize Washing Steps: Increase the number and/or volume of washes between antibody incubation steps to remove unbound antibody. Consider adding a small amount of a non-ionic detergent like Tween-20 (0.05%) to your wash buffer to reduce hydrophobic interactions.
-
Isotype Control: While not a solution for blocking, a relevant isotype control antibody conjugated with the same fluorophore can help you to assess the level of non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target effects of this compound observed in preclinical models?
A1: The off-target effects of this compound are predominantly attributed to its cytotoxic payload, MMAE. The main mechanisms are:
-
Target-Independent Uptake and Bystander Killing: this compound can be taken up by non-target cells through non-specific endocytosis. Once internalized, the MMAE payload is released and, due to its membrane permeability, can diffuse into and kill adjacent healthy cells that do not express the CD79b target.
-
Premature Payload Release: The linker connecting the antibody to MMAE can be cleaved prematurely in the systemic circulation, leading to the release of free MMAE which can then distribute to various tissues and cause toxicity.[1]
-
On-Target, Off-Tumor Toxicity: While CD79b is highly expressed on B-cell lymphomas, it is also present on normal B-cells. This can lead to the depletion of the normal B-cell population.
Q2: Which organs are most commonly affected by the off-target toxicity of this compound in preclinical studies?
A2: Preclinical toxicology studies, primarily in rats and cynomolgus monkeys (using a surrogate ADC), have identified the following primary target organs for MMAE-related toxicity:
-
Bone Marrow: Leading to myelosuppression, including neutropenia and thrombocytopenia.
-
Hematolymphopoietic Tissues: Consistent with the cytotoxic effect of MMAE on dividing cells.
-
Liver: Manifesting as increased liver enzymes and histopathological changes.
-
Male Reproductive Organs: Testicular toxicity has been observed. These findings are consistent with the known effects of MMAE on rapidly dividing cells.[2]
Q3: What is the expected cytotoxicity of this compound on CD79b-negative cells?
A3: While specific IC50 values for this compound on a wide range of CD79b-negative cell lines are not extensively published, the cytotoxicity is expected to be significantly lower than on CD79b-positive cells. For comparison, in CD79b-expressing human Burkitt lymphoma (Ramos) cells, this compound has demonstrated an IC50 of 0.071 nM.[3] Any observed cytotoxicity on CD79b-negative cells is likely due to the bystander effect or the release of free MMAE, and therefore will be highly dependent on the experimental conditions such as cell density and ADC concentration.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Target (CD79b) Expression | IC50 (nM) | Reference |
| Ramos (Burkitt Lymphoma) | Positive | 0.071 | [3] |
| CD79b-Negative Cell Lines | Negative | Data not publicly available. Expected to be significantly higher than on target-positive cells. | - |
Table 2: Preclinical Biodistribution of Radiolabeled this compound in Sprague Dawley Rats
| Organ | Distribution Characteristics | Reference |
| Lungs, Heart, Liver, Spleen, Kidneys | Non-specific distribution to highly perfused organs.[4][5] | [4][5] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound on both CD79b-positive and CD79b-negative cell lines.
Materials:
-
CD79b-positive and CD79b-negative cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to adhere (for adherent cells) or stabilize.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or control medium.
-
Incubate for a predefined period (e.g., 72-96 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Flow Cytometry for Non-Specific Binding
This protocol is designed to assess the non-specific binding of this compound to a CD79b-negative cell line.
Materials:
-
CD79b-negative cell line
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc receptor blocking reagent
-
This compound
-
Fluorophore-conjugated secondary antibody that recognizes the primary antibody of this compound
-
Viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and count cells.
-
Resuspend cells in cold FACS buffer at a concentration of 1x10^6 cells/mL.
-
-
Fc Receptor Blocking:
-
Add Fc receptor blocking reagent to the cell suspension and incubate on ice for 15 minutes.
-
-
Primary Antibody Incubation:
-
Aliquot 100 µL of the cell suspension into flow cytometry tubes.
-
Add a titrated concentration of this compound to the respective tubes. Include an unstained control and an isotype control.
-
Incubate on ice for 30-60 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
-
-
Secondary Antibody Incubation:
-
Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorophore-conjugated secondary antibody.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing and Staining with Viability Dye:
-
Wash the cells twice as in step 4.
-
Resuspend the cell pellet in FACS buffer containing the viability dye according to the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the live, single-cell population.
-
Analyze the fluorescence intensity of the cells stained with this compound compared to the isotype control to determine the extent of non-specific binding.
-
Visualizations
Caption: Mechanisms of this compound Off-Target Toxicity.
Caption: Troubleshooting Workflow for Unexpected In Vitro Cytotoxicity.
References
- 1. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a this compound-Piiq (POLIVY®) Antibody–Drug Conjugate in Sprague Dawley Rats | MDPI [mdpi.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a this compound-Piiq (POLIVY®) Antibody–Drug Conjugate in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a this compound-Piiq (POLIVY®) Antibody-Drug Conjugate in Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting polatuzumab vedotin instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polatuzumab vedotin. The information is designed to help address common instability issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound solutions.
Issue 1: Visible Particulates or Cloudiness in Reconstituted or Diluted Solution
-
Question: I have reconstituted or diluted my this compound, and I observe particulates or a cloudy appearance. What should I do?
-
Answer: Do not use the solution if it is discolored, cloudy, or contains visible particulates.[1] The reconstituted solution should be clear to slightly opalescent and colorless to slightly brown.[1][2] The presence of particulates or cloudiness can indicate several issues:
-
Improper Reconstitution Technique: The lyophilized powder was not dissolved gently. Vigorous shaking or directing the stream of the reconstitution liquid directly onto the lyophilized cake can cause foaming and aggregation.[1] Always swirl the vial gently until the contents are completely dissolved.[1]
-
Aggregation: The antibody-drug conjugate (ADC) may be forming aggregates, which are clusters of multiple ADC molecules. Aggregation can be triggered by thermal stress, agitation, or exposure to certain interfaces. Agitation stress, in particular, has been noted as a cause of aggregation.[2]
-
Incompatibility: Ensure that only the recommended diluents are used. For reconstitution, Sterile Water for Injection, USP, is specified. For dilution, 0.9% Sodium Chloride Injection, USP, 0.45% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP, are the recommended diluents.[1]
-
Contamination: Particulate matter could be a result of microbial or other environmental contamination. Ensure aseptic techniques are followed throughout the handling process.
-
Issue 2: Loss of Potency or Inconsistent Results in Cell-Based Assays
-
Question: My experiments using this compound are showing lower than expected cytotoxicity or high variability. What could be the cause?
-
Answer: A loss of potency or inconsistent results can stem from the degradation of the ADC. Key factors to investigate include:
-
Free Payload (MMAE): The cytotoxic component, monomethyl auristatin E (MMAE), can be released from the antibody through the cleavage of the linker.[3][4] The stability of this linker is critical.[4] An increase in the concentration of free MMAE in the solution can lead to non-targeted cytotoxicity and variability in results.
-
Changes in Drug-to-Antibody Ratio (DAR): The DAR, or the average number of drug molecules conjugated to each antibody, is a critical quality attribute.[3][4] Instability can lead to a change in the DAR profile, which can affect the overall potency of the ADC.
-
Aggregation: The formation of aggregates can reduce the effective concentration of the monomeric, active ADC, leading to decreased potency.
-
Storage Conditions: Ensure that the reconstituted and diluted solutions are stored within the recommended temperature and time limits to maintain stability.[1][5] Exceeding these durations can lead to degradation.
-
Issue 3: Unexpected Peaks or Changes in Chromatographic Profile
-
Question: When analyzing my this compound sample by SEC or HIC, I am seeing unexpected peaks or shifts in retention times. How do I interpret these changes?
-
Answer: Changes in the chromatographic profile are indicative of instability.
-
Size-Exclusion Chromatography (SEC): An increase in peaks eluting earlier than the main monomer peak suggests the formation of soluble aggregates.[3][4] Peaks eluting later than the monomer peak may indicate fragmentation of the ADC.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which is influenced by the DAR.[3][4] A shift in the peak distribution can indicate a change in the average DAR of the sample. For instance, a loss of the highly conjugated species would result in a shift towards earlier retention times.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound after reconstitution and dilution?
A1: The storage conditions are critical for maintaining the stability of this compound. The following table summarizes the recommended storage times and temperatures.
| Solution Stage | Storage Temperature | 0.9% NaCl | 0.45% NaCl | 5% Dextrose |
| Reconstituted | 2°C to 8°C (36°F to 46°F) | Up to 48 hours[1] | Up to 48 hours[1] | Up to 48 hours[1] |
| Room Temp (9°C to 25°C) | Up to 8 hours[1] | Up to 8 hours[1] | Up to 8 hours[1] | |
| Diluted | 2°C to 8°C (36°F to 46°F) | Up to 36 hours[1][5] | Up to 18 hours[1][5] | Up to 36 hours[1][5] |
| Room Temp (9°C to 25°C) | Up to 4 hours[1][5] | Up to 4 hours[1][5] | Up to 6 hours[1][5] |
Important Note: To ensure product stability, do not exceed the specified storage durations. The total storage and transportation times of the diluted solution should not exceed these limits.[1][2] Do not freeze or expose the solution to direct sunlight.[1]
Q2: What are the key factors that can affect the stability of this compound in solution?
A2: Several factors can impact the stability of this compound:
-
Temperature: Elevated temperatures can accelerate degradation pathways such as aggregation and deconjugation.[3][4]
-
pH: The stability of the ADC, particularly the linker, can be pH-dependent.[3][4]
-
Agitation: Mechanical stress from shaking or vigorous mixing can induce aggregation.[1][2]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to the formation of aggregates and should be avoided.[3][4]
-
Light Exposure: Protect the solution from direct sunlight.[1]
Q3: With which intravenous materials is this compound compatible?
A3: No incompatibilities have been observed with intravenous infusion bags made of polyvinyl chloride (PVC) or polyolefins (polyethylene, polypropylene). Additionally, there are no known incompatibilities with infusion sets or aids made of PVC, polyethylene, polyurethane, polybutadiene, acrylonitrile butadiene styrene (ABS), polycarbonate, polyetherurethane, fluorinated ethylene propylene, or polytetrafluoroethylene. Filter membranes composed of polyether sulfone (PES) or polysulfone are also compatible.[6][7]
Experimental Protocols
The following are overviews of key experimental methodologies for assessing the stability of this compound, based on techniques reported in the literature.[3][4]
1. Analysis of Aggregation and Fragmentation by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
-
Principle: This technique separates molecules based on their hydrodynamic radius in solution. Larger molecules, such as aggregates, elute first, followed by the monomer, and then smaller fragments.
-
Methodology:
-
System: An HPLC or UHPLC system with a UV detector (monitoring at 280 nm) is used.[8]
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or similar).
-
Mobile Phase: A buffered saline solution, such as phosphate-buffered saline (PBS) at a specific pH (e.g., pH 7.4), is typically used to maintain the native structure of the ADC.[9]
-
Flow Rate: An isocratic flow rate (e.g., 0.5-1.0 mL/min) is applied.
-
Sample Preparation: The this compound sample is diluted to an appropriate concentration in the mobile phase.
-
Analysis: The sample is injected, and the chromatogram is recorded. The percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) is calculated from the peak areas.
-
2. Determination of Drug-to-Antibody Ratio (DAR) Profile by Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Principle: HIC separates proteins based on their surface hydrophobicity. The conjugation of the hydrophobic MMAE payload to the antibody increases its hydrophobicity. HIC can resolve species with different numbers of conjugated drugs (DAR 0, 2, 4, 6, 8).
-
Methodology:
-
System: An HPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).[10]
-
Mobile Phase: A high salt buffer (e.g., sodium phosphate with ammonium sulfate) is used as mobile phase A, and a low salt buffer (e.g., sodium phosphate with isopropanol) as mobile phase B.[10]
-
Gradient: A descending salt gradient is used to elute the ADC species, with the more hydrophobic (higher DAR) species eluting later.
-
Analysis: The relative percentage of each DAR species is determined from the peak areas in the chromatogram. The average DAR can then be calculated.
-
3. Quantification of Free MMAE by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Principle: RP-HPLC separates molecules based on their hydrophobicity. This method can be used to separate the small, hydrophobic MMAE molecule from the large, proteinaceous ADC.
-
Methodology:
-
System: An HPLC system with a UV or mass spectrometry (MS) detector for sensitive quantification.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile with formic acid).
-
Sample Preparation: The protein component of the sample may need to be precipitated (e.g., with acetonitrile) to release the free drug for analysis.
-
Analysis: The amount of free MMAE is quantified by comparing the peak area to a standard curve of known MMAE concentrations.
-
Visualizations
Caption: Troubleshooting Decision Tree for this compound Instability.
Caption: Degradation Pathways of this compound under Stress Conditions.
Caption: Workflow for Investigating this compound Stability.
References
- 1. POLIVY® (this compound-piiq) Preparation & Storage [polivy-hcp.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Stability assessment of this compound and Brentuximab vedotin using different analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. polivy.com [polivy.com]
- 6. tga.gov.au [tga.gov.au]
- 7. polivy-hcp.com [polivy-hcp.com]
- 8. usp.org [usp.org]
- 9. agilent.com [agilent.com]
- 10. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a this compound-Piiq (POLIVY®) Antibody–Drug Conjugate in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polatuzumab vedotin in animal models. The focus is on strategies to mitigate common toxicities observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary target organs for this compound-related toxicity in animal studies?
A1: Based on preclinical studies in rats and cynomolgus monkeys, the primary target organs for this compound-related toxicities are the bone marrow, hematolymphopoietic tissues, liver, and male reproductive organs.[1] These toxicities are largely attributed to the cytotoxic payload, monomethyl auristatin E (MMAE), which affects rapidly dividing cells.[1]
Q2: What are the most common toxicities observed with this compound in animal models?
A2: The most frequently reported toxicities in animal studies include:
-
Myelosuppression: Characterized by bone marrow hypocellularity, leading to decreased platelets, red blood cells, and white blood cells.[1]
-
Peripheral Neuropathy: Primarily sensory neuropathy has been observed.[2]
-
Hepatotoxicity: Manifested as elevated liver enzymes, hepatocellular apoptosis, and necrosis.[1]
-
Male Reproductive Toxicity: Including testicular seminiferous tubule degeneration.[3]
Q3: What is the mechanism of action of this compound and how does it relate to its toxicity profile?
A3: this compound is an antibody-drug conjugate (ADC) that targets CD79b, a protein expressed on the surface of B-cells.[4] Upon binding to CD79b, the ADC is internalized, and the cytotoxic agent MMAE is released, leading to the disruption of microtubules and subsequent cell death of dividing B-cells.[4] The toxicities observed are a direct consequence of MMAE's effect on other rapidly dividing cells in the body, such as those in the bone marrow and gastrointestinal tract, as well as off-target uptake in tissues like the liver.
Troubleshooting Guides
Issue 1: Managing Myelosuppression in Animal Models
Symptoms:
-
Decreased neutrophil, platelet, and red blood cell counts in peripheral blood samples.
-
Reduced bone marrow cellularity upon histological examination.
Mitigation Strategies:
While specific preclinical studies on mitigating this compound-induced myelosuppression are not extensively detailed in the public domain, general strategies for managing ADC-induced myelosuppression in animal models can be adapted.
-
Dose Optimization: In repeat-dose toxicology studies in cynomolgus monkeys, myelosuppression was found to be dose-dependent.[1] Careful dose selection is a primary strategy to manage this toxicity.
-
Supportive Care: The use of granulocyte colony-stimulating factor (G-CSF) is a common clinical strategy to manage neutropenia and has been considered in preclinical studies of other cytotoxic agents.[5]
Experimental Protocol: Monitoring Myelosuppression
-
Animal Model: Sprague Dawley rats or cynomolgus monkeys.
-
This compound Administration: Administer via intravenous (IV) infusion. Dosing schedules from preclinical studies include once weekly for 4 weeks in rats (2, 6, and 10 mg/kg) or once every 3 weeks for 4 doses in monkeys (1, 3, and 5 mg/kg).[1]
-
Blood Collection: Collect peripheral blood samples at baseline and at regular intervals post-administration (e.g., weekly) for complete blood count (CBC) analysis.
-
Bone Marrow Analysis: At the termination of the study, collect bone marrow from the femur or other relevant sites for histological assessment of cellularity.
Issue 2: Mitigating Peripheral Neuropathy in Animal Models
Symptoms:
-
Behavioral changes in animal models, such as altered gait or reduced response to sensory stimuli.
-
Histopathological evidence of nerve damage.
Mitigation Strategy: Co-administration of Lithium
A preclinical study has shown that lithium can prevent MMAE-induced peripheral neuropathy in a mouse model.[6]
Experimental Protocol: Lithium Co-administration for Neuroprotection [6]
-
Animal Model: Swiss mice.
-
MMAE Administration: Inject MMAE intraperitoneally (i.p.) at a dose of 50 μg/kg every other day for 7 weeks to induce peripheral neuropathy.[7]
-
Lithium Administration: Administer lithium chloride (LiCl) at a dose of 6.4 mg/kg i.p. one hour before each MMAE injection.
-
Assessment of Neuropathy:
-
Behavioral Testing: Perform tests such as the von Frey test for tactile allodynia and the capsaicin test for nociception weekly.
-
Histopathology: At the end of the study, collect sciatic nerves and dorsal root ganglia (DRG) for morphological analysis, including myelin thickness and axon density.
-
Issue 3: Addressing Hepatotoxicity in Animal Models
Symptoms:
-
Elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Histopathological findings of liver damage, including hepatocellular apoptosis, necrosis, and increased mitosis.[1]
Mitigation Strategies:
Specific preclinical mitigation strategies for this compound-induced hepatotoxicity are not well-documented. However, general approaches to manage drug-induced liver injury in animal models can be considered.
-
Dose Adjustment: As with other toxicities, liver toxicity is often dose-dependent.
-
Hepatoprotective Agents: The co-administration of hepatoprotective agents has been explored for other hepatotoxic drugs in preclinical models. The relevance of these agents for this compound would need to be investigated.
Experimental Protocol: Monitoring Hepatotoxicity
-
Animal Model: Sprague Dawley rats.
-
This compound Administration: Administer via IV infusion at doses of 2, 6, and 10 mg/kg once weekly for 4 weeks.[1]
-
Blood Chemistry: Collect blood samples at baseline and regular intervals to measure serum levels of ALT, AST, and total bilirubin.
-
Histopathology: At the end of the study, collect liver tissue for histopathological examination to assess for signs of hepatocellular damage.
Quantitative Data Summary
Table 1: this compound-Related Hematological Toxicities in Cynomolgus Monkeys
| Dose (mg/kg) | Observation | Reference |
| 3 and 5 | Reversible, dose-dependent bone marrow hypocellularity with corresponding myelosuppression | [1] |
Table 2: this compound-Related Hepatotoxicity in Rats
| Dose (mg/kg) | Observation | Reference |
| 2, 6, and 10 | Increased apoptosis/mitoses of hepatocytes, multifocal hepatic necrosis, higher serum liver transaminases, and total bilirubin | [1] |
Table 3: Efficacy of Lithium in Mitigating MMAE-Induced Peripheral Neuropathy in Mice
| Treatment Group | Licking Time (s) in Capsaicin Test (Mean ± SEM) | Myelin Thickness (µm) (Mean ± SD) | Reference |
| Saline | 104.7 ± 6.3 | 7.9 ± 1.8 | [6] |
| MMAE | 73.6 ± 5.0 | 5.9 ± 2.0 | [6] |
| Lithium + MMAE | 102.8 ± 12.7 | 7.6 ± 1.9 | [6] |
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for mitigating toxicities.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Peripheral neuropathy associated with monomethyl auristatin E-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polivy-hcp.com [polivy-hcp.com]
- 4. adcreview.com [adcreview.com]
- 5. Polivy (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 6. Chemotherapy-induced neuropathy in monomethyl Auristatin E treatment: prevention by lithium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mouse model of sensory neuropathy induced by a long course of monomethyl-auristatin E treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Polatuzumab Vedotin and CD79b Modulation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polatuzumab vedotin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of CD79b downregulation on the efficacy of this antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class ADC that targets CD79b, a component of the B-cell receptor (BCR) complex on the surface of B-cells.[1][2] The ADC consists of a monoclonal antibody directed against CD79b, linked to the cytotoxic agent monomethyl auristatin E (MMAE).[3][4][5] Upon binding to CD79b, the complex is internalized by the B-cell.[3][6] Inside the cell, lysosomal proteases cleave the linker, releasing MMAE.[3][6] MMAE then disrupts the microtubule network, leading to cell cycle arrest and apoptosis of the malignant B-cell.[1][3][7]
Q2: How does CD79b expression level affect the efficacy of this compound?
The efficacy of this compound is dependent on the presence of CD79b on the cell surface for ADC binding and internalization. Downregulation of CD79b is a primary mechanism of resistance to this therapy.[1][8] Studies have shown a correlation between surface CD79b levels, as measured by flow cytometry, and sensitivity to this compound in preclinical models.[9] However, clinical studies using immunohistochemistry (IHC) to measure total CD79b expression have not consistently shown a correlation with clinical response.[3][9] This discrepancy may be due to IHC detecting both surface and intracellular protein, whereas only surface-expressed CD79b is accessible to the ADC.[9]
Q3: What are the known mechanisms of resistance to this compound besides CD79b downregulation?
Apart from the downregulation of surface CD79b, other mechanisms of resistance include:
-
Resistance to MMAE: Malignant cells can develop resistance to the cytotoxic payload, MMAE. One mechanism is the upregulation of multidrug resistance proteins like MDR1 (P-glycoprotein), which actively pumps MMAE out of the cell.[8][10]
-
Impaired ADC Internalization and Trafficking: Even with adequate CD79b expression, defects in the cellular machinery responsible for internalizing the ADC-CD79b complex and trafficking it to the lysosome can reduce the intracellular release of MMAE.
-
Alterations in Apoptotic Pathways: Changes in downstream apoptotic signaling, such as the decreased expression of pro-apoptotic proteins like Bim, can confer resistance to MMAE-induced cell death.[8][10]
-
Masking of the CD79b Epitope: The binding site for this compound on CD79b can be hidden by post-translational modifications, such as N-linked glycosylation, which can reduce binding affinity and subsequent efficacy.[11][12]
Q4: Can this compound be effective in patients with low CD79b expression?
While a certain threshold of CD79b expression is necessary for activity, the exact level required for a clinical response is not definitively established.[1] Some preclinical data suggest that even low levels of CD79b may be sufficient for some anti-tumor effect.[13] However, lymphomas with very low or absent surface CD79b are likely to be resistant.[4] It is important to assess surface CD79b expression, preferably by flow cytometry, to better predict potential sensitivity.[9]
Troubleshooting Guides
Problem: Reduced this compound efficacy in in vitro cell line experiments.
Possible Cause 1: Low or absent surface CD79b expression.
-
Troubleshooting Step 1: Quantify surface CD79b expression. Use flow cytometry with an antibody that recognizes the extracellular domain of CD79b to accurately measure surface protein levels. Compare the expression levels to sensitive and resistant control cell lines.
-
Troubleshooting Step 2: Assess total CD79b expression. Perform western blotting or intracellular flow cytometry to determine if CD79b is being expressed but retained within the cell.
-
Troubleshooting Step 3: Evaluate CD79b mRNA levels. Use qRT-PCR to check if the low protein expression is due to decreased transcription.
Possible Cause 2: MMAE resistance.
-
Troubleshooting Step 1: Determine the IC50 of free MMAE. Treat the cells with the cytotoxic payload alone to assess their intrinsic sensitivity. Compare this to the IC50 of this compound. A high IC50 for MMAE suggests payload resistance.
-
Troubleshooting Step 2: Evaluate MDR1 expression. Use flow cytometry or western blotting to measure the levels of the MDR1 efflux pump.
-
Troubleshooting Step 3: Use an MDR1 inhibitor. Co-treat the cells with an MDR1 inhibitor, such as verapamil, and this compound to see if sensitivity can be restored.[8]
Possible Cause 3: Impaired ADC internalization.
-
Troubleshooting Step 1: Perform an internalization assay. Use a fluorescently labeled anti-CD79b antibody or this compound and monitor its uptake over time using confocal microscopy or flow cytometry.
-
Troubleshooting Step 2: Assess lysosomal function. Use lysosomal tracking dyes and assess co-localization with the internalized ADC to ensure proper trafficking.
Problem: Discrepancy between CD79b expression measured by IHC and this compound sensitivity.
-
Explanation: Immunohistochemistry (IHC) typically involves cell permeabilization, leading to the detection of both surface and intracellular CD79b. This compound can only bind to CD79b expressed on the cell surface. Therefore, high total CD79b by IHC may not reflect high surface expression.
-
Recommendation: Use flow cytometry on non-permeabilized cells to specifically quantify surface CD79b levels for a more accurate correlation with ADC efficacy.[9]
Quantitative Data Summary
Table 1: this compound (Pola) IC50 Values in Resistant DLBCL Cell Lines.
| Cell Line | Resistance Mechanism | Parental IC50 (Pola) | Resistant IC50 (Pola) | Fold Increase |
| SU-DHL-4-Pola-R | MDR1 Overexpression | Not Specified | 2.3-fold higher than parental | 2.3 |
| STR-428-Pola-R | Decreased Bim Expression | Not Specified | 17.6-fold higher than parental | 17.6 |
Data adapted from a study on acquired resistance to this compound.[8]
Table 2: Clinical Response to this compound in Combination Therapy for Relapsed/Refractory DLBCL.
| Study / Combination | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) |
| This compound + Bendamustine + Rituximab | R/R DLBCL | 63% | 53% |
| Bendamustine + Rituximab (Control) | R/R DLBCL | 25% | 23% |
| POLARIX (Pola-R-CHP) | Previously Untreated DLBCL | Not Specified | Not Specified |
| POLARIX (R-CHOP) (Control) | Previously Untreated DLBCL | Not Specified | Not Specified |
Data from a comparative study of this compound combinations.[5] Note: The POLARIX trial showed improved progression-free survival for the this compound arm.[5]
Experimental Protocols
Protocol 1: Quantification of Surface CD79b Expression by Flow Cytometry
-
Cell Preparation:
-
Harvest cultured cells or prepare a single-cell suspension from tissue samples.
-
Wash the cells twice with ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Resuspend the cells to a concentration of 1x10^6 cells/mL in FACS buffer.
-
-
Antibody Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add a pre-titered amount of a fluorochrome-conjugated anti-human CD79b antibody that recognizes an extracellular epitope.
-
Include appropriate isotype controls and unstained controls.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Add 2 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter properties.
-
Analyze the median fluorescence intensity (MFI) of CD79b staining.
-
Protocol 2: In Vitro Cytotoxicity Assay
-
Cell Plating:
-
Seed lymphoma cells in a 96-well plate at a predetermined optimal density.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and free MMAE in cell culture medium.
-
Add the drug dilutions to the appropriate wells. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the plate on a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the drug concentration and fit a dose-response curve to calculate the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow to investigate CD79b-mediated resistance.
Caption: Key mechanisms of resistance to this compound.
References
- 1. Frontiers | Targeted and cellular therapies in lymphoma: Mechanisms of escape and innovative strategies [frontiersin.org]
- 2. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Relapsed or Refractory Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. United we stand: Double targeting of CD79B and CD20 in diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polivy.com [polivy.com]
- 7. medium.com [medium.com]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Tuning Responses to this compound in B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: Current Role and Future Applications in the Treatment of Patients with Diffuse Large B-Cell Lymphoma | Atlantis Press [atlantis-press.com]
Cell line contamination issues in polatuzumab vedotin experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter during experiments with polatuzumab vedotin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antibody-drug conjugate (ADC) that targets CD79b, a protein expressed on the surface of B-cells.[1][2][3] The ADC consists of a monoclonal antibody that binds to CD79b, linked to a potent cytotoxic agent called monomethyl auristatin E (MMAE).[1][2][3] Upon binding to CD79b, the ADC is internalized by the cancer cell. Inside the cell, the linker is cleaved, releasing MMAE, which then disrupts the microtubule network, leading to cell cycle arrest and apoptosis (programmed cell death).[1][2][3]
Q2: What are the most common types of cell line contamination?
The two primary types of cell line contamination are microbial contamination (e.g., bacteria, fungi, mycoplasma) and cross-contamination with other cell lines.[4][5][6][7] Mycoplasma is a particularly insidious contaminant as it is often not visible by standard microscopy and can significantly alter cellular physiology.[4] Cross-contamination, especially with aggressive and fast-growing cell lines like HeLa, is also a widespread problem in biomedical research.[8][9][10]
Q3: How can cell line contamination affect my this compound experiments?
Cell line contamination can have significant and varied impacts on your experimental results:
-
Altered Target Expression: Cross-contamination can lead to a mixed population of cells or a complete replacement of the original cell line.[6] This can result in altered or lost expression of the target protein, CD79b, leading to inaccurate assessments of this compound's efficacy.
-
Modified Drug Sensitivity: Mycoplasma contamination has been shown to alter the sensitivity of cancer cells to various chemotherapeutic agents.[8] This could lead to either an overestimation or underestimation of the cytotoxic effects of this compound.
-
Inaccurate Cytotoxicity Readings: Some contaminants, like mycoplasma, can metabolize the reagents used in cell viability assays (e.g., MTT), leading to false results.[11]
-
Unreliable and Irreproducible Data: Ultimately, using contaminated cell lines will lead to unreliable and irreproducible data, potentially invalidating your research findings.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cytotoxicity Assays
Question: My dose-response curves for this compound are not consistent across experiments, or the IC50 values are significantly different from what is expected. What could be the cause?
Answer: Inconsistent results in cytotoxicity assays are a common problem that can often be traced back to cell line contamination.
Troubleshooting Steps:
-
Test for Mycoplasma Contamination: Mycoplasma is a common and often undetected contaminant that can significantly impact cell metabolism and drug sensitivity.[4][8] Use a reliable mycoplasma detection kit (e.g., PCR-based) to test your cell cultures.
-
Authenticate Your Cell Line: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. This will rule out cross-contamination with another cell line that may have a different sensitivity to this compound.
-
Review Experimental Protocol: Ensure that all experimental parameters, such as cell seeding density, drug incubation time, and assay reagent concentrations, are consistent across all experiments.
-
Check Reagent Quality: Ensure that the this compound and any other reagents used are within their expiration dates and have been stored correctly.
Issue 2: Low or No Apoptosis Detected After this compound Treatment
Question: I am not observing a significant increase in apoptosis in my cell line after treatment with this compound, even at high concentrations. What should I investigate?
Answer: A lack of apoptotic response could be due to several factors, including issues with the cell line or the experimental setup.
Troubleshooting Steps:
-
Verify CD79b Expression: Confirm that your cell line expresses sufficient levels of the CD79b target protein on the cell surface using flow cytometry. Cross-contamination could lead to a cell population with low or no CD79b expression.
-
Assess Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or unhealthy cells may not respond as expected to treatment.
-
Confirm ADC Internalization: Use an internalization assay to verify that this compound is being taken up by the cells upon binding to CD79b.
-
Optimize Apoptosis Assay: Review your apoptosis assay protocol (e.g., Annexin V/PI staining) to ensure that you are using the correct reagent concentrations and incubation times. Include positive and negative controls to validate the assay's performance.
Data Presentation
| Contaminant | Potential Impact on this compound Experiments | Expected Effect on IC50 Value |
| Mycoplasma | Alters cellular metabolism and drug sensitivity.[8] Can interfere with assay reagents.[11] | Unpredictable (can increase or decrease) |
| Cross-contamination (e.g., with a CD79b-negative cell line) | Reduces the overall population of target cells, leading to an apparent decrease in efficacy. | Increase |
| Cross-contamination (e.g., with a more resistant cell line) | The contaminating cells may be less sensitive to MMAE, the cytotoxic payload of this compound. | Increase |
Experimental Protocols
Cell Viability Assay (CTG Assay)
This protocol is for determining the cytotoxicity of this compound in a 96-well format using a luminescent cell viability assay.
Materials:
-
Target cells (e.g., DLBCL cell line)
-
This compound
-
Complete cell culture medium
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add the different concentrations of this compound. Include wells with untreated cells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[12][13][14][15]
Materials:
-
Target cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel and treat with this compound at the desired concentration and for the appropriate duration. Include an untreated control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
ADC Internalization Assay (pH-sensitive dye)
This protocol outlines a method to assess the internalization of this compound using a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes.
Materials:
-
Target cells
-
This compound
-
pH-sensitive fluorescent dye labeling kit (e.g., pHrodo™ iFL Red Antibody Labeling Kit)
-
Live-cell imaging system or flow cytometer
Procedure:
-
Label this compound with the pH-sensitive dye according to the manufacturer's protocol.
-
Seed target cells in a suitable imaging plate or culture tubes.
-
Add the labeled this compound to the cells at a predetermined concentration.
-
Incubate the cells at 37°C to allow for internalization.
-
Monitor the increase in fluorescence over time using a live-cell imaging system or by taking samples at different time points for flow cytometry analysis.
-
As a negative control, incubate cells with the labeled ADC at 4°C to inhibit active internalization.
-
Quantify the fluorescence intensity to determine the rate and extent of internalization.
Mandatory Visualizations
Caption: this compound Mechanism of Action.
Caption: Experimental Workflow for this compound Efficacy.
Caption: Troubleshooting Cell Line Contamination Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Cell Culture Troubleshooting [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature | PLOS One [journals.plos.org]
- 10. HeLa cells cross-contaminated nasopharyngeal carcinoma cell lines: Still a common problem - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Polatuzumab Vedotin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polatuzumab vedotin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the therapeutic index of this antibody-drug conjugate (ADC).
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an ADC that targets CD79b, a component of the B-cell receptor (BCR) complex expressed on the surface of most B-cells.[1][2][3] The ADC consists of a monoclonal antibody that binds to CD79b, linked to the cytotoxic agent monomethyl auristatin E (MMAE).[2][4] Upon binding to CD79b, the ADC-receptor complex is internalized by the cell.[1][2][3] Inside the cell's lysosomes, the linker connecting the antibody and MMAE is cleaved, releasing the MMAE payload.[2][4][5] Free MMAE then disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[4][5]
Q2: What are the known mechanisms of resistance to this compound?
Resistance to this compound can arise from several factors:
-
Target-related resistance: Downregulation or loss of CD79b expression on the cell surface can prevent the ADC from binding and being internalized.
-
Payload-related resistance: Overexpression of multidrug resistance proteins, such as MDR1, can actively pump MMAE out of the cell, reducing its intracellular concentration and cytotoxic effect.
-
Apoptotic pathway alterations: Changes in the expression of proteins involved in apoptosis, such as decreased levels of the pro-apoptotic protein Bim, can make cells less sensitive to MMAE-induced cell death.
Q3: How does this compound affect B-cell receptor (BCR) signaling?
Binding of this compound to CD79b can activate downstream BCR signaling pathways, including the AKT and ERK pathways.[1][6][7] This activation can have dual effects. While the primary mechanism of action is MMAE-induced cytotoxicity, the engagement of the BCR can independently influence cell fate. Interestingly, this BCR signaling has been shown to upregulate the expression of CD20, a target for other lymphoma therapies like rituximab.[1][6]
II. Troubleshooting Guides
This section provides guidance on common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experimentation
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in cytotoxicity assay results | Inconsistent cell seeding, variability in drug concentration, or issues with assay reagents. | Ensure uniform cell seeding density across wells. Prepare fresh drug dilutions for each experiment. Validate the performance of your viability assay (e.g., MTT, CellTiter-Glo) with appropriate positive and negative controls. |
| Lower than expected cytotoxicity in sensitive cell lines | Low CD79b expression, impaired ADC internalization, or technical issues with the ADC. | Confirm CD79b expression levels on your target cell line using flow cytometry. Verify ADC internalization using a dedicated assay (see Section IV). Ensure the integrity of your this compound stock through proper storage and handling. |
| Development of resistance in cell culture | Continuous exposure to the drug leading to selection of resistant clones. | Consider intermittent dosing schedules. Characterize resistant clones for changes in CD79b expression, MDR1 expression, and key apoptotic proteins. |
| Difficulty in conjugating a custom payload to the polatuzumab antibody | Suboptimal reaction conditions, impure antibody, or interfering substances in the buffer. | Optimize conjugation reaction parameters such as pH, temperature, and reaction time. Ensure the antibody is of high purity (>95%). Remove any interfering substances like BSA, Tris, or azide from the antibody buffer before conjugation. |
In Vivo Experimentation
| Problem | Potential Cause | Troubleshooting Steps |
| Lack of tumor growth inhibition in xenograft models | Low CD79b expression in the tumor, poor ADC penetration into the tumor, or rapid clearance of the ADC. | Verify CD79b expression in the tumor tissue by immunohistochemistry. Evaluate ADC biodistribution and tumor penetration using labeled antibodies or imaging techniques. Assess the pharmacokinetic profile of the ADC in your animal model. |
| Unexpected toxicity in animal models | Off-target effects of the payload, instability of the linker leading to premature drug release, or non-specific uptake of the ADC. | Evaluate the toxicity of the unconjugated payload alone to understand its intrinsic toxicity profile. Analyze the stability of the ADC in plasma. Investigate the biodistribution of the ADC to identify potential sites of off-target accumulation. |
III. Quantitative Data Summary
Preclinical Pharmacokinetic Parameters of this compound
The following table summarizes key pharmacokinetic parameters of this compound from preclinical studies. These values can vary depending on the animal model and experimental conditions.
| Parameter | Description | Value (Species) | Reference |
| Clearance (CL) | The rate at which the ADC is removed from the body. | 0.9 L/day (Human, predicted) | [8] |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 3.15 L (Human, popPK analysis) | [8] |
| Terminal Half-life (t1/2) | The time required for the concentration of the ADC in the body to be reduced by half. | ~12 days (acMMAE at cycle 6 in humans) | [8] |
acMMAE: antibody-conjugated MMAE
In Vitro Cytotoxicity of this compound in DLBCL Cell Lines
The following table provides a summary of the half-maximal inhibitory concentration (IC50) values for this compound in various Diffuse Large B-cell Lymphoma (DLBCL) cell lines.
| Cell Line | Subtype | IC50 (ng/mL) | Reference |
| SU-DHL-4 | GCB | 1.8 | [7] |
| STR-428 | GCB | 0.3 | [7] |
| WSU-DLCL2 | GCB | >1000 | [1] |
| DB | GCB | >1000 | [1] |
| TMD8 | ABC | 14.8 | [1] |
| U-2932 | ABC | >1000 | [1] |
| RI-1 | ABC | >1000 | [1] |
GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like
IV. Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxicity of this compound using an MTT assay.[8][9][10][11][12]
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, TMD8)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Antibody Internalization Assay (Flow Cytometry)
This protocol describes a method to quantify the internalization of this compound using flow cytometry.
Materials:
-
DLBCL cell lines
-
This compound
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-human IgG)
-
Quenching solution (e.g., Trypan Blue)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold FACS buffer at a concentration of 1 x 10^6 cells/mL.
-
Antibody Binding: Add this compound to the cell suspension at a pre-determined optimal concentration and incubate on ice for 30 minutes to allow binding to the cell surface.
-
Internalization: Transfer the cells to a 37°C incubator for various time points (e.g., 0, 15, 30, 60 minutes) to allow for internalization. A control sample should remain on ice.
-
Staining: Wash the cells with ice-cold FACS buffer. Add the fluorescently labeled secondary antibody and incubate on ice for 30 minutes in the dark.
-
Quenching and Analysis: Wash the cells again with ice-cold FACS buffer. Resuspend the cells in FACS buffer and add the quenching solution to the samples just before analysis to quench the fluorescence of the non-internalized antibody on the cell surface.
-
Flow Cytometry: Analyze the cells on a flow cytometer. The increase in fluorescence intensity over time in the quenched samples corresponds to the amount of internalized antibody.
V. Visualizations
Caption: Mechanism of action of this compound.
References
- 1. The molecular rationale for the combination of this compound plus rituximab in diffuse large B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Current Role and Future Applications in the Treatment of Patients with Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polivy.com [polivy.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT (Assay protocol [protocols.io]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Polatuzumab Vedotin Experimental Guidance
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polatuzumab vedotin. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibody-drug conjugate (ADC) that targets CD79b, a component of the B-cell receptor (BCR) complex on the surface of B-cells.[1][2][3] It consists of a humanized monoclonal antibody against CD79b linked to the cytotoxic agent monomethyl auristatin E (MMAE).[2][4] Upon binding to CD79b, the ADC is internalized by the cell.[5] Inside the cell's lysosomes, the linker is cleaved, releasing MMAE.[5] Free MMAE then disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[6][7]
Q2: What are the key factors that can influence the variability of my experimental results with this compound?
A2: Several factors can contribute to variability in this compound experiments:
-
Target Antigen Expression: The level of CD79b expression on the surface of the target cells is a critical determinant of sensitivity.[2] Cell lines with higher CD79b expression tend to be more sensitive to this compound.
-
Cell Line Characteristics: The genetic and phenotypic characteristics of the cell line, such as the cell-of-origin (e.g., GCB vs. ABC subtype in DLBCL), can impact signaling pathways and drug response.[8][9][10]
-
CD79b Glycosylation: The glycosylation status of CD79b can affect the binding of the this compound antibody to its epitope, thereby influencing its efficacy.[2]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can alter cellular physiology and drug response.[11][12][13]
-
Assay Protocol Variations: Inconsistencies in experimental procedures, including incubation times, reagent concentrations, and washing steps, can lead to variable results.
-
ADC Quality: The quality of the this compound conjugate, including its drug-to-antibody ratio (DAR) and aggregation state, can impact its potency.[14]
Q3: How does the cell-of-origin (COO) of DLBCL cell lines affect their sensitivity to this compound?
A3: Preclinical and clinical data suggest that the Activated B-Cell-like (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL) is generally more sensitive to this compound compared to the Germinal Center B-cell-like (GCB) subtype.[2][8][9][10] This is thought to be due to the reliance of ABC-DLBCL on chronic active B-cell receptor (BCR) signaling for survival, making them more vulnerable to a CD79b-targeting agent.[8]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
Question: We are observing significant variability in our IC50 values for this compound between experiments using the same cell line. What are the potential causes and solutions?
Answer: Inconsistent IC50 values are a common challenge in ADC in vitro potency assays. The variability can stem from several factors related to cell culture conditions, assay protocol, and the ADC itself.
| Potential Cause | Troubleshooting Steps |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered drug sensitivity.[11][12][13] Maintain a consistent and low passage number for your experiments. It is recommended to use cells within 10-15 passages from thawing a fresh vial from a cell bank. |
| Cell Confluency at Seeding | Cell density can affect growth rates and drug response. Ensure consistent cell confluency at the time of seeding. Avoid using overly confluent or sparse cultures. |
| Inconsistent Incubation Times | The duration of exposure to this compound can significantly impact the IC50 value. Strictly adhere to the planned incubation time for all experiments. |
| Variability in Reagent Preparation | Inaccurate serial dilutions of this compound can lead to significant errors. Prepare fresh dilutions for each experiment and use calibrated pipettes. |
| Edge Effects in Microplates | Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. To minimize edge effects, avoid using the outermost wells or fill them with sterile PBS. |
| ADC Aggregation | Aggregated ADC may have altered activity. Before use, visually inspect the this compound solution for precipitates. If aggregation is suspected, consider characterizing the solution using size-exclusion chromatography (SEC). |
Issue 2: High Background or Low Specificity in CD79b Flow Cytometry
Question: We are experiencing high background fluorescence or difficulty distinguishing CD79b-positive from negative populations in our flow cytometry analysis. What can we do to improve our staining?
Answer: High background and poor resolution in flow cytometry can be caused by several factors, including non-specific antibody binding, issues with cell handling, and incorrect instrument settings.
| Potential Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | The antibody component of this compound may bind non-specifically to Fc receptors on cells. Include an Fc block step in your staining protocol before adding the primary antibody. |
| Dead Cells | Dead cells can non-specifically bind antibodies, leading to high background. Use a viability dye (e.g., propidium iodide, DAPI) to exclude dead cells from your analysis. |
| Inadequate Washing | Insufficient washing can leave unbound antibody, contributing to background signal. Increase the number of wash steps and ensure complete removal of the supernatant after each wash. |
| Inappropriate Antibody Concentration | Using too high a concentration of the detection antibody can increase background. Titrate your anti-human IgG secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Instrument Settings | Incorrect voltage settings on the flow cytometer can lead to poor signal resolution. Use compensation controls and adjust PMT voltages to ensure proper signal detection. |
| Cell Permeabilization (for intracellular staining) | If attempting to measure total CD79b, ensure your permeabilization protocol is effective. However, for surface staining, avoid permeabilization as it can increase background. |
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines
| Cell Line | Cell-of-Origin | Reported IC50 (ng/mL) | Reference |
| SUDHL-5 | GCB | 30 | [2] |
| DOHH2 | GCB | 50 | [2] |
| WSU-DLCL2 | GCB | 70 | [2] |
| HBL1 | ABC | 30 | [2] |
| TMD8 | ABC | 30 | [2] |
| OCI-Ly10 | ABC | 90 | [2] |
Table 2: Factors Influencing this compound Experimental Outcomes
| Parameter | Potential Impact on Results | Recommendations for Consistency |
| CD79b Surface Expression | Higher expression generally correlates with increased sensitivity. | Characterize CD79b expression levels of your cell lines by flow cytometry before initiating experiments. |
| Cell-of-Origin (COO) | ABC-DLBCL subtypes are often more sensitive than GCB subtypes. | Use cell lines with a known and verified COO. |
| CD79b Glycosylation | Sialylation of N-linked glycans on CD79b can mask the this compound binding epitope, reducing efficacy. | Be aware that differences in glycosylation patterns between cell lines can contribute to variability. |
| Drug-to-Antibody Ratio (DAR) | The average number of MMAE molecules per antibody can affect potency. | Use a consistent batch of this compound or characterize the DAR of different batches. |
| Cell Passage Number | High passage numbers can lead to phenotypic drift and altered drug response. | Maintain a low passage number and use cells from a well-characterized cell bank. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT-based)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on lymphoma cell lines.
Materials:
-
Lymphoma cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT or XTT assay kit
-
96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest cells and perform a cell count.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow cells to attach (for adherent cells) or acclimate.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to start with is 0.1 ng/mL to 1000 ng/mL.
-
Include appropriate controls: untreated cells (vehicle control) and a positive control for cell death.
-
Add 100 µL of the drug dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72-96 hours in a humidified incubator.
-
-
MTT/XTT Assay:
-
Follow the manufacturer's instructions for the chosen cytotoxicity assay kit. This typically involves adding the reagent to each well and incubating for a specified period.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software.
-
Protocol 2: Flow Cytometry for Surface CD79b Expression
This protocol provides a method for quantifying the surface expression of CD79b on lymphoma cells.
Materials:
-
Lymphoma cell line of interest
-
FACS buffer (e.g., PBS with 2% FBS)
-
This compound (or an unconjugated anti-CD79b antibody)
-
Fluorochrome-conjugated anti-human IgG secondary antibody
-
Fc block reagent
-
Viability dye (e.g., PI or DAPI)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with cold FACS buffer.
-
Adjust the cell concentration to 1x10^6 cells/mL in FACS buffer.
-
-
Fc Block:
-
Incubate cells with an Fc block reagent for 10-15 minutes on ice to prevent non-specific binding.
-
-
Primary Antibody Staining:
-
Add this compound or an unconjugated anti-CD79b antibody at a predetermined optimal concentration.
-
Incubate for 30-45 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer to remove unbound primary antibody.
-
-
Secondary Antibody Staining:
-
Resuspend the cells in FACS buffer containing the fluorochrome-conjugated anti-human IgG secondary antibody.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer.
-
-
Viability Staining and Data Acquisition:
-
Resuspend the cells in FACS buffer containing a viability dye.
-
Acquire data on a flow cytometer, collecting a sufficient number of events.
-
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Analyze the fluorescence intensity of the CD79b-positive population and record the Mean Fluorescence Intensity (MFI).
-
Mandatory Visualizations
Caption: Experimental workflow of this compound from cell surface binding to apoptosis induction.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway initiated by antigen binding.
Caption: Mechanism of action of MMAE, leading from microtubule disruption to apoptosis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. B-cell receptor - Wikipedia [en.wikipedia.org]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. Integrated summary of immunogenicity of this compound in patients with relapsed or refractory B-cell non-Hodgkin’s lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell-Of-Origin Subtype Predicts Response to this compound in Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DLBCL Benefit From this compound Containing Regimens Based on Cell-of-Origin Subtype - The ASCO Post [ascopost.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Factors Affecting the Pharmacology of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Anti-CD79b Antibody-Drug Conjugates: Polatuzumab Vedotin and Emerging Alternatives
For Researchers, Scientists, and Drug Development Professionals
The B-cell receptor-associated protein CD79b has emerged as a compelling target for antibody-drug conjugates (ADCs) in the treatment of B-cell malignancies. Polatuzumab vedotin, an ADC directed against CD79b, has demonstrated significant clinical efficacy and has been approved for the treatment of certain types of non-Hodgkin lymphoma. This guide provides a comparative analysis of this compound against other anti-CD79b ADCs in development, focusing on their molecular characteristics, preclinical performance, and available clinical data.
Introduction to Anti-CD79b ADCs
CD79b is a transmembrane protein that, in conjunction with CD79a, forms the signaling component of the B-cell receptor (BCR) complex.[1][2] Its expression is largely restricted to B-cells, making it an attractive target for therapies aimed at B-cell cancers.[3][4] ADCs targeting CD79b are designed to selectively deliver a potent cytotoxic payload to malignant B-cells, thereby minimizing systemic toxicity.
This compound consists of a humanized anti-CD79b monoclonal antibody conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a cleavable linker.[5][6] Upon binding to CD79b on the surface of a B-cell, the ADC is internalized, and the linker is cleaved by lysosomal proteases, releasing MMAE and inducing cell cycle arrest and apoptosis.[7]
This guide will compare this compound with two other anti-CD79b ADCs: DCDS0780A, which utilizes THIOMAB™ technology for a uniform drug-to-antibody ratio (DAR), and a novel ADC from Araris Biotech (referred to as Araris ADC) with a proprietary linker technology.
Molecular and Preclinical Comparison
A key differentiator among these ADCs is their conjugation technology, which influences the DAR and overall stability. This compound has an average DAR of approximately 3.5, while DCDS0780A has a precise DAR of 2.[8][9][10] The Araris ADC also features a well-defined DAR of 1.9.[11] A lower, more uniform DAR is hypothesized to lead to an improved safety profile and pharmacokinetics.
Preclinical studies have provided insights into the comparative efficacy of these agents. The Araris ADC, which uses the same antibody as this compound but a different linker technology, has shown superior anti-tumor activity and a better therapeutic index in preclinical models.[9][10][11]
Table 1: Comparison of Molecular and Preclinical Characteristics
| Feature | This compound | DCDS0780A | Araris anti-CD79b ADC |
| Antibody | Humanized anti-CD79b IgG1 | Humanized anti-CD79b IgG1 | Native Polatuzumab antibody |
| Payload | Monomethyl auristatin E (MMAE) | Monomethyl auristatin E (MMAE) | Monomethyl auristatin E (MMAE) |
| Linker | Cleavable (valine-citrulline) | Protease-labile (MC-vc-PAB) | Proprietary stable linker |
| Conjugation | Cysteine conjugation | THIOMAB™ technology | Site-specific enzymatic conjugation |
| Drug-to-Antibody Ratio (DAR) | ~3.5 | 2 | 1.9 |
| In Vitro Cytotoxicity | Potent in various lymphoma cell lines | Data not publicly available in direct comparison | Similar potency to this compound in four cell lines[11] |
| In Vivo Efficacy (Xenograft Models) | Tumor growth inhibition in various models | Data not publicly available in direct comparison | Equal tumor growth inhibition at half the payload dose compared to this compound in Granta-519 and Ramos models[10][11] |
| Pharmacokinetics (Preclinical) | Half-life of ~5 days in mice[10] | Data not publicly available | Half-life of ~10 days in mice (antibody-like profile)[10] |
| Therapeutic Index (Preclinical) | Established benchmark | Data not publicly available | 4-6 fold increased therapeutic index compared to this compound[10] |
Clinical Comparison
Direct head-to-head clinical trials comparing this compound with other anti-CD79b ADCs are not yet available. However, data from independent clinical trials provide a basis for a preliminary comparison of their clinical activity and safety profiles.
This compound, in combination with bendamustine and rituximab (BR), is approved for relapsed/refractory diffuse large B-cell lymphoma (DLBCL).[6] The pivotal Phase 3 POLARIX study also demonstrated a significant improvement in progression-free survival with this compound in combination with R-CHP (rituximab, cyclophosphamide, doxorubicin, and prednisone) in previously untreated DLBCL.[12][13][14]
DCDS0780A was evaluated in a Phase 1 dose-escalation study in patients with relapsed/refractory B-cell non-Hodgkin lymphoma. While it demonstrated encouraging anti-tumor activity, its development was discontinued due to ocular toxicity.[8][15]
Table 2: Comparison of Clinical Data
| Feature | This compound (with R-CHP, POLARIX trial) | DCDS0780A (Monotherapy, Phase 1) |
| Patient Population | Previously untreated DLBCL | Relapsed/refractory B-cell NHL (68% DLBCL) |
| Overall Response Rate (ORR) | Not the primary endpoint; 24-month PFS was 76.7%[14] | 47% (all patients), 59% (DLBCL patients at ≥2.4 mg/kg)[8] |
| Complete Response (CR) Rate | Not the primary endpoint | 28% (all patients)[8] |
| Median Duration of Response | Not yet mature in POLARIX | 15.2 months[8] |
| Key Adverse Events | Peripheral neuropathy, neutropenia, fatigue, diarrhea[6] | Blurred vision, fatigue, corneal deposits, neutropenia, nausea, peripheral neuropathy[8] |
| Status | Approved | Development discontinued |
Signaling Pathways and Experimental Workflows
CD79b Signaling Pathway
Upon antigen binding to the B-cell receptor, CD79b, along with CD79a, initiates a downstream signaling cascade. This involves the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of CD79a and CD79b. This phosphorylation event recruits and activates spleen tyrosine kinase (Syk), which in turn activates multiple downstream pathways, including the PI3K/AKT and MAPK pathways, leading to B-cell activation, proliferation, and survival.[2][3][5][16] Mutations in CD79B are common in some types of DLBCL and can lead to chronic activation of this pathway.[3][4][16]
References
- 1. Clinical Review - this compound (Polivy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Distinct patterns of B-cell receptor signaling in non-Hodgkin lymphomas identified by single-cell profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic Active B Cell Receptor Signaling in Diffuse Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 5. cusabio.com [cusabio.com]
- 6. This compound: How can the Polarix trial help us comprehend DLBCL? Connor Johnson MD - OncologyTube [oncologytube.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-CD79B Antibody–Drug Conjugate DCDS0780A in Patients with B-Cell Non-Hodgkin Lymphoma: Phase 1 Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ararisbiotech.com [ararisbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. targetedonc.com [targetedonc.com]
- 13. f5cb18b31bcff05c4c68-a0ad32938c5dd185096ff3214cd552d4.ssl.cf1.rackcdn.com [f5cb18b31bcff05c4c68-a0ad32938c5dd185096ff3214cd552d4.ssl.cf1.rackcdn.com]
- 14. onclive.com [onclive.com]
- 15. researchgate.net [researchgate.net]
- 16. Oncogenic Mutations of MYD88 and CD79B in Diffuse Large B-Cell Lymphoma and Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
Polatuzumab Vedotin: A Subtype-Specific Efficacy Profile in Diffuse Large B-cell Lymphoma
A comprehensive analysis of clinical and real-world data reveals a preferential benefit of polatuzumab vedotin-based regimens for patients with the Activated B-Cell-like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) when compared to the Germinal Center B-Cell-like (GCB) subtype. This disparity in efficacy is rooted in the fundamental biological differences between the two subtypes and the dual mechanism of action of the antibody-drug conjugate.
This compound, an antibody-drug conjugate targeting the CD79b component of the B-cell receptor (BCR), has emerged as a significant advancement in the treatment of DLBCL. However, its therapeutic impact is not uniform across the molecularly distinct subtypes of this aggressive lymphoma. This guide provides a detailed comparison of this compound's efficacy in ABC versus GCB DLBCL, supported by quantitative data from pivotal clinical trials and real-world studies, detailed experimental protocols, and an exploration of the underlying signaling pathways.
Quantitative Efficacy Analysis
The differential benefit of this compound is most evident when examining outcomes from both the frontline and relapsed/refractory settings. The following tables summarize key efficacy data from notable studies.
Frontline Treatment: The POLARIX Study
The Phase 3 POLARIX trial evaluated the efficacy of this compound in combination with rituximab, cyclophosphamide, doxorubicin, and prednisone (Pola-R-CHP) versus the standard R-CHOP regimen in previously untreated DLBCL. A pre-planned subgroup analysis revealed a significant interaction between treatment effect and cell-of-origin (COO) subtype.
| Efficacy Endpoint | ABC Subtype (Pola-R-CHP vs. R-CHOP) | GCB Subtype (Pola-R-CHP vs. R-CHOP) | Reference |
| Progression-Free Survival (PFS) Hazard Ratio (HR) | 0.34 (95% CI, 0.13–0.85) | 1.18 (95% CI, 0.75–1.84) | [1][2][3] |
| Overall Survival (OS) Hazard Ratio (HR) | 0.27 (95% CI, 0.06–1.26) | 1.64 (95% CI, 0.87–3.07) | [2] |
These data from the POLARIX trial strongly suggest that the clinical benefit of substituting vincristine with this compound in the frontline setting is primarily driven by its profound effect in the ABC-DLBCL population.[3][4]
Relapsed/Refractory Setting: Clinical Trials and Real-World Evidence
The enhanced efficacy in the ABC subtype is also consistently observed in patients with relapsed or refractory DLBCL.
| Study Type | Efficacy Endpoint | Non-GCB/ABC Subtype | GCB Subtype | Reference |
| Phase 2 GO29365 Study (Pola-BR vs. BR) | Median Progression-Free Survival (PFS) | 10.76 months | 2.5 months | [2] |
| Phase 2 ROMULUS Study (Polatuzumab + Rituximab) | Overall Response Rate (ORR) | 83.3% | 45.5% | [2] |
| Multicenter Real-World Study | Overall Response Rate (ORR) | 59.7% | 36.3% | [1][5] |
| Multicenter Real-World Study | Complete Response Rate (CRR) | 35.7% | 17.7% | [1][5] |
| Multicenter Real-World Study | Progression-Free Survival (PFS) Hazard Ratio (HR) | 0.64 (95% CI, 0.5–0.83) | Favors Non-GCB | [1] |
| Pooled Analysis (5 studies) | Probability of Objective Response | 50% to 80% | 25% to 50% | [4] |
Experimental Protocols
The determination of DLBCL subtypes and the administration of this compound-based therapies follow standardized procedures in major clinical trials.
Cell-of-Origin (COO) Determination
In the pivotal POLARIX trial, the cell-of-origin was determined using the NanoString Lymph2Cx gene expression profiling assay, which is considered the gold standard.[1][6] This method analyzes the expression of a panel of genes to classify tumors as either ABC, GCB, or unclassified. In routine clinical practice and some real-world studies, the Hans algorithm, an immunohistochemistry-based method, is often used to classify DLBCL into GCB and non-GCB subtypes.[1][7]
Treatment Regimen: Pola-R-CHP (POLARIX Trial)
The POLARIX study protocol for the Pola-R-CHP arm consisted of:
-
This compound: 1.8 mg/kg intravenously (IV) on Day 1 of each cycle.
-
Rituximab: 375 mg/m² IV on Day 1 of each cycle.
-
Cyclophosphamide: 750 mg/m² IV on Day 1 of each cycle.
-
Doxorubicin: 50 mg/m² IV on Day 1 of each cycle.
-
Prednisone: 100 mg orally once daily on Days 1-5 of each cycle.
This regimen was administered for six 21-day cycles.[8]
Mechanism of Differential Efficacy and Signaling Pathways
The preferential activity of this compound in ABC-DLBCL can be attributed to the distinct pathobiology of this subtype. ABC-DLBCL is characterized by chronic active B-cell receptor (BCR) signaling, a pathway that is essential for the survival of these malignant cells.[2][3]
This compound is an antibody-drug conjugate that targets CD79b, a critical component of the BCR complex.[9][10] Upon binding to CD79b, the complex is internalized, leading to the release of the potent cytotoxic agent monomethyl auristatin E (MMAE), which disrupts microtubules and induces apoptosis.[9][10]
In ABC-DLBCL, this compound is thought to exert a dual effect:
-
Direct Cytotoxicity: Delivery of MMAE leads to cell death.[2]
-
BCR Signaling Disruption: The binding and internalization of the anti-CD79b antibody may disrupt the chronic active BCR signaling that ABC-DLBCL cells depend on for survival.[1][2]
In contrast, GCB-DLBCL is generally not dependent on chronic active BCR signaling. Therefore, the effect of this compound in this subtype is likely limited to the cytotoxic action of MMAE, making its substitution for vincristine (another microtubule inhibitor) a "like-for-like" replacement with potentially no significant additive benefit.[2]
References
- 1. Cell-Of-Origin Subtype Predicts Response to this compound in Large B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. ashpublications.org [ashpublications.org]
- 4. DLBCL Benefit From this compound Containing Regimens Based on Cell-of-Origin Subtype - The ASCO Post [ascopost.com]
- 5. Cell-Of-Origin Subtype Predicts Response to this compound in Large B Cell Lymphoma. [vivo.weill.cornell.edu]
- 6. This compound in previously untreated DLBCL: An Asia subpopulation analysis from POLARIX trial [lymphomahub.com]
- 7. The predictive value of cell-of-origin subtype in patients with DLBCL receiving this compound | VJHemOnc [vjhemonc.com]
- 8. Subgroup analysis of older patients ≥60 years with diffuse large B-cell lymphoma in the phase 3 POLARIX study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What is the mechanism of this compound-Piiq? [synapse.patsnap.com]
Head-to-head comparison of polatuzumab vedotin and brentuximab vedotin
A comprehensive analysis of two leading antibody-drug conjugates in lymphoma treatment.
This guide offers a detailed comparison of polatuzumab vedotin and brentuximab vedotin, two potent antibody-drug conjugates (ADCs) that have significantly advanced the treatment landscape for specific types of lymphoma. Both agents employ the same cytotoxic payload, monomethyl auristatin E (MMAE), but differ in their monoclonal antibody targets, leading to distinct therapeutic applications and clinical profiles. This report provides researchers, scientists, and drug development professionals with a thorough examination of their mechanisms of action, clinical efficacy, safety profiles, and the experimental designs of their pivotal trials.
Mechanism of Action: A Tale of Two Targets
Both this compound and brentuximab vedotin are composed of three key components: a monoclonal antibody that directs the drug to a specific cancer cell surface antigen, a potent cytotoxic agent (MMAE), and a linker that connects the antibody to the payload.[1][2] The fundamental difference between these two ADCs lies in their targets: this compound targets CD79b, a component of the B-cell receptor, while brentuximab vedotin targets CD30, a member of the tumor necrosis factor receptor superfamily.[1][3]
Upon binding to their respective targets on the surface of malignant cells, both ADCs are internalized.[4][5] Inside the cell, the linker is cleaved by lysosomal proteases, releasing MMAE.[4][5] Free MMAE then disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[2][3] There is also evidence to suggest a "bystander effect," where MMAE can diffuse out of the target cell and kill neighboring cancer cells, regardless of their antigen expression.[5][6]
dot digraph "ADC_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Mechanism of Action for this compound and Brentuximab Vedotin", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} caption: "General mechanism of action for antibody-drug conjugates."
This compound: Targeting the B-Cell Receptor
This compound targets CD79b, a protein that is a crucial component of the B-cell receptor (BCR) signaling complex and is expressed on the surface of mature B-cells, including malignant B-cells found in various non-Hodgkin lymphomas.[1][7] By targeting CD79b, this compound delivers MMAE directly to these cancerous B-cells.[1][5]
Brentuximab Vedotin: Targeting CD30
Brentuximab vedotin targets CD30, a cell surface receptor that is a member of the tumor necrosis factor (TNF) receptor superfamily.[3][8] CD30 is highly expressed on the malignant cells of classical Hodgkin lymphoma and systemic anaplastic large cell lymphoma (sALCL), with limited expression on normal tissues.[6][8] This restricted expression pattern makes CD30 an ideal target for ADC therapy.
Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and brentuximab vedotin are lacking, primarily because they are approved for different indications.[9] Therefore, a comparison of their efficacy is based on data from their respective pivotal clinical trials.
This compound in Diffuse Large B-cell Lymphoma (DLBCL)
This compound is approved in combination with bendamustine and a rituximab product (Pola-BR) for adult patients with relapsed or refractory (R/R) DLBCL after at least two prior therapies.[7][10] It is also approved in combination with rituximab, cyclophosphamide, doxorubicin, and prednisone (R-CHP) for previously untreated DLBCL.[7]
The approval in the R/R DLBCL setting was based on the Phase II GO29365 study.[11][12] More recent data from the Phase III POLARGO trial demonstrated a significant survival benefit with the addition of this compound to rituximab, gemcitabine, and oxaliplatin (R-GemOx) in patients with R/R DLBCL.[13]
| Pivotal Trial (R/R DLBCL) | This compound + BR | Bendamustine + Rituximab (BR) |
| Study | GO29365 (Phase II) | GO29365 (Phase II) |
| Complete Response (CR) Rate | 40% | 15% |
| Median Progression-Free Survival (PFS) | 6.7 months | 2.0 months |
| Median Overall Survival (OS) | 11.8 months | 4.7 months |
Data from the GO29365 study presented at the 2018 EHA Congress.[11]
Brentuximab Vedotin in Hodgkin Lymphoma and sALCL
Brentuximab vedotin is approved for several indications, including previously untreated Stage III or IV classical Hodgkin lymphoma in combination with chemotherapy, and for relapsed or refractory classical Hodgkin lymphoma and sALCL.[6]
The pivotal Phase II study (NCT00848926) evaluated brentuximab vedotin in patients with relapsed or refractory Hodgkin lymphoma after autologous stem cell transplant.[14][15][16]
| Pivotal Trial (Relapsed/Refractory Hodgkin Lymphoma) | Brentuximab Vedotin Monotherapy |
| Study | NCT00848926 (Phase II) |
| Objective Response Rate (ORR) | 75% |
| Complete Response (CR) Rate | 34% |
| Median Progression-Free Survival (PFS) | 5.6 months |
| Median Overall Survival (OS) | 40.5 months |
Data from the pivotal Phase II study of brentuximab vedotin.[14][15][16]
Safety and Tolerability
The safety profiles of this compound and brentuximab vedotin share similarities due to the common MMAE payload, with peripheral neuropathy and myelosuppression being notable adverse events for both drugs.[6][7][17]
| Common Adverse Events (>20%) | This compound (+BR) | Brentuximab Vedotin |
| Peripheral Neuropathy | Yes | Yes |
| Neutropenia | Yes | Yes |
| Thrombocytopenia | Yes | No (less common) |
| Anemia | Yes | No (less common) |
| Fatigue | Yes | Yes |
| Diarrhea | Yes | Yes |
| Nausea | Yes | Yes |
| Fever | Yes | Yes |
| Decreased Appetite | Yes | No (less common) |
| Pneumonia | Yes | No (less common) |
This is a summary of common adverse events and may not be exhaustive. Please refer to the full prescribing information for each drug.
Experimental Protocols of Pivotal Trials
This compound: GO29365 Study (NCT02257567)
-
Study Design: A randomized, open-label, multicenter Phase II study.[18][19]
-
Patient Population: Patients with relapsed or refractory DLBCL who were not candidates for hematopoietic stem cell transplantation.[20]
-
Intervention:
-
Primary Endpoint: Complete response rate as assessed by an independent review committee using PET-CT scans at the end of treatment.[18]
Brentuximab Vedotin: Pivotal Phase II Study (NCT00848926)
-
Study Design: A single-arm, open-label, multicenter, pivotal Phase II study.[16][21]
-
Patient Population: Patients with relapsed or refractory Hodgkin lymphoma who had previously undergone autologous stem cell transplantation (ASCT).[16]
-
Intervention: Brentuximab vedotin administered intravenously at a dose of 1.8 mg/kg every 3 weeks for up to 16 cycles.[16]
-
Primary Endpoint: Overall objective response rate (ORR) as determined by an independent radiology review facility.[16]
Conclusion
This compound and brentuximab vedotin are both highly effective antibody-drug conjugates that have transformed the treatment of specific B-cell and T-cell lymphomas, respectively.[9] Their distinct targets, CD79b and CD30, dictate their specific clinical applications. While both utilize the same potent cytotoxic agent, MMAE, leading to some overlap in their safety profiles, their efficacy in their respective approved indications is well-established through robust clinical trial data. The choice between these agents is determined by the specific lymphoma subtype and the expression of the target antigen. Future research may explore the efficacy of these ADCs in other malignancies and in different combination regimens to further optimize patient outcomes.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Brentuximab Vedotin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. polivy.global [polivy.global]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adcetris (brentuximab vedotin) vs Polivy (this compound-piiq) | Everyone.org [everyone.org]
- 10. adcreview.com [adcreview.com]
- 11. onclive.com [onclive.com]
- 12. youtube.com [youtube.com]
- 13. Results from the Phase III POLARGO trial: Pola-R-GemOx vs R-GemOx for R/R DLBCL | VJHemOnc [vjhemonc.com]
- 14. Final trial data for brentuximab vedotin against relapsed Hodgkin lymphoma - ecancer [ecancer.org]
- 15. ascopubs.org [ascopubs.org]
- 16. Results of a pivotal phase II study of brentuximab vedotin for patients with relapsed or refractory Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. onclive.com [onclive.com]
- 18. ascopubs.org [ascopubs.org]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. POLIVY® (this compound-piiq) Clinical Trial Information [polivy-hcp.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
Validating Biomarkers for Polatuzumab Vedotin Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of polatuzumab vedotin with alternative therapies for relapsed or refractory diffuse large B-cell lymphoma (R/R DLBCL). It details key biomarkers influencing sensitivity to this compound and presents experimental data and methodologies to aid in their validation.
Comparative Performance of this compound and Alternatives in R/R DLBCL
The treatment landscape for R/R DLBCL has evolved with the introduction of targeted therapies. This section compares the efficacy of this compound in combination with bendamustine and rituximab (Pola-BR) against two key alternatives: tafasitamab plus lenalidomide and CAR T-cell therapy.
| Therapy | Trial | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound + Bendamustine + Rituximab (Pola-BR) | GO29365 (Phase Ib/II) | 45%[1] | 40%[1][2] | 9.5 months | 12.4 months[2] |
| Tafasitamab + Lenalidomide | L-MIND (Phase II) | 57.5%[3] | 41.3%[3] | 11.6 months[3] | 33.5 months[4] |
| CAR T-cell Therapy (Axi-cel) | ZUMA-1 (Phase II) | 82% | 54% | 5.9 months | Not Reached |
| CAR T-cell Therapy (Tisa-cel) | JULIET (Phase II) | 52% | 40% | 2.9 months | 12 months |
Biomarkers of this compound Sensitivity and Resistance
Several biomarkers have been identified that correlate with the efficacy of this compound. Validating these in a research or clinical setting is crucial for patient stratification and predicting treatment response.
CD79b Expression Level
As the direct target of this compound, the expression level of CD79b on the surface of malignant B-cells is a critical determinant of sensitivity. Downregulation of CD79b is a primary mechanism of resistance.
Cell-of-Origin (COO)
DLBCL is broadly classified into two main subtypes based on gene expression profiling: Germinal Center B-cell-like (GCB) and Activated B-cell-like (ABC). Studies have shown that patients with the ABC subtype of DLBCL tend to derive a greater benefit from this compound compared to those with the GCB subtype.
CD79b Glycosylation
The accessibility of the this compound binding epitope on CD79b can be influenced by post-translational modifications, specifically N-linked glycosylation. Sialylation of the N-glycans on CD79b can mask the epitope, thereby reducing drug binding and efficacy.
KLHL6 E3 Ligase Activity
The E3 ubiquitin ligase KLHL6 has been shown to target CD79b for proteasomal degradation. Lower expression or inactivation of KLHL6, which is more common in GCB-DLBCL, can lead to reduced surface expression of CD79b and consequently, decreased sensitivity to this compound.
Drug Efflux Pumps and Apoptotic Pathway Proteins
Overexpression of multidrug resistance proteins, such as MDR1 (P-glycoprotein), and altered expression of apoptotic regulatory proteins, like Bim and MCL-1, have been implicated in resistance to the cytotoxic payload of this compound, monomethyl auristatin E (MMAE), in preclinical models.
Signaling Pathways and Mechanisms of Action
Caption: this compound's mechanism and key biomarkers.
Experimental Protocols for Biomarker Validation
Immunohistochemistry (IHC) for Cell-of-Origin (Hans Algorithm)
This protocol outlines the classification of DLBCL into GCB and non-GCB subtypes using the Hans algorithm.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm).
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) depending on the primary antibody.
-
Primary Antibodies:
-
CD10 (Clone 56C6)
-
BCL6 (Clone PG-B6p)
-
MUM1 (Clone MUM1p)
-
-
Staining and Detection: Utilize a polymer-based detection system with a DAB chromogen.
-
Scoring:
-
A case is considered positive if ≥30% of tumor cells show positive staining for the respective marker.
-
GCB subtype: CD10 positive, or CD10 negative but BCL6 positive and MUM1 negative.
-
Non-GCB subtype: CD10 negative and BCL6 negative, or CD10 negative and BCL6 positive but MUM1 positive.
-
Flow Cytometry for Surface CD79b Expression
This protocol is for the quantitative assessment of CD79b on the surface of B-cells.
-
Sample Preparation: Prepare a single-cell suspension from fresh tissue (e.g., lymph node biopsy) or peripheral blood/bone marrow aspirate.
-
Fc Receptor Blocking: Incubate cells with an Fc blocking reagent to prevent non-specific antibody binding.
-
Antibody Staining:
-
Incubate cells with a fluorochrome-conjugated anti-CD79b antibody (e.g., clone CB3-1).
-
Include other B-cell markers (e.g., CD19, CD20) for gating on the population of interest.
-
Use an isotype control to determine background fluorescence.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on the malignant B-cell population and quantify the mean fluorescence intensity (MFI) of CD79b.
CRISPR-Cas9 Screening for Drug Sensitivity Genes
This protocol provides a general workflow for identifying genes that modulate sensitivity to this compound.
-
Library and Cell Line Selection: Choose a genome-wide or focused sgRNA library and a suitable DLBCL cell line.
-
Lentiviral Production and Transduction: Package the sgRNA library into lentiviral particles and transduce the Cas9-expressing DLBCL cell line at a low multiplicity of infection (MOI) to ensure one sgRNA per cell.
-
Drug Treatment: After a period of gene editing, treat the cell population with this compound at a concentration that results in partial cell killing (e.g., IC50).
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA from the surviving cells and amplify the sgRNA cassettes for deep sequencing.
-
Data Analysis: Compare the sgRNA abundance in the treated versus untreated control populations to identify sgRNAs that are enriched (conferring resistance) or depleted (conferring sensitivity).
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating this compound biomarkers.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemical Methods for Predicting Cell of Origin and Survival in Patients With Diffuse Large B-Cell Lymphoma Treated With Rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Surface Flow Cytometry Staining Protocol [elabscience.com]
Preclinical Synergy of Polatuzumab Vedotin: A Comparative Guide for Researchers
An in-depth analysis of preclinical data reveals synergistic effects of polatuzumab vedotin with a range of anticancer agents, offering promising therapeutic strategies for hematological malignancies. This guide provides a comprehensive comparison of these combinations, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and drug development.
This compound, an antibody-drug conjugate (ADC) targeting CD79b, has demonstrated significant clinical activity in various B-cell malignancies. Its mechanism of action, involving the delivery of the potent anti-mitotic agent monomethyl auristatin E (MMAE) to B-cells, provides a strong rationale for combination therapies.[1] Preclinical studies have explored its synergistic potential with other anticancer agents, aiming to enhance efficacy and overcome resistance. This guide synthesizes the available preclinical data on the synergy of this compound with key drug classes, including BCL-2 inhibitors, anti-CD20 monoclonal antibodies, immunomodulatory drugs, and traditional chemotherapy.
I. Synergy with BCL-2 Inhibitors: The Venetoclax Combination
A key area of investigation has been the combination of this compound with the BCL-2 inhibitor venetoclax. Preclinical studies have elucidated a compelling mechanistic synergy between these two agents.
Mechanism of Synergy:
This compound's cytotoxic payload, MMAE, has been shown to induce the degradation of Myeloid Cell Leukemia-1 (MCL-1), a pro-survival protein and a known resistance factor to venetoclax.[2][3] By downregulating MCL-1, this compound sensitizes cancer cells to the apoptotic effects of BCL-2 inhibition by venetoclax. This dual targeting of anti-apoptotic pathways leads to a potent synergistic anti-tumor effect.
Quantitative Synergy Data:
Preclinical evaluation in non-Hodgkin lymphoma (NHL) cell lines has quantitatively demonstrated this synergy using Bliss analysis, where higher scores indicate stronger synergistic interactions.
| Cell Line | Combination | Synergy Score (Bliss) |
| TMD-8 (ABC-DLBCL) | This compound + Venetoclax | Data not publicly available in detail, but described as synergistic |
| SU-DHL-4 (GCB-DLBCL) | This compound + Venetoclax | Data not publicly available in detail, but described as synergistic |
| Granta-519 (MCL) | This compound + Venetoclax | Data not publicly available in detail, but described as synergistic |
Note: While the Lasater et al. study confirms synergy via Bliss analysis, specific numerical scores for each cell line were not detailed in the primary publication or its supplementary materials.[2][3]
Experimental Protocol: In Vitro Synergy Assessment (Bliss Analysis)
The following protocol outlines a general approach for assessing synergy using the Bliss independence model, as referenced in the study by Lasater et al.[2]
-
Cell Culture: NHL cell lines are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and venetoclax are serially diluted to a range of concentrations.
-
Combination Treatment: Cells are seeded in multi-well plates and treated with either single agents or a combination of both drugs at various concentrations.
-
Viability Assay: After a defined incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The percentage of cell viability relative to untreated controls is calculated. The Bliss independence model is then applied to determine synergy. The expected additive effect is calculated as (Effect A + Effect B) – (Effect A * Effect B). The difference between the observed effect and the expected additive effect represents the Bliss synergy score. Positive scores indicate synergy.
Signaling Pathway Diagram:
Caption: this compound and venetoclax synergistic pathway.
II. Synergy with Anti-CD20 Monoclonal Antibodies
The combination of this compound with anti-CD20 monoclonal antibodies like rituximab and obinutuzumab has a strong clinical foundation. Preclinical evidence is emerging to explain the observed synergistic effects.
Mechanism of Synergy:
Preclinical studies have shown that this compound can upregulate the expression of CD20 on the surface of lymphoma cells. This upregulation is mediated through the activation of the AKT and ERK signaling pathways. Increased CD20 expression enhances the binding and subsequent efficacy of anti-CD20 antibodies, leading to improved antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
Quantitative Synergy Data:
While the synergistic effect is well-documented in clinical settings, specific quantitative preclinical data, such as combination index (CI) values or Bliss scores, are not yet widely published in peer-reviewed literature.
Experimental Protocol: Flow Cytometry for CD20 Expression
-
Cell Treatment: Lymphoma cell lines are treated with this compound at various concentrations for a specified duration (e.g., 48-72 hours).
-
Staining: Cells are harvested, washed, and stained with a fluorochrome-conjugated anti-CD20 antibody.
-
Flow Cytometry Analysis: The geometric mean fluorescence intensity (gMFI) of CD20 is measured using a flow cytometer. An increase in gMFI in this compound-treated cells compared to control cells indicates CD20 upregulation.
Signaling Pathway Diagram:
Caption: this compound-induced CD20 upregulation enhances anti-CD20 antibody efficacy.
III. Synergy with Immunomodulatory Drugs: The Lenalidomide Combination
The combination of this compound with the immunomodulatory agent lenalidomide, often in conjunction with rituximab, has been explored in clinical trials.[4][5] While the clinical data is promising, detailed preclinical studies quantifying the synergy and elucidating the precise mechanisms are not yet extensively published. The rationale for this combination is based on the potential for complementary mechanisms of action, including direct anti-tumor effects and immune system modulation.
Quantitative Synergy Data:
Currently, there is a lack of published preclinical studies providing specific quantitative data (e.g., CI values or Bliss scores) for the synergistic interaction between this compound and lenalidomide.
IV. Synergy with Chemotherapy
This compound is clinically approved in combination with bendamustine and rituximab, and also with the R-CHP regimen (rituximab, cyclophosphamide, doxorubicin, and prednisone).[6] The synergy with traditional chemotherapy agents is thought to arise from the combination of different mechanisms of cytotoxicity. This compound targets CD79b-positive cells and induces cell cycle arrest and apoptosis via microtubule disruption, while chemotherapeutic agents act through various other mechanisms, such as DNA damage.
Quantitative Synergy Data:
Similar to the lenalidomide combination, there is a scarcity of publicly available preclinical data that specifically quantifies the synergistic effects of this compound with individual components of chemotherapy regimens like R-CHP. The clinical success of these combinations, however, strongly suggests a synergistic or at least additive effect.
Conclusion
Preclinical evidence strongly supports the synergistic potential of this compound with a variety of anticancer agents. The combination with venetoclax is particularly well-defined mechanistically, with this compound overcoming a key resistance mechanism to BCL-2 inhibition. The synergy with anti-CD20 antibodies is also supported by a clear biological rationale. While preclinical quantitative data for combinations with immunomodulatory drugs and specific chemotherapy agents are less developed, the clinical success of these regimens points to their therapeutic benefit. Further preclinical investigation is warranted to fully characterize these interactions and to identify novel synergistic combinations that can further improve outcomes for patients with B-cell malignancies.
References
- 1. This compound: Current Role and Future Applications in the Treatment of Patients with Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Targeting MCL-1 and BCL-2 with this compound and venetoclax overcomes treatment resistance in R/R non-Hodgkin lymphoma: Results from preclinical models and a Phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Used With Rituximab, Lenalidomide a Viable Option? [uspharmacist.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. This compound plus R-CHP Outperforms R-CHOP as First-Line Therapy in Patients with Diffuse Large B-Cell Lymphoma [jhoponline.com]
A Comparative Guide to the Cross-Species Reactivity of the Polatuzumab Antibody Component
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-species reactivity of the antibody component of polatuzumab vedotin, an antibody-drug conjugate (ADC) targeting CD79b. Understanding the species-specific binding characteristics of a therapeutic antibody is crucial for the design and interpretation of preclinical safety and efficacy studies. This document summarizes available experimental data, details relevant methodologies, and compares polatuzumab with other anti-CD79b antibodies.
Introduction to Polatuzumab and CD79b
This compound is an ADC composed of a humanized IgG1 monoclonal antibody directed against human CD79b, conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE). CD79b is a transmembrane protein that forms a heterodimer with CD79a to create the B-cell receptor (BCR) signaling component. This receptor is expressed on the surface of mature B-cells and is present in over 95% of diffuse large B-cell lymphomas (DLBCL), making it an attractive therapeutic target. Upon binding to CD79b, this compound is internalized, leading to the release of MMAE and subsequent apoptosis of the malignant B-cell.
A critical aspect of the preclinical development of this compound is the high specificity of its antibody component for human CD79b. This specificity necessitates a tailored approach for assessing safety and activity in non-human species.
Cross-Species Reactivity of the Polatuzumab Antibody
The monoclonal antibody component of this compound is highly specific for the human CD79b protein. It does not exhibit cross-reactivity with CD79b orthologs in species commonly used for toxicological studies, such as rats and mice[1][2][3][4]. This lack of cross-reactivity is a significant consideration in the nonclinical development program.
To address this, a surrogate antibody was developed that specifically binds to the cynomolgus monkey (Macaca fascicularis) ortholog of CD79b[1][2]. This surrogate antibody, when conjugated to MMAE to form a surrogate ADC, allows for the evaluation of on-target pharmacology and toxicology in a relevant non-human primate model.
Quantitative Data: Binding Affinity
The binding affinities of the polatuzumab antibody to human CD79b and the surrogate antibody to cynomolgus monkey CD79b have been characterized using radio-labeled equilibrium binding assays with CD79b-transfected BJAB cells[1]. The data demonstrates a comparable high-affinity binding for both antibodies to their respective targets.
| Antibody | Target Species | Target Antigen | Binding Affinity (Kd) |
| This compound | Human | CD79b | 1.83 nM |
| Surrogate ADC | Cynomolgus Monkey | CD79b | 1.51 nM |
Comparison with Alternative Anti-CD79b Antibodies
While this compound is a leading therapeutic targeting CD79b, other antibodies and ADCs directed against this target are in development. The cross-species reactivity of these alternatives is a key differentiator.
| Antibody/ADC | Target(s) | Cross-Reactivity Information |
| This compound | Human CD79b | Specific to human CD79b; does not bind to rodent CD79b. A surrogate antibody is used for cynomolgus monkey studies[1][2][3][4]. |
| Anti-cyCD79b (10D10) | Cynomolgus Monkey CD79b | Developed specifically for preclinical studies in cynomolgus monkeys as a surrogate for anti-human CD79b antibodies that lack cross-reactivity. |
| DCDS0780A | Human CD79b | Another anti-human CD79b ADC that has been clinically evaluated. Preclinical development would likely require a similar species-specific approach or a surrogate due to the challenges in finding broadly cross-reactive anti-human CD79b antibodies[5]. |
| Araris Pharma ADC | Human CD79b | Utilizes the polatuzumab antibody sequence and is noted to be stable in mouse, cynomolgus, and human sera, though the antibody's binding is specific to human CD79b. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess antibody cross-species reactivity.
Protocol 1: Radio-labeled Equilibrium Binding Assay
This assay is used to determine the binding affinity (Kd) of an antibody to its target antigen on the cell surface.
Objective: To quantify the binding affinity of polatuzumab and the surrogate antibody to human and cynomolgus monkey CD79b, respectively.
Materials:
-
CD79b-transfected BJAB cells (human or cynomolgus monkey)
-
Radiolabeled antibody (e.g., with ¹²⁵I)
-
Unlabeled antibody (for determining non-specific binding)
-
Binding buffer (e.g., PBS with 0.5% BSA)
-
96-well plates
-
Gamma counter
Procedure:
-
Cell Preparation: Culture CD79b-transfected BJAB cells to the appropriate density and wash with binding buffer. Resuspend cells to a final concentration of 1-2 x 10⁶ cells/mL.
-
Saturation Binding: a. Prepare a serial dilution of the radiolabeled antibody in binding buffer. b. To a 96-well plate, add a fixed number of cells (e.g., 1 x 10⁵ cells) to each well. c. Add increasing concentrations of the radiolabeled antibody to the wells for total binding. d. For non-specific binding, add a high concentration of unlabeled antibody (e.g., 100-fold molar excess) to a parallel set of wells before adding the radiolabeled antibody.
-
Incubation: Incubate the plate at 4°C for 2-4 hours to reach equilibrium.
-
Washing: Wash the cells three times with ice-cold binding buffer to remove unbound antibody. This can be done by centrifugation of the plate and aspiration of the supernatant.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration. b. Plot the specific binding against the concentration of the radiolabeled antibody. c. Determine the Kd and Bmax (maximum number of binding sites) by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis.
Protocol 2: Flow Cytometry for Cell Surface Binding
This method provides a qualitative and semi-quantitative assessment of antibody binding to cell surface antigens.
Objective: To confirm the binding of the polatuzumab antibody to cells expressing human CD79b and the lack of binding to cells from other species.
Materials:
-
Cells expressing CD79b from different species (e.g., human, cynomolgus monkey, rat, mouse)
-
Polatuzumab antibody
-
Fluorochrome-conjugated secondary antibody (e.g., anti-human IgG-FITC)
-
FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them with FACS buffer. Adjust the cell concentration to 1 x 10⁷ cells/mL.
-
Staining: a. Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes. b. Add the polatuzumab antibody at a predetermined optimal concentration. c. Incubate for 30-60 minutes at 4°C, protected from light. d. Wash the cells twice with 2 mL of FACS buffer by centrifugation (e.g., 300 x g for 5 minutes) and decanting the supernatant. e. Resuspend the cell pellet in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody. f. Incubate for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice with FACS buffer as described in step 2d.
-
Acquisition: Resuspend the final cell pellet in 500 µL of FACS buffer and acquire the samples on a flow cytometer.
-
Analysis: Analyze the data using appropriate software. Gate on the live cell population and measure the mean fluorescence intensity (MFI) of the stained cells. Compare the MFI of cells stained with the polatuzumab antibody to isotype control-stained cells to determine specific binding.
Visualizations
Signaling Pathway
Caption: CD79b signaling pathway in a B-cell.
Experimental Workflow
Caption: Workflow for assessing cross-species reactivity.
Logical Relationship Diagram
Caption: Rationale for using a surrogate antibody.
References
- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Cell based Binding Assay - Creative Biolabs [creative-biolabs.com]
- 5. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
Preclinical Showdown: Polatuzumab Vedotin Versus Standard Chemotherapy in Animal Models of B-Cell Lymphoma
For Immediate Release
A comprehensive review of preclinical data provides a comparative benchmark of the antibody-drug conjugate polatuzumab vedotin against the standard-of-care chemotherapy regimen, R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone), in animal models of diffuse large B-cell lymphoma (DLBCL). This guide synthesizes available efficacy and safety data from xenograft and patient-derived xenograft (PDX) mouse models, offering researchers, scientists, and drug development professionals a detailed look at the preclinical evidence for these treatments.
Executive Summary
This compound, an antibody-drug conjugate targeting the CD79b protein on B-cells, has demonstrated significant anti-tumor activity in preclinical models of B-cell lymphomas. Head-to-head comparisons in these models suggest that a single agent, this compound, can achieve anti-tumor effects comparable to the multi-drug R-CHOP regimen. This guide presents the quantitative data from these studies in a structured format, details the experimental methodologies, and visualizes the mechanistic pathways and experimental workflows.
Efficacy and Anti-Tumor Activity
Preclinical studies in immunodeficient mice bearing human DLBCL tumors provide the foundation for understanding the in vivo activity of this compound and R-CHOP. While direct comparative studies are limited, data from individual studies using similar models allow for a cross-study evaluation.
A key finding from a study utilizing DLBCL patient-derived xenograft (PDX) models indicates that a single 2 mg/kg dose of this compound elicited a comparable anti-tumor response to a full R-CHOP regimen[1]. In other xenograft models, this compound has been shown to induce durable complete responses.
The R-CHOP regimen, a long-standing standard of care, has also been evaluated in various xenograft models, demonstrating tumor regression and growth delay[2][3]. The multi-agent nature of R-CHOP allows it to target various cellular processes to induce cancer cell death.
Table 1: Comparative Efficacy in DLBCL Xenograft Models
| Parameter | This compound | R-CHOP | Source |
| Model Type | Patient-Derived Xenograft (PDX) | Patient-Derived Xenograft (PDX) | [1] |
| Dosage | 2 mg/kg, single dose | Standard multi-drug regimen | [1] |
| Observed Effect | Comparable anti-tumor effect to R-CHOP | Standard anti-tumor effect | [1] |
| Model Type | Cell Line-Derived Xenograft (WSU-DLCL2) | Cell Line-Derived Xenograft (WSU-DLCL2) | [2][3] |
| Observed Effect | Data not available in this model | ~20% tumor regression after 3 cycles | [3] |
Safety and Toxicology Profile
The safety profiles of this compound and R-CHOP have been characterized in preclinical animal models, primarily rats and monkeys for this compound, and various models for the components of R-CHOP.
The primary toxicities associated with this compound are related to its cytotoxic payload, monomethyl auristatin E (MMAE), and include hematological and peripheral neuropathy. The main non-clinical toxicities observed were reversible, dose-dependent bone marrow hypocellularity with corresponding myelosuppression.
R-CHOP's toxicity profile is a composite of its individual components, with expected side effects including myelosuppression, cardiotoxicity (from doxorubicin), and neurotoxicity (from vincristine).
Table 2: Comparative Toxicology in Animal Models
| Organ System | This compound | R-CHOP (component-wise) |
| Hematopoietic | Reversible bone marrow hypocellularity, myelosuppression | Myelosuppression (Cyclophosphamide, Doxorubicin) |
| Nervous | Peripheral neuropathy | Peripheral neuropathy (Vincristine) |
| Cardiovascular | Not a primary toxicity | Cardiotoxicity (Doxorubicin) |
| Gastrointestinal | Not a primary toxicity | Nausea, vomiting, mucositis (multiple agents) |
Mechanism of Action
The distinct mechanisms of action of this compound and R-CHOP underpin their anti-tumor effects.
This compound: This antibody-drug conjugate specifically targets CD79b, a protein expressed on the surface of B-cells[4]. Upon binding, the complex is internalized, and the cytotoxic agent MMAE is released, leading to cell cycle arrest and apoptosis[4][5].
R-CHOP: This combination chemotherapy regimen works through multiple mechanisms. Rituximab targets the CD20 antigen on B-cells, inducing cell death through antibody-dependent cellular cytotoxicity and complement-dependent cytotoxicity[6][7]. Cyclophosphamide is an alkylating agent that damages DNA. Doxorubicin intercalates into DNA and inhibits topoisomerase II. Vincristine is a microtubule inhibitor, preventing cell division. Prednisone, a corticosteroid, has a direct lytic effect on lymphoid cells[6].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following outlines the typical experimental workflows for evaluating these agents in animal models.
This compound in DLBCL Patient-Derived Xenograft (PDX) Models
-
Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are implanted with tumor fragments from DLBCL patients.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment Administration: this compound is administered intravenously (IV) as a single agent at specified doses (e.g., 2 mg/kg).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight is monitored as an indicator of toxicity. The primary efficacy endpoint is often tumor growth inhibition (TGI).
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a set period to assess long-term responses. Survival studies may also be conducted.
R-CHOP in DLBCL Xenograft Models
-
Animal Model: Immunodeficient mice are subcutaneously or intravenously injected with human DLBCL cell lines (e.g., WSU-DLCL2) or implanted with PDX tumors.
-
Tumor Growth: Tumors are allowed to establish and grow to a specified volume.
-
Treatment Administration: The R-CHOP regimen is administered in cycles. A representative murine R-CHOP protocol might involve:
-
Rituximab: Administered IV.
-
Cyclophosphamide, Doxorubicin, Vincristine: Typically administered IV.
-
Prednisone: Administered orally or intraperitoneally. Dosing schedules are adapted for the murine model, often with shorter cycles than in humans[2].
-
-
Efficacy and Toxicity Assessment: Tumor volume and body weight are monitored throughout the study. Blood samples may be collected for complete blood counts to assess myelosuppression.
-
Endpoint: Similar to the this compound studies, endpoints include TGI, tumor regression, and overall survival.
Conclusion
Preclinical animal models provide invaluable insights into the potential efficacy and safety of novel cancer therapeutics. The available data suggests that this compound holds significant promise as a targeted therapy for DLBCL, with anti-tumor activity that may be comparable to the multi-agent R-CHOP chemotherapy regimen in certain contexts. Further head-to-head studies in well-characterized animal models will be crucial to fully delineate the comparative preclinical profiles of these important treatments and to guide the design of future clinical trials.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. researchgate.net [researchgate.net]
- 3. In vivo (1)H MRS of WSU-DLCL2 human non-Hodgkin's lymphoma xenografts: response to rituximab and rituximab plus CHOP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Anti-CD79b ADC for DLBCL Treatment | Mechanism & Clinical Data - Creative Biolabs [creativebiolabs.net]
- 5. polivy.global [polivy.global]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Rituximab in combination with cyclophosphamide, doxorubicin, vincristine, and prednisone (R-CHOP) in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Independent validation of published polatuzumab vedotin findings
An Objective Comparison Guide to Polatuzumab Vedotin for Researchers and Drug Development Professionals
This guide provides an independent validation of published findings on this compound, an antibody-drug conjugate (ADC) targeting CD79b. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of its performance against alternative treatments, supported by data from pivotal clinical trials.
Mechanism of Action
This compound is an ADC designed to deliver a potent anti-mitotic agent, monomethyl auristatin E (MMAE), directly to B-cells.[1][2][3] The drug consists of three components: a humanized monoclonal antibody that targets CD79b, a component of the B-cell receptor; the cytotoxic agent MMAE; and a protease-cleavable linker that connects the antibody to MMAE.[1][2]
Upon binding to CD79b on the surface of B-cells, the ADC is internalized and trafficked to the lysosomes.[1][4] Inside the lysosome, proteases cleave the linker, releasing MMAE into the cytoplasm.[2] The released MMAE then binds to microtubules, disrupting the microtubule network, which leads to cell cycle arrest and ultimately, apoptotic cell death of the malignant B-cell.[1][2]
Caption: Mechanism of Action of this compound.
Comparative Efficacy in Diffuse Large B-Cell Lymphoma (DLBCL)
This compound has been evaluated in both newly diagnosed and relapsed/refractory (R/R) DLBCL, demonstrating improved outcomes compared to standard-of-care regimens.
Front-Line Treatment of DLBCL
The Phase III POLARIX trial compared this compound in combination with rituximab, cyclophosphamide, doxorubicin, and prednisone (Pola-R-CHP) against the long-standing standard of care, R-CHOP (rituximab, cyclophosphamide, doxorubicin, vincristine, and prednisone).[5]
Table 1: Efficacy in Previously Untreated DLBCL (POLARIX Trial)
| Endpoint | Pola-R-CHP (n=440) | R-CHOP (n=439) | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| 2-Year Progression-Free Survival | 76.7% | 70.2% | 0.73 (0.57-0.95) | p < 0.02 |
| 2-Year Overall Survival | 88.7% | 88.6% | 0.94 (0.65-1.37) | p = 0.75 |
| Complete Response (CR) Rate | 78.0% | 74.0% | - | - |
| Overall Response Rate (ORR) | 93.2% | 92.7% | - | - |
Data sourced from the POLARIX trial publication.[5]
Treatment of Relapsed/Refractory (R/R) DLBCL
The Phase II GO29365 study provided the initial approval for this compound. It compared this compound plus bendamustine and rituximab (Pola-BR) to BR alone in patients with R/R DLBCL who were not candidates for hematopoietic stem cell transplant.[6][7]
Table 2: Efficacy in Relapsed/Refractory DLBCL (GO29365 Study)
| Endpoint | Pola-BR (n=40) | BR Alone (n=40) |
|---|---|---|
| Complete Response (CR) Rate (Primary Endpoint) | 40% | 18% |
| Overall Response Rate (ORR) | 62% | 25% |
| Median Overall Survival (OS) | 12.4 months | 4.7 months |
| Median Progression-Free Survival (PFS) | 9.5 months | 3.7 months |
Data sourced from the GO29365 study results.[6][7]
Safety and Tolerability Profile
The safety profile of this compound-based regimens is generally manageable, with key adverse events (AEs) being hematologic toxicities and peripheral neuropathy.[3] In the POLARIX trial, the safety profile of Pola-R-CHP was comparable to R-CHOP, with vincristine being omitted in the experimental arm to reduce the risk of cumulative neurotoxicity.[5]
Table 3: Key Grade 3-4 Adverse Events (POLARIX Trial)
| Adverse Event | Pola-R-CHP (n=435) | R-CHOP (n=434) |
|---|---|---|
| Neutropenia | 28.3% | 30.6% |
| Febrile Neutropenia | 13.8% | 8.1% |
| Thrombocytopenia | 4.1% | 2.5% |
| Anemia | 12.0% | 9.2% |
| Peripheral Neuropathy (Any Grade) | 52.9% | 53.8% |
| Peripheral Neuropathy (Grade ≥2) | 16.3% | 15.9% |
Safety data from the POLARIX trial.[5][8]
Experimental Protocols and Methodologies
POLARIX Study (NCT03274492)
-
Study Design: A Phase III, randomized, double-blind, placebo-controlled international trial.[5][8]
-
Patient Population: 879 patients with previously untreated DLBCL and an International Prognostic Index (IPI) score of 2 to 5.[5][8]
-
Treatment Arms:
-
Experimental Arm (Pola-R-CHP): this compound (1.8 mg/kg IV), rituximab (375 mg/m² IV), cyclophosphamide (750 mg/m² IV), and doxorubicin (50 mg/m² IV) on day 1 of each cycle, plus prednisone (100 mg/day orally) on days 1-5. A placebo for vincristine was administered.[9]
-
Control Arm (R-CHOP): Standard R-CHOP regimen, with a placebo for this compound administered.[9]
-
-
Treatment Cycles: Six 21-day cycles, followed by two additional cycles of rituximab alone for responding patients.[5]
-
Primary Endpoint: Investigator-assessed progression-free survival (PFS).[9]
Caption: Experimental Workflow of the Phase III POLARIX Trial.
GO29365 Study (NCT02257567)
-
Study Design: An open-label, randomized, multicenter Phase Ib/II study.[7]
-
Patient Population: Patients with R/R DLBCL who had received at least one prior therapy and were ineligible for stem cell transplant.[6]
-
Treatment Arms:
-
Experimental Arm (Pola-BR): this compound (1.8 mg/kg IV on day 2 of cycle 1, day 1 of subsequent cycles) plus bendamustine (90 mg/m²/day on days 2-3 of cycle 1, days 1-2 of subsequent cycles) and rituximab (375 mg/m² on day 1 of each cycle).
-
Control Arm (BR): Bendamustine and rituximab alone.
-
-
Treatment Cycles: Six 21-day cycles.[7]
-
Primary Endpoint: Complete Response (CR) rate at the end of treatment as assessed by an independent review committee.[7]
Conclusion
Independent validation of published data confirms that this compound-based regimens represent a significant advancement in the treatment of DLBCL. In the front-line setting, Pola-R-CHP demonstrates a statistically significant improvement in progression-free survival over R-CHOP, establishing a new standard of care for certain patient populations.[5] For patients with relapsed or refractory disease, the combination of this compound with BR offers substantially higher response rates and improved survival outcomes compared to BR alone.[6] The mechanism of targeted cytotoxic delivery is effective, and the associated toxicities are well-characterized and manageable.[2][3] Further research is ongoing to explore its efficacy in other B-cell malignancies and in combination with other novel agents.[10][11][12]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. polivy.global [polivy.global]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound for the Front-Line Treatment of Diffuse Large B-Cell Lymphoma: A New Standard of Care? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Clinical Review - this compound (Polivy) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. Facebook [cancer.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Spotlight on this compound: new standards for diffuse large B-cell lymphoma? | Haematologica [haematologica.org]
Meta-analysis of Preclinical Studies on Polatuzumab Vedotin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of preclinical data on polatuzumab vedotin, an antibody-drug conjugate (ADC) targeting CD79b. The following sections present a comparative summary of its in vitro efficacy, in vivo pharmacology, pharmacokinetics, and toxicology across various preclinical models. Detailed experimental protocols for key assays are also provided to support further research and development.
Executive Summary
This compound combines a humanized monoclonal antibody targeting the B-cell receptor component CD79b with the microtubule-disrupting agent monomethyl auristatin E (MMAE).[1][2] Preclinical studies have consistently demonstrated its potent and specific anti-tumor activity in various non-Hodgkin's lymphoma (NHL) models. This targeted delivery of a cytotoxic payload leads to apoptosis in malignant B-cells.[1][2] This guide synthesizes the available preclinical data to offer a clear comparison of this compound's performance and to provide a foundation for future investigations.
In Vitro Efficacy
This compound has demonstrated significant cytotoxic activity across a range of B-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its efficacy in various subtypes of NHL.
Table 1: In Vitro Cytotoxicity of this compound in Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | IC50 (nM) |
| Ramos | Burkitt's Lymphoma | 0.071[3] |
| Raji | Burkitt's Lymphoma | Data demonstrating significant cell death[4] |
| Raji4RH | Burkitt's Lymphoma (Rituximab-resistant) | Data demonstrating significant cell death[4] |
| Karpas1106P | Primary Mediastinal B-cell Lymphoma | Data demonstrating significant cell death[4] |
| MedB-1 | Primary Mediastinal B-cell Lymphoma | Data demonstrating significant cell death[4] |
Note: While specific IC50 values for all cell lines were not consistently available in the reviewed literature, studies reported significant this compound-induced cell death in the listed cell lines compared to controls.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have corroborated the potent anti-tumor activity of this compound observed in vitro. These studies have shown dose-dependent tumor growth inhibition and increased survival in mice bearing human lymphoma tumors.
Table 2: In Vivo Efficacy of this compound in Lymphoma Xenograft Models
| Xenograft Model | Cell Line | Mouse Strain | Treatment Regimen | Key Findings |
| Diffuse Large B-cell Lymphoma (DLBCL) | Not Specified | Not Specified | Single intravenous dose of 12 mg/kg | Durable complete responses in 75% of mice.[3] |
| DLBCL Patient-Derived Xenograft (PDX) | 8 different PDX models | Not Specified | Single dose of 2 mg/kg | 50% of the models were sensitive to treatment.[5] |
| Burkitt's Lymphoma | Raji, Raji4RH | NSG | Intravenous injection of 5 mg/kg, twice a week for 6 weeks | Significantly increased survival.[4] |
| Primary Mediastinal B-cell Lymphoma | Karpas1106P | NSG | Intravenous injection of 5 mg/kg, twice a week for 6 weeks | Significantly increased survival.[4] |
| DLBCL | DB | SCID, NOG | Single intravenous dose of 2-5 mg/kg | Significant antitumor effect and tumor regression.[6] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have characterized the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies are crucial for understanding the drug's behavior in a biological system and for informing clinical dosing strategies.
Table 3: Summary of Preclinical Pharmacokinetic Parameters of this compound
| Species | Key Findings |
| Sprague Dawley Rat | This compound exhibits a biphasic elimination profile. The majority of the drug is eliminated through the biliary-fecal route (>90%), with a smaller fraction excreted renally (<10%).[7][8] |
Preclinical Toxicology
Toxicology studies in relevant animal models have identified the potential target organs for toxicity and have helped to establish a safety profile for this compound.
Table 4: Summary of Preclinical Toxicology Findings for this compound
| Species | Dosing Regimen | Key Toxicity Findings |
| Rat | 2, 6, or 10 mg/kg weekly for four doses | Bone marrow toxicity, thymic lymphoid depletion, and hepatobiliary toxicity were observed at the 6 and 10 mg/kg dose levels.[9] |
| Cynomolgus Monkey | 1, 3, or 5 mg/kg once every 3 weeks | Reversible, dose-dependent bone marrow hypocellularity with corresponding myelosuppression was observed at 3 and 5 mg/kg.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described in the preclinical studies, the following diagrams were generated using Graphviz (DOT language).
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation and use of an anti‐cynomolgus monkey CD79b surrogate antibody–drug conjugate to enable clinical development of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. This compound: Current Role and Future Applications in the Treatment of Patients with Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preclinical Characterization of the Distribution, Catabolism, and Elimination of a this compound-Piiq (POLIVY®) Antibody–Drug Conjugate in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Polatuzumab Vedotin
For Immediate Implementation by Laboratory and Drug Development Professionals
Polatuzumab vedotin (marketed as POLIVY®) is an antibody-drug conjugate (ADC) classified as a cytotoxic agent. Due to its potent cellular toxicity, stringent safety protocols and specialized disposal procedures are imperative to ensure the safety of laboratory personnel and the environment. This document outlines the essential, step-by-step guidance for the proper disposal of this compound and associated contaminated materials.
Core Safety and Handling Principles
All handling and disposal of this compound must be conducted by trained personnel in designated areas equipped with appropriate engineering controls, such as a biological safety cabinet (BSC). Adherence to institutional and local guidelines for handling cytotoxic drugs is mandatory.
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is detailed below.
| PPE Component | Specification |
| Gloves | Chemotherapy-tested nitrile gloves (double gloving recommended) |
| Gown | Disposable, impermeable, long-sleeved gown |
| Eye Protection | Safety glasses with side shields or goggles |
| Face Protection | Face shield if there is a risk of splashing |
| Respiratory | N95 or higher respirator for handling powder or if aerosols may be generated |
Step-by-Step Disposal Protocol
The disposal of this compound waste must follow a segregated waste stream designed for cytotoxic agents. The primary method for the ultimate destruction of cytotoxic waste is high-temperature incineration .
1. Immediate Waste Segregation at the Point of Generation:
-
Sharps Waste: All needles, syringes, and other sharp objects contaminated with this compound must be immediately placed in a rigid, puncture-resistant sharps container specifically designated for cytotoxic waste. These containers are typically purple-lidded .
-
Non-Sharps Solid Waste: This category includes empty vials, IV bags, tubing, contaminated gloves, gowns, bench paper, and other disposable materials. This waste should be placed in a designated, leak-proof chemotherapy waste container, often a yellow bag or bin clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".
-
Liquid Waste: Unused or residual this compound solutions should not be disposed of down the drain. They should be collected in a sealed, leak-proof container, clearly labeled as "Liquid Cytotoxic Waste," for incineration.
2. Packaging for Disposal:
-
All cytotoxic waste containers must be securely sealed before removal from the work area.
-
For bags, use a gooseneck seal to prevent any leakage of contents or aerosols.
-
Outer surfaces of waste containers should be decontaminated before being transported out of the laboratory.
3. Storage and Transport:
-
Sealed cytotoxic waste containers should be stored in a designated, secure area with limited access, away from general waste.
-
Transportation of cytotoxic waste must be done in accordance with institutional and local regulations, often requiring transport in labeled, rigid secondary containers.
4. Final Disposal:
-
All waste contaminated with this compound must be disposed of as hazardous cytotoxic waste.
-
The universally accepted method for the final disposal of cytotoxic waste is incineration at high temperatures (typically above 1000°C) by a licensed hazardous waste management facility. This process ensures the complete destruction of the cytotoxic components.
Spill Management
In the event of a this compound spill, immediate action is crucial to contain the contamination and protect personnel.
1. Evacuate and Secure the Area:
-
Alert others in the vicinity and restrict access to the spill area.
2. Don Appropriate PPE:
-
Before cleaning the spill, personnel must wear the full complement of PPE, including a respirator.
3. Contain and Clean the Spill:
-
Use a commercially available chemotherapy spill kit.
-
For liquid spills, cover with an absorbent material from the spill kit.
-
For powder spills, gently cover with damp absorbent pads to avoid aerosolization.
-
Working from the outside in, carefully clean the spill area.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.
4. Decontaminate the Area:
-
After the initial cleanup, decontaminate the area with an appropriate agent (e.g., a solution of sodium hypochlorite followed by a neutralizing agent like sodium thiosulfate, and then water). Follow institutional guidelines for decontamination.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols Cited
This guidance is based on established safety protocols for handling cytotoxic and hazardous drugs from regulatory bodies and best practices in laboratory and clinical settings. Specific experimental protocols for the chemical inactivation of this compound are not provided as high-temperature incineration is the standard and required method for rendering the waste non-hazardous. Any deviation from this standard must be validated and approved by institutional and local regulatory authorities.
Safeguarding Researchers: Essential Protocols for Handling Polatuzumab Vedotin
For laboratory and drug development professionals, ensuring safety and precision in the handling of potent compounds like Polatuzumab vedotin is paramount. This antibody-drug conjugate (ADC) necessitates stringent protocols due to its cytotoxic payload. Adherence to proper personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical to mitigate risks of exposure and ensure product integrity.
Personal Protective Equipment (PPE)
The handling of this compound, from receipt to disposal, requires comprehensive PPE to prevent dermal, ocular, and respiratory exposure. As a hazardous drug, it is crucial to follow all applicable special handling and disposal procedures.[1] The following table summarizes the recommended PPE for various stages of handling.
| Stage of Handling | Required Personal Protective Equipment |
| Receiving and Storage | ● Protective Gloves |
| Reconstitution and Dilution | ● Safety Goggles with side-shields[2][3]● Protective Gloves (double gloving may be considered)[2][3]● Impervious Clothing (e.g., lab coat, gown)[2][3]● Suitable Respirator (in a ventilated area)[2][3][4] |
| Administration (in a research setting) | ● Safety Goggles with side-shields[2][3]● Protective Gloves[2][3]● Impervious Clothing[2][3] |
| Spill Cleanup | ● Full Personal Protective Equipment:[2][3] ○ Safety Goggles with side-shields ○ Protective Gloves ○ Impervious Clothing ○ Suitable Respirator |
| Waste Disposal | ● Protective Gloves[2][3]● Impervious Clothing[2][3] |
Note: Engineering controls, such as a biological safety cabinet or a ventilated enclosure, are recommended during reconstitution and dilution to minimize aerosol formation.[2][3]
Operational Workflow and Disposal Plan
A systematic approach to the handling of this compound is essential for both safety and experimental accuracy. The following diagram outlines the procedural workflow from initial receipt to final disposal.
Caption: Workflow for handling this compound.
Key Experimental Protocols
Reconstitution Protocol:
-
Calculate the required dose and number of this compound vials.[5]
-
Using a sterile syringe, slowly inject the appropriate volume of Sterile Water for Injection, USP, onto the inside wall of the vial to achieve a concentration of 20 mg/mL.[5][6]
-
Gently swirl the vial until the powder is completely dissolved. Do not shake .[1][5]
-
Inspect the reconstituted solution. It should be colorless to slightly brown, clear to slightly opalescent, and free of visible particulates.[5]
-
If not used immediately, the reconstituted solution can be stored under specific temperature and time constraints prior to dilution.[1][5]
Dilution Protocol:
-
Determine the volume of the 20 mg/mL reconstituted solution needed for the correct dose.[5]
-
Withdraw the calculated volume from the vial using a sterile syringe.[6]
-
Dilute the withdrawn solution into an intravenous infusion bag containing a compatible diluent (e.g., 0.9% Sodium Chloride Injection, USP, 0.45% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP) to a final concentration of 0.72–2.7 mg/mL.[5][6]
-
Gently mix the infusion bag by slow inversion. Do not shake .[5]
-
Discard any unused portion left in the single-dose vial.[5][7]
Disposal Protocol:
-
All materials that have come into contact with this compound, including vials, syringes, infusion bags, and PPE, are considered hazardous.
-
Dispose of all contaminated waste in accordance with prevailing country, federal, state, and local regulations for cytotoxic and hazardous materials.[2][3]
-
Do not re-use empty containers.[4]
By implementing these safety and handling protocols, research professionals can create a secure environment for working with this compound, ensuring both personal safety and the integrity of their research.
References
- 1. polivy.com [polivy.com]
- 2. abmole.com [abmole.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. gene.com [gene.com]
- 5. POLIVY® (this compound-piiq) Preparation & Storage [polivy-hcp.com]
- 6. R/R DLBCL Treatment Preparation & Storage | POLIVY® (this compound-piiq) [polivy-hcp.com]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
